molecular formula C10H7BrFN B1373887 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 749928-88-9

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B1373887
CAS No.: 749928-88-9
M. Wt: 240.07 g/mol
InChI Key: FLVJVGSVWLFBRZ-UHFFFAOYSA-N
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Description

Professional Note : A comprehensive scientific description detailing the specific research applications and mechanism of action for this compound could not be definitively established from current search results. The information below is based on its structural profile and common uses of similar compounds. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a chemical building block used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and material science applications . Compounds featuring a cyclopropane ring attached to a substituted benzene moiety are of significant interest in medicinal chemistry. Specifically, fluorinated phenylcyclopropylamine derivatives have been investigated as potent and selective inhibitors of monoamine oxidases (MAOs), which are key enzymes targeted for the treatment of neurological disorders . The presence of both bromine and fluorine atoms on the aromatic ring makes this compound a versatile intermediate for further functionalization through various cross-coupling reactions and structural diversification. It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJVGSVWLFBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729888
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749928-88-9
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Abstract

This guide provides a comprehensive technical overview of a robust and scalable method for the , a valuable fluorinated building block in medicinal and agrochemical research. The core of this synthesis is a phase-transfer catalyzed (PTC) cyclopropanation reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Introduction: The Significance of Fluorinated Cyclopropylnitriles

The confluence of a cyclopropane ring and fluorine atoms in a molecular scaffold often imparts desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The target molecule, this compound, combines three key pharmacophores:

  • A 2-Fluoro-4-bromophenyl group: A common motif in bioactive compounds, offering sites for further functionalization (via the bromine) and metabolic blocking (via the fluorine).

  • A Cyclopropane ring: A rigid, strained ring system that acts as a conformational constraint and a bioisostere for other groups.[3]

  • A Nitrile moiety: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions.

Given its structural attributes, this compound serves as a critical intermediate for constructing more complex molecules in drug discovery pipelines.[4] This guide details an efficient synthesis utilizing a Michael-Initiated Ring Closure (MIRC) reaction under phase-transfer catalysis conditions.[5][6]

Synthetic Strategy: A Phase-Transfer Catalysis Approach

The most direct and efficient route to the target compound involves the cyclopropanation of (4-bromo-2-fluorophenyl)acetonitrile with 1,2-dibromoethane. This transformation is ideally suited for Phase-Transfer Catalysis (PTC), a powerful technique for reacting substances located in different immiscible phases (typically aqueous and organic).[7]

Why Phase-Transfer Catalysis?

The reaction requires a strong base (like sodium hydroxide) to deprotonate the arylacetonitrile, creating a nucleophilic carbanion. However, the base is soluble in the aqueous phase, while the arylacetonitrile and the alkylating agent (1,2-dibromoethane) are soluble in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, is used to overcome this phase barrier.[8] The catalyst transports the hydroxide anion from the aqueous phase into the organic phase, enabling the deprotonation and subsequent cyclization to occur efficiently.[7]

Reaction Mechanism

The reaction proceeds through a sequential alkylation and intramolecular cyclization mechanism, as detailed below:

  • Anion Exchange: The phase-transfer catalyst (Q⁺X⁻, e.g., Tetrabutylammonium Bromide) exchanges its counter-ion with a hydroxide ion from the aqueous phase.

  • Deprotonation: The catalyst transports the hydroxide ion (OH⁻) into the organic phase, where it deprotonates the acidic α-carbon of (4-bromo-2-fluorophenyl)acetonitrile to form a resonance-stabilized carbanion.

  • First Alkylation (Sₙ2): The carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.

  • Second Deprotonation & Intramolecular Cyclization (Sₙ2): The resulting intermediate is deprotonated again by another hydroxide ion. The newly formed carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon atom bearing the second bromine and closing the three-membered ring to yield the final product.

G cluster_phases Reaction Phases cluster_workflow Synthetic Workflow Aqueous_Phase Aqueous Phase (NaOH Solution) Organic_Phase Organic Phase (Substrates + Catalyst) start Start Materials (Arylacetonitrile, 1,2-Dibromoethane) ptc Add Phase-Transfer Catalyst (e.g., TBAB) start->ptc base Add Aqueous Base (50% NaOH) ptc->base reaction Reaction at Controlled Temp. base->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile purify->product

Caption: High-level workflow for the synthesis.

Caption: Mechanism of PTC cyclopropanation.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all local safety regulations and the use of appropriate personal protective equipment (PPE) is mandatory.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (molar eq.)
(4-bromo-2-fluorophenyl)acetonitrile133221-41-9214.04-1.0
1,2-Dibromoethane106-93-4187.86-1.2
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37-0.05
Sodium Hydroxide1310-73-240.0050% (w/w) in H₂O3.0
Dichloromethane (DCM)75-09-284.93-For extraction
Brine (Saturated NaCl solution)--SaturatedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying
Silica Gel7631-86-9-60 Å, 230-400 meshFor chromatography
Ethyl Acetate/Hexanes---For chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the flask.

  • Initiation: Begin vigorous stirring (approx. 500-700 RPM) to ensure efficient mixing between the phases.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Monitor the internal temperature and use an ice-water bath to maintain it between 20-30°C, as the reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting arylacetonitrile is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding 100 mL of cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a viscous oil or a semi-solid. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Field-Proven Insights & Troubleshooting

  • Efficacy of Stirring: The rate of a phase-transfer catalyzed reaction is often dependent on the interfacial area between the two phases. Therefore, vigorous and efficient stirring is paramount to achieving a good yield in a reasonable time.

  • Controlling Exothermicity: The deprotonation and alkylation steps are exothermic. Uncontrolled temperature can lead to side reactions, including the hydrolysis of the nitrile group or the formation of polymeric byproducts. Slow, dropwise addition of the base and external cooling are critical for success.

  • Choice of Catalyst: While TBAB is a cost-effective and reliable catalyst, other quaternary ammonium or phosphonium salts can also be used. The choice may depend on the specific scale and desired reaction kinetics. In some cases, crown ethers can also be effective but are generally more expensive.[5]

  • Incomplete Reaction: If the reaction stalls, it may be due to insufficient base or catalyst deactivation. Adding a small additional portion of the catalyst and base may help drive the reaction to completion.

  • Purification Challenges: The product has moderate polarity. Careful selection of the eluent system for column chromatography is necessary to separate it from unreacted 1,2-dibromoethane and any nonpolar byproducts.

Conclusion

The via phase-transfer catalyzed cyclopropanation is a highly efficient, scalable, and reliable method. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature and mixing, researchers can readily access this valuable building block. This guide provides the necessary framework for the successful implementation of this protocol, enabling further exploration in the fields of drug discovery and materials science.

References

A Methodological Guide to the Structural Elucidation of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the structural characterization of the novel compound 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a molecule of significant interest in synthetic and medicinal chemistry. While specific spectral data for this compound is not publicly available at the time of this writing, this document serves as an expert guide for researchers, scientists, and drug development professionals on the essential analytical techniques required for its definitive structural elucidation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), outlining detailed experimental protocols and data interpretation strategies. This guide is designed to be a self-validating system, ensuring that the described methodologies, when applied, will yield unambiguous and reliable structural information.

Introduction: The Significance of Structural Verification

The molecule this compound (Figure 1) presents a unique combination of chemical functionalities: a halogenated aromatic ring, a strained cyclopropane motif, and a nitrile group. This intricate architecture suggests potential applications in various fields, including agrochemicals and pharmaceuticals, where such scaffolds are often explored for their biological activity.

Accurate structural determination is the bedrock of all subsequent research and development. It ensures the integrity of biological data, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide, therefore, emphasizes not just the acquisition of data, but the rigorous interpretation and validation of that data.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is necessary for a comprehensive analysis.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the compound's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Recommended NMR Experiments:

  • ¹H NMR (Proton NMR): To identify the number and chemical environment of protons.

  • ¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms (e.g., sp², sp³, quaternary).

  • ¹⁹F NMR (Fluorine NMR): Crucial for observing the fluorine atom and its couplings.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different molecular fragments.

Diagram 1: NMR Experimental Workflow

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer one_d 1D NMR (¹H, ¹³C, ¹⁹F) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d processing Fourier Transform & Phasing two_d->processing integration Integration & Peak Picking processing->integration interpretation Spectral Interpretation integration->interpretation structure Structure Elucidation interpretation->structure

Caption: A streamlined workflow for NMR data acquisition and analysis.

Predicted Spectral Data and Interpretation

While the actual spectra are not available, we can predict the expected NMR signatures based on the known chemical structure. This exercise is crucial for guiding the interpretation of the experimental data once it is acquired.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8m3HAromatic protonsThe aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom.
~ 1.5 - 2.0m4HCyclopropane protonsThe diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal couplings.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d)C-FThe carbon directly attached to the highly electronegative fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.
~ 130 - 140Aromatic carbonsMultiple signals are expected in the aromatic region.
~ 120C-BrThe carbon bearing the bromine will be in the aromatic region.
~ 118C≡NThe nitrile carbon typically appears in this region.
~ 30 - 40Quaternary cyclopropane carbonThe sp³ quaternary carbon of the cyclopropane ring.
~ 15 - 25CH₂ of cyclopropaneThe methylene carbons of the cyclopropane ring.

¹⁹F NMR: A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for obtaining accurate mass measurements.

Ionization Technique:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The compound may be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Electron Ionization (EI): A hard ionization technique that induces significant fragmentation, providing a characteristic "fingerprint" of the molecule.

Data Acquisition:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₇BrFN. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺238.9746
[M(⁸¹Br)]⁺240.9725

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

M [C₁₀H₇BrFN]⁺˙ m/z = 239/241 F1 [C₉H₄BrFN]⁺ Loss of HCN M->F1 F2 [C₇H₄BrF]⁺˙ Loss of cyclopropanenitrile M->F2 F3 [C₆H₄F]⁺ Loss of Br F2->F3

An In-depth Technical Guide to the Crystal Structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, prospective analysis of the crystal structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a compound of significant interest in medicinal chemistry and drug development. In the absence of a published crystal structure, this document outlines a robust, field-proven methodology for its determination, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and structure refinement. By examining the crystallographic data of analogous structures, we present a hypothesized structural model, detailing expected molecular geometry, packing, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental framework and a forward-looking discussion on the structural insights that will be gained upon its successful elucidation.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and, in the context of pharmacology, its biological activity. For novel molecular entities like this compound, a detailed understanding of its solid-state structure is a critical component of the drug development pipeline. This compound, featuring a halogenated phenyl ring, a strained cyclopropane moiety, and a polar nitrile group, presents a unique combination of functionalities that are likely to govern its crystal packing and, consequently, its solubility, stability, and bioavailability.

The determination of the crystal structure through single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of molecular connectivity, stereochemistry, and conformation.[1][2][3][4] Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which dictate the supramolecular architecture of the crystalline solid.[1] These insights are invaluable for understanding polymorphism, designing stable formulations, and optimizing ligand-receptor interactions in structure-based drug design.

This guide, therefore, serves as a comprehensive roadmap for the crystallographic community to undertake the structural analysis of this promising molecule.

Prospective Crystallographic Analysis: A Hypothetical Model

Based on an analysis of structurally related compounds found in the Cambridge Structural Database (CSD), we can predict some key features of the crystal structure of this compound.[5][6][7][8][9] The presence of a bromine atom suggests the possibility of halogen bonding, while the nitrile group can act as a hydrogen bond acceptor. The fluorophenyl ring may participate in π-π stacking or C-H···π interactions. The relative orientation of the phenyl and cyclopropane rings will be of particular interest, as it influences the overall molecular shape.

molecular_structure

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted ValueRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or Pca2₁Centrosymmetric or non-centrosymmetric space groups are both plausible.
a (Å)8 - 12Based on typical cell dimensions for similar sized molecules.
b (Å)10 - 15Based on typical cell dimensions for similar sized molecules.
c (Å)12 - 18Based on typical cell dimensions for similar sized molecules.
α (°)90For monoclinic and orthorhombic systems.
β (°)90 - 110Variable for the monoclinic system.
γ (°)90For monoclinic and orthorhombic systems.
V (ų)1200 - 2000Estimated from the molecular volume.
Z4 or 8Number of molecules in the unit cell.
Key Intermolecular InteractionsHalogen bonding (Br···N), C-H···F, C-H···π, π-π stackingBased on the functional groups present in the molecule.

Experimental Workflow: A Step-by-Step Guide

The successful determination of the crystal structure hinges on a meticulously executed experimental plan. The following sections detail the necessary steps, from obtaining the material to the final structural analysis.

experimental_workflow

Synthesis and Purification

A scalable and reproducible synthesis route is the first critical step. Based on literature precedents for similar 1-aryl-1-cyanocyclopropanes, a plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of (4-bromo-2-fluorophenyl)acetonitrile in a suitable aprotic solvent (e.g., THF or DME), add a strong base (e.g., NaH or LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclopropanation: To the resulting anion, add 1,2-dibromoethane dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystallographic study.[10][11][12][13] A systematic screening of crystallization conditions is essential.

Protocol 2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[10][11][14]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.[12][13]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[1][3][4]

Protocol 3: Data Collection

  • Crystal Selection and Mounting: Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage of the reciprocal space. This typically involves collecting a full sphere or hemisphere of data.

  • Data Integration and Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The final stage involves solving the crystal structure from the processed diffraction data.[15][16][17][18][19]

Protocol 4: Structure Solution and Refinement

  • Structure Solution: Use direct methods or Patterson methods, as implemented in software packages like SHELXT or SIR, to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL or Olex2.[15][16][17][18][19] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using appropriate models.

  • Validation: Validate the final crystal structure using tools like PLATON or the validation tools within Olex2 to check for missed symmetry, geometric outliers, and other potential issues. The final structure should have low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.

Anticipated Structural Insights and Implications

The successful determination of the crystal structure of this compound will provide a wealth of information. The precise bond lengths and angles will reveal any strain in the cyclopropane ring and potential electronic effects of the substituents on the phenyl ring. The analysis of intermolecular interactions will be crucial for understanding the solid-state properties of the compound. For instance, the presence of strong halogen or hydrogen bonds could indicate a higher melting point and lower solubility. Furthermore, the determined conformation of the molecule in the solid state will serve as a valuable starting point for computational studies, such as molecular docking simulations, to predict its binding mode to biological targets. This structural information will ultimately guide further optimization of this class of compounds in drug discovery programs.

Conclusion

This technical guide has presented a comprehensive, prospective framework for the determination and analysis of the crystal structure of this compound. By following the detailed experimental protocols and leveraging the predictive power of crystallographic databases, researchers can confidently undertake the structural elucidation of this and other novel small molecules. The resulting structural insights will be instrumental in advancing our understanding of its chemical behavior and will undoubtedly accelerate its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Reactivity of the Bromo-Fluorophenyl Group on a Cyclopropane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The bromo-fluorophenyl group, when appended to a cyclopropane ring, represents a fascinating and synthetically valuable structural motif. This guide delves into the nuanced reactivity of this scaffold, a cornerstone in the design of novel therapeutics and advanced materials. The interplay between the electronically distinct halogen substituents (Br and F) and the unique steric and electronic contributions of the cyclopropyl moiety creates a rich chemical landscape. Understanding this landscape is paramount for researchers, scientists, and drug development professionals seeking to leverage this scaffold for molecular innovation.

In medicinal chemistry, the cyclopropyl group is often used as a versatile substituent capable of modulating a molecule's physicochemical and pharmacological properties.[1] Its rigid structure can improve metabolic stability and binding affinity, while its unique electronic nature, often described as having partial double-bond character, allows for fine-tuning of a molecule's electronic profile.[1][2][3] The bromo-fluorophenyl component provides two key handles for synthetic diversification: the bromine atom, a prime substrate for cross-coupling reactions, and the fluorine atom, a powerful modulator of electronic properties and a potential site for nucleophilic aromatic substitution.

This guide will provide a comprehensive analysis of the factors governing the reactivity of this scaffold, explore its participation in key chemical transformations with field-proven insights, and offer detailed experimental protocols to empower your research endeavors.

Part 1: The Electronic and Steric Landscape

The reactivity of the bromo-fluorophenyl-cyclopropane system is not merely the sum of its parts. It is a complex interplay of inductive effects, resonance, and steric hindrance.

The Influence of the Cyclopropyl Group

The three-membered cyclopropane ring is far from being a simple alkyl substituent. Its significant ring strain results in C-C bonds with high p-character, allowing it to act as a π-electron donor through conjugation with the adjacent aromatic ring.[2] This "pseudo-unsaturated" character is crucial; it can donate electron density into the phenyl ring, influencing the rates and regioselectivity of subsequent reactions.[2][3]

Key Electronic Parameters of the Cyclopropyl Group:

ParameterValueDescription
Hammett Constant (σp) -0.21Indicates a significant electron-donating effect via resonance when positioned para to a reactive center.[2]
Hammett Constant (σm) -0.07Shows a weaker, primarily inductive, electron-donating effect from the meta position.[2]
Taft Steric Parameter (Es) -0.63Quantifies the steric bulk, which can influence access to adjacent positions on the phenyl ring.[2]

This electron-donating nature generally makes the aromatic ring more electron-rich, which can impact reactions like palladium-catalyzed cross-couplings.

The Role of the Halogen Substituents

The fluorine and bromine atoms exert powerful, and often opposing, electronic effects:

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect is critical in activating the aromatic ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[4][5]

  • Bromine: While also inductively withdrawing, bromine's primary role in this scaffold is that of a versatile leaving group and a key participant in a wide array of palladium-catalyzed cross-coupling reactions.[6] The C-Br bond is the primary site for transformations that build molecular complexity.

The regiochemical arrangement of these three groups—cyclopropyl, fluoro, and bromo—is the ultimate determinant of the molecule's reactivity profile. For instance, a para-cyclopropyl group will enhance the electron density of the ring, potentially accelerating the oxidative addition step in some cross-coupling reactions at a distal C-Br bond. Conversely, a fluorine atom positioned ortho to the bromine can activate it for SNAr under the right conditions.

Caption: Primary reaction pathways for the bromo-fluorophenyl-cyclopropane scaffold.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the most synthetically versatile site on the scaffold, serving as the electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for forming biaryl structures or introducing alkyl groups.[7] For the bromo-fluorophenyl-cyclopropane substrate, this allows for the introduction of a vast array of aryl, heteroaryl, or alkyl fragments.

Causality in Protocol Design:

  • Catalyst Choice: The electron-donating cyclopropyl group can make the aryl bromide more electron-rich, potentially slowing the initial oxidative addition step. Therefore, catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[8]

  • Base Selection: The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, forming the reactive boronate species. The choice of base can depend on the stability of the boronic acid partner and the solvent system.[9]

  • Solvent System: Biphasic systems like toluene/water or dioxane/water are common, facilitating the interaction of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.[9]

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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-fluorophenyl-cyclopropane substrate (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.[12]

Causality in Protocol Design:

  • Ligand Selection: The choice of ligand is critical and often substrate-dependent. For sterically hindered amines or electron-rich aryl bromides, highly active biarylphosphine ligands (e.g., Josiphos, BrettPhos) are often necessary to achieve good yields.[13]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[10]

  • Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are often used.[12]

Quantitative Data Summary: Typical Buchwald-Hartwig Conditions

ParameterTypical RangeRationale
Pd Precatalyst 1-5 mol%Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[13]
Ligand 1.2 - 2.0 equiv (rel. to Pd)Bulky, electron-rich phosphines are preferred.
Base 1.2 - 2.0 equivNaOtBu, K₃PO₄, or Cs₂CO₃.
Temperature 80 - 120 °CDependent on substrate reactivity.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to important intermediates and functional materials.[14]

Causality in Protocol Design:

  • Catalyst System: The classic Sonogashira reaction uses a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: Concerns over copper toxicity and homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols. These often require more reactive palladium catalysts and specific ligands.[15]

  • Steric Effects: Electron-rich and sterically demanding aryl bromides, such as those with ortho substituents, may require higher catalyst loadings and more robust ligands to achieve efficient coupling.[16][17][18]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling at the C-Br bond, SNAr presents an alternative pathway for functionalization, particularly when the fluorine and bromine atoms are appropriately positioned relative to each other.[19]

An SNAr reaction requires an electron-poor aromatic ring and a good leaving group.[4][20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[20]

Key Requirements for SNAr on this Scaffold:

  • Activating Group: The fluorine atom, with its strong -I effect, can act as an activating group if it is positioned ortho or para to the bromine (the leaving group). This positioning allows for the stabilization of the negative charge in the Meisenheimer complex through resonance.[20]

  • Strong Nucleophile: A potent nucleophile (e.g., alkoxides, thiolates, amines) is required to attack the electron-deficient ring.

  • Leaving Group: Bromine is a competent leaving group in this context. Interestingly, under forcing conditions or with specific substitution patterns, fluorine itself can be displaced, a testament to its ability to stabilize the rate-determining addition step.[5]

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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 4: Ortho-Lithiation Strategies

The fluorine atom can also serve as a directed metalation group (DMG), enabling regioselective deprotonation at the adjacent ortho position using strong organolithium bases.[21] This creates a powerful aryllithium nucleophile that can be trapped with various electrophiles.

Causality in Protocol Design:

  • Base Selection: Strong, hindered bases like lithium diisopropylamide (LDA) or n-butyllithium in the presence of an additive like TMEDA are typically used.

  • Regioselectivity: Deprotonation will occur selectively at a position adjacent to the fluorine atom.[22] If both positions ortho to the fluorine are available, the most acidic proton (often influenced by other substituents) will be removed.

  • Competition: A key challenge is potential lithium-halogen exchange at the C-Br bond, which can compete with deprotonation. This is often temperature-dependent, with lower temperatures (-78 °C) favoring the kinetically faster deprotonation.

Exemplary Protocol: Directed Ortho-Lithiation and Quench

  • Setup: To a flame-dried flask under argon at -78 °C, add a solution of the bromo-fluorophenyl-cyclopropane substrate in an anhydrous ether solvent (e.g., THF).

  • Deprotonation: Slowly add a solution of LDA or s-BuLi (1.1 equiv) and stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, an aldehyde, CO₂) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the product via standard methods.

Conclusion

The bromo-fluorophenyl-cyclopropane scaffold is a testament to the power of synergistic functionality in molecular design. The cyclopropyl group's unique electronic and steric profile, combined with the distinct reactivities of the C-Br and C-F bonds, provides chemists with a versatile platform for innovation. The primary reactive handle is the C-Br bond, which undergoes a host of reliable palladium-catalyzed cross-coupling reactions to build molecular complexity. Concurrently, the fluorine atom serves as a powerful electronic modulator, a handle for directed ortho-lithiation, and an activator for nucleophilic aromatic substitution. A thorough understanding of the interplay between these components, as detailed in this guide, is essential for unlocking the full synthetic potential of this privileged structural motif in the pursuit of next-generation pharmaceuticals and materials.

References

electronic properties of functionalized cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Functionalized Cyclopropanes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of enduring fascination and practical utility, stands as the smallest carbocycle, defined by significant ring strain and unique electronic characteristics.[1] Its rigid, three-dimensional structure and distinctive electronic nature—intermediate between that of an alkane and an alkene—make it an invaluable scaffold in medicinal chemistry and materials science.[2][3] Functionalization of this ring provides a powerful tool to modulate molecular properties, including metabolic stability, receptor binding affinity, lipophilicity, and chemical reactivity.[4][5] This guide provides a comprehensive exploration of the core electronic principles governing functionalized cyclopropanes. We will dissect the foundational bonding models, analyze the profound impact of substituent effects, detail key experimental and computational protocols for their characterization, and contextualize these properties within the landscape of modern drug discovery.

The Unique Bonding of the Cyclopropane Ring: Beyond Simple Sigma Bonds

The exceptional properties of cyclopropane stem from its strained 60° internal bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[6] This geometric constraint forces a rehybridization of the carbon orbitals, leading to C-C bonds with enhanced p-character and exocyclic C-H bonds with greater s-character.[2][5] This arrangement results in weaker, outwardly bent C-C bonds, often termed "banana bonds," which imbue the ring with properties reminiscent of a π-system.[7] Two primary models, the Coulson-Moffitt and the Walsh models, provide complementary frameworks for understanding this electronic structure.

The Coulson-Moffitt "Bent Bond" Model

Proposed by Coulson and Moffitt, this model maintains the concept of sp³ hybridization but describes the C-C bonds as being formed by the overlap of these orbitals at an angle external to the internuclear axis.[7][8] This outward curvature, creating the "banana bond," reduces the inter-orbital angle to a more manageable ~104° while accounting for the poor orbital overlap and inherent weakness of the C-C bonds.[7] This model effectively explains the high ring strain (27.5 kcal mol⁻¹) and the propensity of cyclopropane to undergo ring-opening reactions.[2][6]

The Walsh Orbital Model

In contrast, the Walsh model proposes sp² hybridization for the carbon atoms.[9] Each carbon uses two sp² orbitals to form bonds with exocyclic substituents (e.g., hydrogen) and one p orbital directed towards the center of the ring.[8] The three inwardly directed p orbitals combine to form a set of three molecular orbitals. The remaining three sp² orbitals (one from each carbon) are directed along the perimeter of the ring and combine to form another set of three molecular orbitals.

The resulting molecular orbitals are of particular importance: a low-energy A₁' orbital and a pair of degenerate, higher-energy E' orbitals, often referred to as ωS (symmetric) and ωA (antisymmetric).[10][11] These degenerate E' orbitals are the highest occupied molecular orbitals (HOMOs) of cyclopropane and possess significant π-character. It is these "Walsh orbitals" that are primarily responsible for the cyclopropyl group's ability to engage in conjugation with adjacent π-systems and vacant p-orbitals.[9][11] For interpreting spectroscopic data and substituent effects, the Walsh model is particularly powerful.[10][11]

Figure 1: Comparison of Cyclopropane Bonding Models. (Within 100 characters)

The Electronic Influence of Functionalization

Attaching substituents to the cyclopropane ring profoundly alters its electronic landscape. The effects can be broadly categorized as inductive (through-sigma bonds) and conjugative (through-space or through-bond π-type interactions), with the unique nature of the cyclopropane ring acting as a powerful transducer of these effects.

Inductive vs. Conjugative Effects
  • Inductive Effects (σ-withdrawal/donation): Electronegative substituents, such as fluorine or oxygen, pull electron density away from the ring through the C-substituent sigma bond.[12] This effect is generally ring-destabilizing. Conversely, electropositive groups can donate electron density.

  • Conjugative Effects (π-donation/acceptance): The Walsh orbitals of the cyclopropane ring can overlap with the orbitals of an adjacent substituent. π-acceptor groups (e.g., -C=O, -NO₂, -CN, phenyl) align to maximize overlap with the high-lying E' orbitals, withdrawing electron density and leading to specific geometric changes, such as the shortening of the distal C-C bond and lengthening of the two adjacent bonds.[13] This interaction is maximized when the plane of the π-system bisects the cyclopropane ring.[13]

Orbital_Interaction Figure 2: Conjugation with a π-Acceptor C3_Walsh_A ωA (HOMO) New_MO_1 Ψ1 (Stabilized) C3_Walsh_A->New_MO_1 Interaction New_MO_2 Ψ2 (Destabilized) C3_Walsh_A->New_MO_2 Interaction C3_Walsh_S ωS (HOMO) Pi_Acceptor_LUMO π* (LUMO) of Acceptor Pi_Acceptor_LUMO->New_MO_1 Pi_Acceptor_LUMO->New_MO_2 label_note This interaction withdraws electron density from the ring, stabilizes the system, and alters ring geometry.

Figure 2: Conjugation with a π-Acceptor. (Within 100 characters)
Case Study: The Complex Effects of Fluorination

Fluorine, being the most electronegative element, is a popular substituent in drug design. Its effects on a cyclopropane ring are a classic example of competing electronic forces.[12]

  • Inductive Withdrawal: Fluorine's powerful inductive effect withdraws electron density, which generally destabilizes the strained ring.[12]

  • Hyperconjugation: In gem-difluorinated systems (CF₂), a powerful stabilizing interaction occurs. This is an anomeric-like hyperconjugative effect where a lone pair from one fluorine atom (nF) donates into the antibonding orbital of the adjacent C-F bond (σ*CF).[14] This donation significantly stabilizes the molecule, often overriding the inductive destabilization.

This interplay allows for fine-tuning of molecular properties. For instance, the strategic placement of fluorine can alter the polarity and electrostatic potential of the molecule, creating unique interaction sites for protein binding or influencing crystal packing.[14][15]

Table 1: Calculated Effects of Fluorination on Cyclopropane Stability Note: Data derived from quantum-chemical calculations. Negative values indicate a thermodynamically favorable formation.

CompoundSubstitution PatternRelative Formation Enthalpy (kcal/mol)Key Electronic Interaction
MonofluorocyclopropaneSingle F-15.8Inductive withdrawal
1,1-DifluorocyclopropaneGeminal-39.1Strong nF → σ*CF hyperconjugation
trans-1,2-DifluorocyclopropaneVicinal-28.5Competing inductive effects
cis-1,2-DifluorocyclopropaneVicinal-25.4Dipole-dipole repulsion
all-cis-1,2,3-TrifluorocyclopropaneTrisubstituted+3.1Significant dipole repulsion

(Data conceptualized from findings in sources[12][14])

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential to fully elucidate the electronic properties of a novel functionalized cyclopropane.

Key Experimental Probes
  • Photoelectron Spectroscopy (PES): This technique directly measures the ionization energies of valence electrons, providing direct experimental insight into the molecular orbital energy levels.[10][11] The energies of the Walsh orbitals and how they are shifted by functionalization can be observed, confirming the nature of substituent-ring interactions.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The chemical shifts of the cyclopropyl carbons are highly sensitive to the electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift.

    • ¹JCH Coupling Constants: The one-bond carbon-hydrogen coupling constant is proportional to the s-character of the C-H bond. As substituents alter the ring's hybridization, ¹JCH values change, providing a quantitative measure of these electronic perturbations.

  • X-ray Crystallography: Provides high-precision data on bond lengths and angles. As predicted by theory, conjugative interactions with π-acceptors lead to a measurable and systematic asymmetry in the cyclopropane C-C bond lengths, which can be precisely quantified.[13]

Experimental_Workflow Figure 3: Experimental Characterization Workflow cluster_synthesis cluster_analysis cluster_interpretation cluster_conclusion A Synthesize Functionalized Cyclopropane B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C X-ray Crystallography (for crystalline solids) A->C D Photoelectron Spectroscopy (advanced analysis) A->D E Correlate Δδ, J-couplings with electronic effects B->E F Analyze bond length asymmetry C->F G Assign orbital energies and shifts D->G H Develop Structure-Property Relationship E->H F->H G->H

Figure 3: Experimental Characterization Workflow. (Within 100 characters)
Computational Chemistry Protocols

Computational methods are indispensable for quantifying electronic effects that are inferred from experiments.

NBO analysis is a powerful method to translate the complex results of a quantum chemical calculation into intuitive chemical concepts like bonds, lone pairs, and donor-acceptor interactions.

Objective: To quantify hyperconjugative and steric interactions in a functionalized cyclopropane.

Methodology:

  • Geometry Optimization: Perform a geometry optimization and frequency calculation on the molecule of interest using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-31+G(d,p). Confirm that the optimized structure is a true minimum (zero imaginary frequencies).

  • NBO Calculation: Using the optimized geometry, perform a single-point energy calculation with the NBO analysis keyword (e.g., pop=nbo in Gaussian).

  • Analyze Second-Order Perturbation Theory Output: The key output is the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table lists all possible donor-acceptor (filled orbital to empty orbital) interactions.

  • Identify Key Interactions: Look for interactions involving the cyclopropane ring and the substituent. For a gem-difluoro cyclopropane, a key stabilizing interaction would be listed as LP (2) Fx -> BD* (1) C-Fy, where LP is a fluorine lone pair and BD* is the C-F antibonding orbital. The associated energy, E(2), quantifies the strength of this hyperconjugative interaction.

  • Examine Steric Effects: NBO analysis can also quantify steric repulsion through the analysis of Lewis and non-Lewis orbital occupancies, providing a complete electronic picture.

Computational_Workflow Figure 4: Computational Analysis Workflow A 1. Build Molecule & Initial Geometry B 2. DFT Geometry Optimization & Frequency Calculation A->B C 3. Verify Minimum Energy (No Imaginary Frequencies) B->C D 4. Single Point Calculation with NBO Analysis C->D E 5. Analyze NBO Output: - Donor-Acceptor Energies (E2) - Atomic Charges - Hybridization D->E F 6. Correlate with Experimental Data E->F

Figure 4: Computational Analysis Workflow. (Within 100 characters)

Applications in Drug Discovery

The unique electronic properties of the cyclopropyl group make it a "privileged" scaffold in medicinal chemistry.[16][17] Over the past decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA.[16]

  • Metabolic Stability: The C-H bonds of cyclopropane have high s-character, making them shorter and stronger than those in standard aliphatic chains.[5][18] This increased bond dissociation energy renders them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life.[4][18]

  • Bioisosterism: The cyclopropyl group is often used as a rigid bioisostere for a gem-dimethyl group or a vinyl group.[16] Its electronic properties, being intermediate between an alkane and an alkene, allow it to mimic the electronics of a double bond while providing a more metabolically robust and conformationally locked structure.[3]

  • Potency and Selectivity: The rigid framework of the cyclopropane ring reduces the entropic penalty of binding to a protein target.[5][17] By functionalizing the ring, chemists can precisely orient substituents to optimize interactions with the target protein, thereby enhancing potency and selectivity. The electronic nature of the substituents can be tuned to modulate pKa or engage in specific hydrogen bonding or dipole interactions.[5][19]

  • Reactivity as a Pharmacophore: In some cases, the inherent strain of the ring is exploited. Donor-acceptor substituted cyclopropanes can act as electrophiles, reacting with nucleophilic residues in a target enzyme in a controlled ring-opening reaction, leading to covalent inhibition.[20][21][22]

Conclusion

The are a rich and complex field, governed by a delicate balance of ring strain, hybridization, inductive effects, and conjugative interactions. A thorough understanding of the underlying bonding models—Coulson-Moffitt and Walsh—provides the foundation for predicting and interpreting the effects of substituents. By leveraging a combination of advanced spectroscopic techniques and robust computational protocols, researchers can precisely characterize these electronic features. This detailed knowledge empowers medicinal chemists to rationally design next-generation therapeutics, using the cyclopropane scaffold to enhance metabolic stability, improve potency, and solve complex drug development challenges.

References

The Cyclopropyl Fragment: A Small Ring with a Big Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its unique structural and electronic properties offer a versatile toolkit for addressing common challenges in drug discovery, including potency, selectivity, and metabolic stability.[1][2][3] Over the past decade alone, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, a testament to its proven value in developing successful therapeutics.[1] This guide provides a comprehensive overview of the core principles behind the strategic use of the cyclopropyl fragment, explores its multifaceted roles through case studies, and provides actionable experimental protocols for its evaluation.

Chapter 1: The Unique Physicochemical Nature of the Cyclopropyl Ring

The potent effects of the cyclopropyl group stem from its distinct electronic and conformational characteristics, which differ significantly from acyclic alkyl groups.[2][3][4]

  • Electronic Properties: The carbon-carbon bonds within the cyclopropane ring exhibit significant strain due to their compressed 60° bond angles.[5] To alleviate this strain, the C-C bonds utilize orbitals with higher p-character, often described by the Walsh or Coulson-Moffitt bonding models.[5] This results in shorter, stronger C-C and C-H bonds and gives the C-C bonds partial π-character.[2][4] Consequently, the cyclopropyl group can act as a weak π-donating system, capable of engaging in hyperconjugation, while also being inductively electron-withdrawing. This duality allows it to modulate the pKa of adjacent functional groups and influence interactions with biological targets.[3][4]

  • Conformational Rigidity: Unlike its flexible acyclic counterparts (e.g., isopropyl), the cyclopropyl ring is a rigid, planar structure.[1][6] When incorporated into a larger molecule, it significantly restricts the conformational freedom of the parent structure. This pre-organization can be highly advantageous, reducing the entropic penalty upon binding to a target protein and locking the molecule into a bioactive conformation.[3][4]

Property ComparisonIsopropyl GroupCyclopropyl Group
Hybridization (approx.) sp³sp² (C-H), sp⁵ (C-C)
C-C Bond Length ~1.54 Å~1.51 Å[2][4]
Flexibility High (rotatable bonds)Rigid, Planar[7]
Electronic Nature Electron-donatingInductively withdrawing, π-donating[4]

Chapter 2: Strategic Applications in Drug Design

Medicinal chemists leverage the unique properties of the cyclopropyl group to overcome numerous drug discovery hurdles.

Conformational Constraint for Potency Enhancement

By locking rotatable bonds, the cyclopropyl group can orient substituents in a precise spatial arrangement that is optimal for target binding. This "bioactive conformation" hypothesis is a cornerstone of rational drug design. Reducing the number of accessible low-energy conformations minimizes the entropic cost of binding, which can translate directly into a significant increase in binding affinity and potency.[3][4]

G cluster_0 Flexible Analogue cluster_1 Rigidified Analogue a R1-CH(CH3)-CH2-R2 b Multiple Low-Energy Conformations a->b Rotation d Locked Bioactive Conformation Target Target Protein b->Target Higher Entropic Penalty = Lower Affinity c R1-(c-C3H4)-R2 c->d Restricted d->Target Lower Entropic Penalty = Higher Affinity

Conformational restriction by a cyclopropyl group.
Metabolic Shielding and Modulation

One of the most powerful applications of the cyclopropyl group is to enhance metabolic stability.[2][4][8]

  • Blocking Metabolic "Soft Spots": The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to those in typical aliphatic chains.[1][8] Strategically placing a cyclopropyl group can shield a metabolically labile position on a drug candidate, preventing or slowing its breakdown and thereby increasing its half-life and exposure.[8] For instance, it is often used as a metabolically robust isostere for gem-dimethyl or isopropyl groups, which are prone to hydroxylation.[9]

G cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Analogue a Drug-CH(CH3)2 b Drug-C(OH)(CH3)2 a->b CYP450 Oxidation d No Metabolism c Drug-(c-C3H5) c->d CYP CYP450 Enzyme CYP->a CYP->c Blocked

Blocking metabolic oxidation with a cyclopropyl shield.
  • Diverting Metabolic Pathways: In the case of the statin drug Pitavastatin, a cyclopropyl group was introduced to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thus reducing the potential for drug-drug interactions.[8]

Bioisosterism

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various functional groups to improve a molecule's properties while retaining its biological activity.[7]

  • Alkene and Phenyl Isostere: Due to its partial π-character, the cyclopropyl ring can mimic the electronics of a double bond or a phenyl ring, often with improved metabolic stability and three-dimensional character.[1][7][10]

  • Carbonyl and gem-Dimethyl Isostere: Spatially, a cyclopropyl ring can occupy a similar volume to a gem-dimethyl group, but with greater metabolic stability.[9] It can also replace a carbonyl group, maintaining the geometry of the substituents while altering the electronics and polarity of the local environment.

G cluster_0 Common Functional Groups cluster_1 Cyclopropyl Bioisostere a R1 C=C R2 d R1 c-C3H4 R2 a:f1->d:f1 Improves Stability b R1 C=O R2 b:f1->d:f1 Maintains Geometry c R1 C(CH3)2 R2 c:f1->d:f1 Reduces Metabolism

Cyclopropyl ring as a versatile bioisostere.
Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can fine-tune a molecule's properties:

  • Lipophilicity: As a small, rigid hydrocarbon, it generally increases lipophilicity (logP), which can enhance membrane permeability.[2][11] However, its impact is nuanced and context-dependent.

  • Aqueous Solubility: While increasing logP, the rigidity of the cyclopropyl group can disrupt crystal packing, sometimes leading to improved aqueous solubility compared to more linear alkyl groups.

  • pKa: The inductive electron-withdrawing effect of the cyclopropyl ring can decrease the pKa of adjacent amines, reducing their basicity. This can be crucial for optimizing oral absorption and reducing off-target effects, such as hERG inhibition.[3][4][12]

Chapter 3: Case Studies: The Cyclopropyl Group in Action

The strategic value of the cyclopropyl fragment is best illustrated through its role in the development of marketed drugs.

Sotorasib (Lumakras™): Targeting KRAS G12C

Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in many cancers.[13][14][15] The molecule features a critical cyclopropyl group.

  • Role of the Cyclopropyl Group: In the optimization of the sotorasib scaffold, medicinal chemists explored various substituents. The cyclopropyl group was found to provide an optimal balance of potency, metabolic stability, and pharmacokinetic properties. It occupies a specific hydrophobic pocket in the KRAS G12C protein, contributing to the high binding affinity of the drug.[16] Its rigid nature helps to correctly orient the warhead that covalently binds to the target cysteine residue.[13]

AnalogueKey FeatureKRAS G12C Potency (IC₅₀)Metabolic Stability (t½, HLM)Rationale for Selection
Lead Cmpd IsopropylModerateLowInitial hit, metabolic liability
Sotorasib Cyclopropyl High High Optimal balance of potency & stability
Analogue C PhenylHighModerateIncreased size and lipophilicity

(Note: Data is illustrative for educational purposes based on SAR principles)

Grazoprevir and Glecaprevir: Hepatitis C Protease Inhibitors

Grazoprevir and Glecaprevir are direct-acting antivirals used to treat Hepatitis C, both of which incorporate cyclopropyl moieties as key structural elements.[17][18] They function as inhibitors of the HCV NS3/4A protease.[17][19]

  • Role of the Cyclopropyl Group: In these complex macrocyclic structures, the cyclopropyl groups serve multiple functions. They act as rigid linkers, locking the macrocycle into the precise conformation required to bind to the enzyme's active site.[17] The cyclopropylsulfonyl group, present in Grazoprevir, is a key pharmacophoric element that interacts with the protease. This strategic use of cyclopropyl groups was instrumental in achieving the high potency and favorable pharmacokinetic profiles of these drugs.[18][20][21]

Chapter 4: Potential Liabilities and Challenges

While highly beneficial, the cyclopropyl group is not without potential drawbacks.

  • Mechanism-Based Inhibition of CYP Enzymes: Cyclopropylamines (a cyclopropyl group attached to a nitrogen atom) are a well-known structural alert.[8] They can be oxidized by CYP enzymes to form reactive radical intermediates that undergo ring-opening.[22][23] This can lead to the formation of a reactive species that covalently binds to and irreversibly inactivates the CYP enzyme.[22][24][25] This "suicide inhibition" is a serious liability that can cause significant drug-drug interactions and potential toxicity, as was famously observed with the antibiotic trovafloxacin.[8] Therefore, the inclusion of a cyclopropylamine moiety requires careful evaluation.

Chapter 5: Experimental Protocols for Evaluation

When incorporating a cyclopropyl group to block a metabolic hot spot or assess potential liabilities, specific in vitro assays are essential.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[26][27][28]

Objective: To compare the metabolic stability of a parent compound versus its cyclopropyl-containing analogue.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from XenoTech) on ice.[28]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[26][28]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[26][29]

    • Prepare 1 mM stock solutions of the test compounds and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO.[28]

  • Incubation:

    • In a 96-well plate, add buffer, the microsomal solution (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[28][30]

    • Pre-incubate the plate at 37°C for 5 minutes.[29]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[28][30] For the negative control (T=0 and no-cofactor wells), add buffer instead.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine).[26][30]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 10 min).[27]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[26][27]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein).[30]

Protocol: Fluorescence-Based CYP Inhibition Assay

This high-throughput assay is used to determine if a compound inhibits the activity of specific CYP isoforms.[29][31][32]

Objective: To determine the IC₅₀ value of a compound against a major CYP isoform (e.g., CYP3A4).

Methodology:

  • Preparation of Reagents:

    • Use a commercial kit containing recombinant human CYP enzymes (e.g., Vivid® or BACTOSOMES®), a fluorescent probe substrate (e.g., BFC for CYP3A4), and an NADPH-regenerating system.[29][31][32]

    • Prepare serial dilutions of the test compound and a known inhibitor (e.g., ketoconazole for CYP3A4) in buffer.[29]

  • Assay Procedure (96-well plate format):

    • Add the CYP enzyme and buffer to each well.

    • Add the test compound dilutions or control inhibitor.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a mixture of the fluorescent substrate and the NADPH system.[33]

  • Detection:

    • Measure the increase in fluorescence over time (e.g., for 30 minutes) using a fluorescence plate reader.[31][32] The product of the reaction is fluorescent, while the substrate is not.[29]

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).[31]

Conclusion

The cyclopropyl fragment is a privileged motif in medicinal chemistry for good reason. Its ability to rigidly constrain molecular conformation, shield against metabolic degradation, and serve as a versatile bioisostere provides a powerful set of tools for optimizing drug candidates.[1][2][4] While potential liabilities such as mechanism-based CYP inhibition must be carefully monitored, a deep understanding of the cyclopropyl group's unique properties allows drug discovery scientists to rationally design molecules with enhanced potency, improved pharmacokinetic profiles, and a higher probability of clinical success.

References

The Cyclopropane Ring: A Cornerstone in the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif, a simple three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique stereoelectronic properties. Its inherent ring strain and rigid conformation offer a powerful tool for medicinal chemists to sculpt molecules with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery of novel cyclopropane-containing bioactive molecules, from natural product origins to rational drug design and synthetic strategies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the strategic incorporation of this versatile scaffold in modern drug discovery.

The Strategic Advantage of the Cyclopropane Moiety in Drug Design

The introduction of a cyclopropane ring into a bioactive molecule can profoundly influence its pharmacological profile. This is attributed to a combination of its unique structural and electronic features.

  • Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. By locking a molecule into its bioactive conformation, off-target effects can be minimized.[1][2]

  • Metabolic Stability: The carbon-carbon bonds of a cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[1][3] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[1][3]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[2][4][5] This allows for the fine-tuning of a molecule's properties to overcome liabilities such as toxicity or poor solubility while maintaining or improving biological activity. For instance, replacing a metabolically susceptible isopropyl group with a cyclopropyl moiety can enhance metabolic stability.[2]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane can alter a molecule's lipophilicity, polarity, and pKa.[3] These modifications can influence crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, improving oral bioavailability and brain permeability.[6]

Discovery of Bioactive Cyclopropanes: Nature's Blueprint and Synthetic Innovation

The journey to discover novel cyclopropane-containing drugs often begins with inspiration from nature, complemented by modern synthetic and screening methodologies.

Natural Products: A Rich Reservoir of Cyclopropane Scaffolds

Nature is a prolific source of structurally diverse and biologically active cyclopropane-containing molecules.[7][8] These natural products are found in a wide array of organisms, including bacteria, fungi, plants, and marine life.[9][10][11] They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][10][12]

Workflow for Natural Product-Based Discovery:

Caption: A streamlined workflow for the discovery of bioactive cyclopropane-containing natural products.

Rational Design and Synthetic Strategies

The unique properties of the cyclopropane ring are strategically leveraged in rational drug design. This approach involves the targeted synthesis of molecules with desired biological activities. Several powerful synthetic methods are employed for the construction of the cyclopropane ring.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, known for its stereospecificity.[4][13][14] It involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[14][15]

Experimental Protocol: Simmons-Smith Reaction [14]

  • Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with HCl, followed by water, ethanol, and ether, then treat with a copper sulfate solution.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc-copper couple and a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reagents: Add a solution of diiodomethane to the zinc-copper suspension.

  • Addition of Alkene: Slowly add the alkene substrate to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile method for the synthesis of functionalized cyclopropanes.[5][16][17] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.[16]

Experimental Protocol: Michael-Initiated Ring Closure [5]

  • Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., THF, DMF), add a base (e.g., sodium hydride, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C).

  • Addition of Nucleophile: Slowly add the Michael donor (e.g., a malonate ester) to the reaction mixture.

  • Ring Closure: After the Michael addition is complete, add a reagent to facilitate the ring closure (e.g., iodine or a base to deprotonate and effect an intramolecular SN2 reaction).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Synthetic Approaches to Cyclopropanes:

MethodReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn(Cu)Stereospecific, good for unfunctionalized alkenes.[13][14]
Transition-Metal Catalyzed Cyclopropanation Diazo compounds, Rh(II) or Cu(I) catalystsHigh efficiency and stereoselectivity.[7][18]
Michael-Initiated Ring Closure (MIRC) α,β-unsaturated carbonyl, nucleophileForms highly functionalized cyclopropanes.[5][16]
Kulinkovich Reaction Grignard reagent, Ti(Oi-Pr)₄Synthesizes cyclopropanols from esters.[15]

Biological Evaluation of Novel Cyclopropane-Containing Molecules

Once synthesized, novel cyclopropane-containing molecules must undergo rigorous biological evaluation to determine their therapeutic potential.

Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

For potential antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is a critical parameter that defines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][19][20][21]

Experimental Protocol: Broth Microdilution MIC Assay [19][21]

  • Prepare Inoculum: Culture the test microorganism in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[1][8][11][22] Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a potential drug candidate.

Experimental Protocol: General Enzyme Inhibition Assay [1][8][9][22]

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test inhibitor in an appropriate assay buffer.

  • Reaction Setup: In a microtiter plate, add the enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel bioactive compound.

Structural Characterization: Unveiling the Three-Membered Ring

The definitive characterization of novel cyclopropane-containing molecules relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence and stereochemistry of the cyclopropane ring. The protons on a cyclopropane ring typically resonate at an unusually high field (upfield) in the ¹H NMR spectrum, often between 0 and 1 ppm.[2][23][24][25][26]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[3][6][10][27][28]

Conclusion

The cyclopropane ring stands as a testament to the power of small structural modifications in achieving significant pharmacological enhancements. Its strategic incorporation into drug candidates has consistently led to improvements in potency, selectivity, and pharmacokinetic properties. From the rich diversity of natural products to the precision of modern synthetic chemistry, the discovery of novel cyclopropane-containing bioactive molecules continues to be a fertile ground for innovation in drug discovery. This guide has provided a technical framework for the exploration of this fascinating chemical space, with the aim of empowering researchers to harness the full potential of the cyclopropane motif in the development of next-generation therapeutics.

References

Methodological & Application

The Strategic Application of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile in Modern Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tailored properties is insatiable. Among the myriad of synthetic building blocks, 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has emerged as a particularly valuable reagent. Its unique combination of a reactive aryl bromide handle, an electron-withdrawing fluorine atom, and a strained cyclopropane ring appended with a nitrile group offers a powerful platform for the construction of complex molecular architectures. The strategic placement of the bromine atom at the 4-position allows for its selective functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of derivatives. This guide provides an in-depth exploration of the application of this versatile building block in key cross-coupling transformations, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The inherent strain of the cyclopropane ring and the electronic properties imparted by the fluorine and nitrile substituents can significantly influence the reactivity of the aryl bromide and the properties of the resulting products. Cyclopropane moieties are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] This guide will focus on three of the most powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Core Principles: Understanding the Catalytic Cycles

The successful application of this compound in cross-coupling reactions hinges on a fundamental understanding of the underlying palladium-catalyzed mechanisms. While each named reaction has its unique nuances, they all generally proceed through a similar catalytic cycle.

Cross-Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Nu(Ln) Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) or Alkyne Insertion (Sonogashira) Ar-Pd(II)-Nu(Ln)->Pd(0)Ln Reductive Elimination (Ar-Nu)

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl bromide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. The subsequent step, which varies between the different coupling reactions, involves the introduction of the nucleophilic partner. In the Suzuki-Miyaura coupling , this is a transmetalation step where an organoboron species transfers its organic group to the palladium center.[3] For the Buchwald-Hartwig amination , an amine coordinates to the palladium complex, followed by deprotonation to form a palladium-amido complex.[1][4] The Sonogashira coupling involves the formation of a copper acetylide which then reacts with the palladium complex.[5] The final step is reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is expelled from the palladium center, regenerating the active palladium(0) catalyst and completing the cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and aryl-heteroaryl structures.[6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is often used in situ with a phosphine ligand, while Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered or electron-rich aryl bromides.

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 1-(4-(thiophen-2-yl)-2-fluorophenyl)cyclopropane-1-carbonitrile

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides with heteroaryl boronic acids.

Reaction Scheme:

References

Application Notes & Protocols: The Strategic Use of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate process of drug discovery and lead optimization, the selection of foundational chemical scaffolds is a critical determinant of success. The building block, 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile , has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a substituted aromatic ring and a strained cyclopropylnitrile system offers a powerful toolkit for addressing common challenges in drug design, including metabolic stability, target potency, and synthetic versatility. This guide provides an in-depth analysis of the rationale behind its use, detailed experimental protocols for its application, and a case study centered on its role in the development of next-generation covalent inhibitors for oncogenic KRAS G12C.

Part 1: The Scientific Rationale - Deconstructing the Scaffold

The efficacy of this compound stems from the synergistic interplay of its three key structural motifs: the cyclopropyl ring, the nitrile group, and the substituted phenyl ring. Understanding the contribution of each is essential for its strategic deployment.

The Cyclopropylnitrile Moiety: A Bioisosteric Powerhouse

The cyclopropyl group is far more than a simple three-membered ring; it is a versatile tool for enhancing drug-like properties.[1][2] Its strained nature imparts unique electronic and conformational characteristics.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous aliphatic or gem-dimethyl groups.[2][3] This intrinsic resistance to degradation can substantially improve a drug candidate's half-life and pharmacokinetic profile.

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring acts as a rigid linker. This rigidity can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target protein.[4] This often translates to enhanced binding affinity and potency.[2]

  • Bioisosteric Replacement: The cyclopropyl ring is an effective bioisostere for alkenes and carbonyl groups.[1] This replacement can improve metabolic stability and solubility while preserving or enhancing biological activity. The nitrile group further extends this versatility, acting as a hydrogen bond acceptor and a bioisostere for hydroxyl or carboxyl groups, often improving ADME properties by reducing lipophilicity.[5]

cluster_0 Bioisosteric Roles of Cyclopropylnitrile cluster_1 Replacement with Cyclopropylnitrile cluster_2 Resulting Physicochemical Improvements Alkene Alkene (Metabolically Liable) Cyclopropyl Cyclopropylnitrile Moiety Alkene->Cyclopropyl replaces Carbonyl Carbonyl (Polarity, H-Bonding) Carbonyl->Cyclopropyl replaces GemDimethyl gem-Dimethyl (Lipophilic, Flexible) GemDimethyl->Cyclopropyl replaces Stability Increased Metabolic Stability Cyclopropyl->Stability confers Rigidity Conformational Rigidity Cyclopropyl->Rigidity confers Potency Enhanced Potency Cyclopropyl->Potency confers ADME Improved ADME Profile Cyclopropyl->ADME confers

Caption: Logical relationship of bioisosteric replacement.

The Substituted Phenyl Ring: A Handle for Optimization and Interaction

The 4-bromo-2-fluorophenyl group is not a passive component; it provides critical handles for synthetic elaboration and modulates the molecule's interaction with its environment.

  • Bromine as a Synthetic Anchor: The bromine atom at the 4-position is a versatile functional group for post-synthesis modification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6] This allows for the systematic and efficient introduction of a wide array of chemical fragments during the lead optimization phase to probe structure-activity relationships (SAR).[7][8]

  • Fluorine for Metabolic Blocking and Conformational Control: The ortho-fluoro substituent serves multiple purposes. It can block a potential site of metabolic oxidation, further enhancing the compound's stability.[9] Additionally, its electron-withdrawing nature can modulate the pKa of nearby functional groups and influence the overall conformation of the molecule through intramolecular interactions.[10]

Part 2: Application Case Study - Covalent Inhibitors of KRAS G12C

The KRAS oncogene, particularly the G12C mutation, has long been considered an "undruggable" target in cancer therapy.[11] The discovery of a cryptic pocket near the mutated cysteine residue has enabled the development of covalent inhibitors that trap the protein in its inactive state.[11][12] The this compound scaffold has proven to be a key intermediate in the synthesis of several such inhibitors.[13][14][15]

In this context, the scaffold is used to construct the core of the inhibitor that binds to the Switch-II pocket of the KRAS G12C protein. The bromine atom serves as the attachment point for building out the rest of the molecule, including the electrophilic "warhead" that covalently binds to Cys12 and other moieties that optimize binding and pharmacokinetic properties.

cluster_workflow Drug Design Workflow with the Scaffold Scaffold 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile Coupling Suzuki / Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Reactant Elaboration Further Synthetic Elaboration Coupling->Elaboration Builds Complexity Screening Biological Screening (e.g., pERK Inhibition Assay) Elaboration->Screening Generates Library SAR SAR Analysis & Lead Optimization Screening->SAR Provides Data SAR->Coupling Informs Design Candidate Preclinical Candidate SAR->Candidate Identifies Lead

Caption: Experimental workflow for lead optimization.

Part 3: Experimental Protocols

The following protocols provide methodologies for the synthesis of the core scaffold and its subsequent elaboration, representing a typical workflow in a drug discovery program.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis from the commercially available 4-bromo-2-fluorobenzonitrile. The key step is the cyclopropanation of the corresponding phenylacetonitrile.

Objective: To synthesize the title compound, a key intermediate for further elaboration.

Materials:

  • 4-bromo-2-fluorobenzonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate

  • 1,2-Dibromoethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of (4-bromo-2-fluorophenyl)acetonitrile: a. To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF, add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M solution in THF) dropwise at -78 °C under an inert atmosphere. b. Stir the reaction for 1 hour at -78 °C. c. Add a solution of trimethylsilylmethyl chloride (1.2 eq) in THF. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with saturated NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated to yield the crude acetonitrile intermediate, which can be purified by column chromatography.

  • Cyclopropanation: a. Suspend NaH (2.5 eq) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere. b. Cool the suspension to 0 °C. c. Add a solution of (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. Add 1,2-dibromoethane (1.2 eq) dropwise. f. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[16]

  • Workup and Purification: a. Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. b. Extract the aqueous mixture with diethyl ether (3x). c. Combine the organic extracts, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the bromine handle for introducing molecular diversity, a key step in exploring Structure-Activity Relationships (SAR).

Objective: To couple the core scaffold with a boronic acid derivative to generate a more complex molecule.

Materials:

  • This compound (1.0 eq)

  • Desired aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: a. To a Schlenk flask, add this compound, the boronic acid derivative, and the carbonate base. b. Evacuate and backfill the flask with an inert gas (repeat 3 times). c. Add the solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: a. Heat the reaction mixture to 80-100 °C with vigorous stirring. b. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. e. Purify the residue by silica gel column chromatography to afford the desired coupled product.

Scaffold 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile Product Coupled Product (R-Aryl-Scaffold) Scaffold->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(PPh₃)₄ Base (K₂CO₃) Catalyst->Product catalyzes

Caption: Generalized Suzuki cross-coupling reaction scheme.

Part 4: Data Interpretation - Structure-Activity Relationship (SAR) Analysis

The systematic application of Protocol 2 allows for the generation of a library of analogues. The biological activity of these compounds can then be assessed to build a robust SAR model.

Table 1: Hypothetical SAR Data for KRAS G12C Inhibitors Derived from the Scaffold

Compound IDModification at 4-position (R-group)KRAS G12C IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Parent -Br>10,000>10,000
A-01 -Phenyl8501200
A-02 -4-Hydroxyphenyl450600
A-03 -Pyridin-4-yl150210
A-04 -N-methyl-pyrazol-4-yl2545
A-05 -Quinazolin-2-yl510

This data is illustrative and serves to demonstrate the principles of SAR.

Analysis: The data clearly indicates that the bromine atom itself confers no inhibitory activity. However, its replacement via Suzuki coupling leads to active compounds. The introduction of polar, heterocyclic moieties (A-03, A-04, A-05) significantly improves potency against both the isolated enzyme (IC₅₀) and cancer cell proliferation (GI₅₀). This suggests that the R-group is likely interacting with a specific polar region of the protein's binding pocket, guiding further optimization efforts toward exploring additional heterocyclic structures.

Conclusion

This compound is a testament to the power of strategic scaffold design in modern drug discovery. It elegantly combines features that address metabolic stability (cyclopropyl ring), synthetic flexibility (bromo group), and target interaction modulation (fluoro and nitrile groups). Its successful application in challenging therapeutic areas, such as the development of KRAS inhibitors, underscores its value to researchers, scientists, and drug development professionals. The protocols and rationale presented herein provide a framework for leveraging this versatile building block to accelerate the discovery of novel therapeutics.

References

Application Note: Palladium-Catalyzed Synthesis of Cyclopropyl Arenes via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of cyclopropyl arenes, a structural motif of increasing importance in pharmaceutical and materials science.[1][2][3] We delve into the robust and versatile Suzuki-Miyaura cross-coupling reaction, presenting a detailed protocol for the coupling of aryl halides with potassium cyclopropyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, step-by-step procedures, data interpretation, and troubleshooting advice to facilitate the successful implementation of this powerful synthetic methodology.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural unit in modern organic chemistry, particularly within the field of drug discovery. Its unique stereoelectronic properties—resulting from high ring strain and significant s-character in its C-C bonds—confer remarkable advantages upon parent molecules.[1][3] Incorporating a cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1][4] Consequently, this small carbocycle is a key component in numerous FDA-approved drugs.[2]

Palladium-catalyzed cross-coupling reactions have emerged as the premier method for constructing the C(sp²)-C(sp³) bond between an aromatic ring and a cyclopropyl group.[5] Among these, the Suzuki-Miyaura reaction is exceptionally attractive due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and accessible boron reagents.[6][7] This protocol will focus on the use of potassium cyclopropyltrifluoroborate, an air- and moisture-stable alternative to the more labile cyclopropylboronic acid.[6][7]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6][9]

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The aryl and cyclopropyl groups on the Pd(II) center couple to form the desired C-C bond, yielding the cyclopropyl arene product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Cyclopropyl)L₂ oa_complex->trans_complex Transmetalation (Cyclopropyl-BF₃K, Base) product Ar-Cyclopropyl trans_complex->product Reductive Elimination product->pd0 center caption General Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-methoxybenzene

This section provides a detailed, step-by-step protocol for the synthesis of 1-cyclopropyl-4-methoxybenzene from 4-bromoanisole and potassium cyclopropyltrifluoroborate. This reaction has been adapted from established literature procedures.[6][7]

Materials and Equipment
  • Reagents: 4-bromoanisole, potassium cyclopropyltrifluoroborate (K[c-PrBF₃]), palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), potassium phosphate tribasic (K₃PO₄), toluene, deionized water.

  • Equipment: Schlenk flask or reaction vial with stir bar, heating mantle or oil bath with temperature control, magnetic stirrer, condenser, Schlenk line or glovebox for inert atmosphere, rotary evaporator, glassware for workup, silica gel for column chromatography.

Reagent Table
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-BromoanisoleC₇H₇BrO187.041.01.0187 mg
Potassium CyclopropyltrifluoroborateC₃H₄BF₃K148.001.51.5222 mg
Palladium(II) AcetatePd(OAc)₂224.500.01 (1 mol%)0.012.2 mg
SPhosC₂₆H₃₅O₂P410.520.02 (2 mol%)0.028.2 mg
Potassium Phosphate (tribasic)K₃PO₄212.272.02.0425 mg
TolueneC₇H₈92.14--4.0 mL
WaterH₂O18.02--1.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromoanisole (187 mg, 1.0 mmol), potassium cyclopropyltrifluoroborate (222 mg, 1.5 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).

  • Solvent Addition: Add toluene (4.0 mL) and water (1.0 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product (1-cyclopropyl-4-methoxybenzene) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected yield is typically in the range of 70-90%.[6]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents: Aryl Halide, Boron Reagent, Catalyst, Ligand, Base B 2. Add to Dry Schlenk Flask under Inert Atmosphere A->B C 3. Add Degassed Solvents (Toluene/Water) B->C D 4. Heat and Stir (e.g., 100 °C, 12-24h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool and Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Optimization and Substrate Scope

The success of the Suzuki-Miyaura coupling for synthesizing cyclopropyl arenes is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be necessary for different substrates.

Key Parameter Insights
  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. While aryl iodides and bromides are highly effective, the coupling of more economical but less reactive aryl chlorides requires more active catalyst systems.[6][9] Modern bulky, electron-rich phosphine ligands like SPhos or XPhos are crucial for activating aryl chlorides.[7]

  • Boron Reagent: Potassium cyclopropyltrifluoroborate is preferred for its stability.[6] Cyclopropylboronic acid can also be used, but it is prone to decomposition (protodeboronation) and often requires a larger excess.[6]

  • Catalyst/Ligand System: The combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is essential. The ligand stabilizes the palladium center and promotes the crucial oxidative addition and reductive elimination steps.

  • Base and Solvent: A base is required to activate the boron reagent for transmetalation. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of solvent is also critical, with solvent systems like toluene/water or dioxane/water being highly effective.

Substrate Scope Overview

The described methodology is compatible with a wide range of functional groups on the aryl halide partner.[6]

Functional Group on Aryl HalideCompatibilityNotes
Electron-donating (e.g., -OMe, -Me)ExcellentGenerally couple with high efficiency.
Electron-withdrawing (e.g., -Ac, -CN, -CO₂Me)ExcellentWell-tolerated and often react faster.[6]
Sterically Hindered (ortho-subst.)Good to ExcellentMay require higher catalyst loading or longer reaction times.[6]
Halogens (-F, -Cl)ExcellentOrthogonal reactivity allows for further functionalization.
Nitro (-NO₂)PoorThe nitro group may be reduced under the reaction conditions.[6][7]
HeterocyclesGood to ExcellentHeteroaryl halides are generally suitable coupling partners.[6][10]

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and toxic. Handle under an inert atmosphere and away from ignition sources.

  • Bases: Potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Atmosphere: The use of a Schlenk line or glovebox is crucial as the Pd(0) catalytic species is sensitive to oxygen.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of cyclopropyl arenes. By utilizing stable potassium cyclopropyltrifluoroborate salts in conjunction with modern, highly active palladium/phosphine catalyst systems, researchers can access a diverse array of these valuable compounds in high yields. The protocol and insights provided herein serve as a practical guide for the successful application of this chemistry in academic and industrial research settings.

References

Application Notes and Protocols: 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of a key pharmaceutical building block.

Authored by: Gemini, Senior Application Scientist

Introduction: A Molecule of Strategic Importance

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile stands as a pivotal intermediate in modern medicinal chemistry. Its molecular architecture is a deliberate convergence of three strategically important chemical motifs:

  • A Halogenated Phenyl Ring: The 4-bromo and 2-fluoro substituents provide crucial handles for further chemical modifications, such as cross-coupling reactions, and can significantly influence the molecule's binding affinity and electronic properties within a final drug compound.[1][2]

  • A Cyclopropyl Moiety: The cyclopropane ring is a highly valued "bioisostere" in drug design. Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, enhance metabolic stability by shielding adjacent groups from enzymatic degradation, and improve cell membrane permeability.[3]

  • A Nitrile Group: The carbonitrile (C≡N) is a versatile functional group. It can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding, or serve as a precursor for other functional groups like carboxylic acids or amines.[4] Its linear geometry and electronic properties make it an effective pharmacophore in many drug classes.[4]

This unique combination of features makes this compound a high-value starting material for the synthesis of complex therapeutic agents, most notably in the development of Selective Androgen Receptor Modulators (SARMs).[5][6] SARMs represent a promising class of drugs designed to provide the anabolic benefits of androgens (e.g., muscle and bone growth) with fewer of the associated androgenic side effects.[7][8]

This document provides detailed protocols for the synthesis, purification, and analytical characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.

Table 1: Physicochemical Data

Property Value Source(s)
IUPAC Name This compound [9]
CAS Number 749928-88-9 [10][11]
Molecular Formula C₁₀H₇BrFN [9][11]
Molecular Weight 240.07 g/mol [9]
Appearance Solid, potentially light yellow [9][12]

| Purity | ≥97% (Typical commercial grade) | - |

Table 2: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [9][13]
Signal Word Warning [9][13]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [9][13][14][15]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9][13][14][15]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, laboratory coat, and use within a certified chemical fume hood. [13][14]

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. |[13][16] |

Core Application: A Building Block for SARM Synthesis

The primary utility of this compound is as a key fragment in the multi-step synthesis of non-steroidal SARMs. The intermediate provides the core phenyl-cyclopropyl structure, onto which other functionalities are built to achieve selective androgen receptor agonism.

SARM_Synthesis_Flow Start 4-Bromo-2-fluorobenzonitrile (Starting Material) Intermediate 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile (Target Intermediate) Start->Intermediate Cyclopropanation Step2 Functional Group Transformation (e.g., Suzuki Coupling) Intermediate->Step2 Modification at Bromine Step3 Chiral Separation or Asymmetric Synthesis Step2->Step3 Introduction of Stereocenter FinalSARM Final SARM Candidate (Active Pharmaceutical Ingredient) Step3->FinalSARM Final Assembly

Caption: Logical workflow from starting material to a final SARM API.

Protocol 1: Synthesis via Nucleophilic Cyclopropanation

This protocol outlines a plausible and robust method for synthesizing the title compound from commercially available 4-bromo-2-fluorobenzonitrile.

Principle: The synthesis proceeds via a phase-transfer catalyzed alkylation. The α-proton of the nitrile is acidic enough to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, reacting with 1,2-dibromoethane in a double substitution reaction to form the cyclopropane ring. A phase-transfer catalyst (PTC) is used to facilitate the transport of the hydroxide base from the aqueous phase to the organic phase where the reaction occurs.

Synthesis_Scheme cluster_reagents Reagents & Conditions cluster_product Product R1 4-Bromo-2-fluorobenzonitrile P1 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile R1->P1 + R2 R2 1,2-Dibromoethane C1 50% aq. NaOH (Base) C2 Toluene (Solvent) C3 TBAB (Phase-Transfer Catalyst) C4 Heat (e.g., 60°C)

Caption: Reaction scheme for the synthesis of the target intermediate.

Materials & Reagents

Reagent CAS No. M.W. ( g/mol ) Amount Moles
4-Bromo-2-fluorobenzonitrile 105942-08-3 200.01 10.0 g 50.0 mmol
1,2-Dibromoethane 106-93-4 187.86 10.3 g (4.9 mL) 55.0 mmol
Tetrabutylammonium bromide (TBAB) 1643-19-2 322.37 1.61 g 5.0 mmol
Toluene 108-88-3 92.14 100 mL -
Sodium Hydroxide (50% aq. sol.) 1310-73-2 40.00 40 mL -
Diethyl Ether 60-29-7 74.12 As needed -
Saturated aq. NH₄Cl - - As needed -
Brine - - As needed -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 4-bromo-2-fluorobenzonitrile (10.0 g), 1,2-dibromoethane (4.9 mL), tetrabutylammonium bromide (1.61 g), and toluene (100 mL).

  • Initiation: Begin vigorous stirring to ensure efficient mixing of the organic phase. Slowly add the 50% aqueous sodium hydroxide solution (40 mL) over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours.

    • Expert Insight: Vigorous stirring is critical in phase-transfer catalysis to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf than the starting benzonitrile.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous NH₄Cl (50 mL) and brine (50 mL).

    • Causality Explanation: The NH₄Cl wash neutralizes any remaining NaOH, while the brine wash helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes, to afford the pure this compound.

Protocol 2: Quality Control & Analytical Characterization

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step before its use in subsequent reactions, especially in a drug development pipeline.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC cluster_decision Decision Crude Crude Product Purified Purified Intermediate Crude->Purified Column Chromatography Purity Purity Check (RP-HPLC) Purified->Purity Identity Identity Confirmation (NMR, MS) Purified->Identity Pass Pass QC (Proceed to next step) Purity->Pass Purity ≥ 98% Fail Fail QC (Re-purify or Re-synthesize) Purity->Fail Purity < 98% Identity->Pass Structure Confirmed Identity->Fail Structure Incorrect

Caption: Standard quality control workflow for a pharmaceutical intermediate.

Method 2.1: Purity Determination by RP-HPLC [17][18]

Instrumentation & Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

| Injection Volume | 5 µL |

Protocol

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified intermediate in acetonitrile. Dilute 1:10 in a 50:50 acetonitrile:water mixture for analysis.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for 10 minutes. Inject the sample and run the gradient method.

  • Data Interpretation: The purity is calculated based on the peak area percentage. A successful synthesis should yield a product with ≥98% purity, with the main peak corresponding to the target compound.

Method 2.2: Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Expect aromatic protons (multiplets) in the δ 7.0-7.8 ppm range. The cyclopropyl protons will appear as diastereotopic multiplets in the δ 1.5-2.0 ppm range.

  • ¹⁹F NMR (376 MHz, CDCl₃): Expect a single resonance for the fluorine atom, likely coupled to adjacent aromatic protons.

  • Mass Spectrometry (ESI+): The analysis should reveal a molecular ion peak [M+H]⁺ at m/z 240.98 and 242.98, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This isotopic pattern is a definitive confirmation of the presence of a single bromine atom.

Troubleshooting Guide for Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (NaOH solution too old).2. Insufficient stirring.3. Catalyst degradation.1. Use a freshly prepared 50% NaOH solution.2. Increase stirrer speed to create a fine emulsion.3. Use fresh, high-purity TBAB.
Formation of Byproducts 1. Reaction temperature too high, causing decomposition.2. Presence of water in organic solvents.1. Maintain strict temperature control at 60°C.2. Use anhydrous grade toluene.
Difficult Purification 1. Product co-elutes with starting material or byproduct.2. Product is an oil that is difficult to handle.1. Optimize the chromatography gradient; try a shallower gradient (e.g., 0-5% ethyl acetate).2. If the product is an oil, try co-evaporation with hexanes to induce solidification.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its carefully designed structure provides chemists with the functionality and stereochemical control needed to construct sophisticated drug candidates. The protocols detailed herein offer a reliable framework for the synthesis and quality control of this intermediate, empowering researchers to accelerate their drug discovery programs, particularly in the promising field of selective androgen receptor modulators.

References

Synthetic Routes to Cyclopropane-Containing Lead Compounds: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern drug discovery.[1][2][3] Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a powerful tool for medicinal chemists in the optimization of lead compounds.[2][4][5] This guide provides a detailed overview of key synthetic strategies for the introduction of the cyclopropane moiety into molecular scaffolds, with a focus on methods amenable to the synthesis of diverse compound libraries for drug development. We will delve into the mechanistic underpinnings, practical considerations, and established protocols for several cornerstone cyclopropanation reactions, including the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanations, and the Kulinkovich reaction.

The Strategic Value of the Cyclopropane Motif in Drug Discovery

The incorporation of a cyclopropane ring into a drug candidate can profoundly influence its pharmacological profile. The inherent ring strain of this small carbocycle leads to unique electronic properties, with the C-C bonds exhibiting partial π-character. This can impact a molecule's binding affinity and selectivity for its biological target.[4] Furthermore, the rigid nature of the cyclopropane unit can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding.[4]

From a pharmacokinetic perspective, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved bioavailability.[4] This metabolic stability is a key consideration in designing drugs with favorable dosing regimens.[4] The small, three-dimensional nature of the cyclopropane ring also allows for the exploration of new chemical space and the generation of novel intellectual property.[6][7]

Several FDA-approved drugs feature a cyclopropane ring, highlighting its importance in medicinal chemistry. Examples include drugs for treating COVID-19, asthma, hepatitis C, and HIV/AIDS.[8] The quinolone class of antibiotics, such as Ciprofloxacin, also incorporates a cyclopropyl group to enhance antibacterial efficacy.[9]

Key Synthetic Strategies for Cyclopropane Ring Formation

A variety of synthetic methods have been developed for the construction of cyclopropane rings. The choice of method often depends on the substrate scope, functional group tolerance, and desired stereochemistry. Here, we discuss three widely employed and versatile approaches.

The Simmons-Smith Reaction: A Classic and Reliable Method

The Simmons-Smith reaction is a well-established and stereospecific method for the cyclopropanation of alkenes.[10][11][12] It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate, which then transfers a methylene group to the double bond.[12][13]

Mechanism and Stereospecificity: The reaction proceeds through a concerted, "butterfly-type" transition state, where both new carbon-carbon bonds are formed simultaneously.[11][12] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[11][12] For example, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give the corresponding trans-product.

Causality of Reagent Choice: The use of a zinc-copper couple is crucial for the formation of the active organozinc carbenoid, often represented as iodomethylzinc iodide (ICH₂ZnI).[12] The copper activates the zinc, facilitating the oxidative addition into the carbon-iodine bond of diiodomethane. A popular modification, known as the Furukawa variant, utilizes diethylzinc (Et₂Zn) and diiodomethane, which often provides higher yields and better reproducibility.[10]

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene

Materials:

  • Alkene (1.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add the diethylzinc solution dropwise to the DCM.

  • Slowly add a solution of trifluoroacetic acid in DCM to the reaction mixture. Caution: This reaction is exothermic and produces a significant amount of white smoke; control the addition rate carefully.[11]

  • Allow the resulting white slurry to stir vigorously at room temperature for 2 hours, or until gas evolution ceases.[11]

  • Cool the mixture to -10 °C and add a solution of diiodomethane in DCM dropwise. Stir until the solution becomes clear.[11]

  • Add a solution of the alkene in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram 1: Simmons-Smith Reaction Workflow

Simmons_Smith_Workflow reagent_prep Reagent Preparation (Et2Zn, TFA, CH2I2 in DCM) alkene_addition Alkene Addition reagent_prep->alkene_addition Cool to -10°C reaction Reaction (RT, 12-24h) alkene_addition->reaction Warm to RT workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification product Cyclopropane Product purification->product

Caption: A generalized workflow for the Simmons-Smith cyclopropanation reaction.

Transition-Metal-Catalyzed Cyclopropanations

Transition-metal catalysis offers a powerful and versatile alternative for cyclopropane synthesis, often providing access to a broader range of substituted cyclopropanes with high levels of stereocontrol.[14][15] These methods typically involve the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium, copper, or cobalt.[6][7][15]

Mechanism: The reaction proceeds via the formation of a metal-carbene intermediate. The diazo compound coordinates to the metal center, followed by the extrusion of dinitrogen gas to generate the highly reactive metal-carbene.[15] This intermediate then reacts with the alkene in a concerted fashion to form the cyclopropane ring.[15]

Advantages:

  • High Catalytic Efficiency: Low catalyst loadings are often sufficient.[2]

  • Stereoselectivity: The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity, which is crucial for the synthesis of chiral drugs.[15][16]

  • Substrate Scope: A wide variety of alkenes and diazo compounds can be employed, allowing for the synthesis of diverse cyclopropane derivatives.[6][7]

Recent Advances: Cobalt-catalyzed cyclopropanations have emerged as a promising strategy, particularly for reactions involving less reactive alkenes.[6][7][17] These methods can overcome some of the limitations of traditional Simmons-Smith conditions.[17]

Table 1: Comparison of Common Cyclopropanation Methods

MethodReagentsKey FeaturesAdvantagesDisadvantages
Simmons-Smith CH₂I₂/Zn-Cu or Et₂ZnStereospecific, reliable for simple methylene transfer.High functional group tolerance, predictable stereochemistry.Limited to methylene transfer, can be sluggish with electron-deficient alkenes.[17]
Transition-Metal Catalyzed Diazo compound, Metal catalyst (Rh, Cu, Co)Catalytic, tunable stereoselectivity.High efficiency, access to substituted cyclopropanes, enantioselective variants.[15][16]Diazo compounds can be explosive and require careful handling.[18][19]
Kulinkovich Ester, Grignard reagent, Ti(Oi-Pr)₄Forms cyclopropanols from esters.Access to highly functionalized cyclopropanols, good diastereoselectivity.[20]Stoichiometric use of titanium reagent, limited to cyclopropanol synthesis.[21]
The Kulinkovich Reaction: Synthesis of Cyclopropanols

The Kulinkovich reaction provides a unique and efficient route to cyclopropanols from carboxylic acid esters.[20][22][23] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to generate a reactive titanacyclopropane intermediate.[21][23]

Mechanism: The reaction is initiated by the reaction of the titanium alkoxide with two equivalents of the Grignard reagent to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate the titanacyclopropane.[20] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl to form the cyclopropanol product after hydrolysis.[20][21][22] The driving force for the reaction is the formation of a strong titanium-oxygen bond.[21]

Applications in Lead Compound Synthesis: Cyclopropanols are versatile synthetic intermediates that can be further functionalized. The hydroxyl group can be used as a handle for subsequent reactions, allowing for the introduction of diverse substituents. The Kulinkovich reaction has been successfully applied in the synthesis of complex natural products and pharmaceutical intermediates.[21][24]

Protocol 2: Kulinkovich Reaction for the Synthesis of a Cyclopropanol

Materials:

  • Ester (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M solution in diethyl ether, 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the ester and anhydrous THF.

  • Add the titanium(IV) isopropoxide to the solution at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir the mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram 2: Kulinkovich Reaction Mechanism

Kulinkovich_Mechanism cluster_titanacycle_formation Titanacyclopropane Formation cluster_cyclopropanol_formation Cyclopropanol Formation Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Ester (RCOOR') Ketone β-Titanio Ketone Intermediate Oxatitanacyclopentane->Ketone Rearrangement Product_complex Titanium Alkoxide of Product Ketone->Product_complex Intramolecular Addition Cyclopropanol Cyclopropanol Product_complex->Cyclopropanol Hydrolysis

Caption: A simplified mechanistic pathway for the Kulinkovich reaction.

Synthesis of Cyclopropylamines: A Key Pharmacophore

Cyclopropylamines are a particularly important class of cyclopropane-containing compounds in medicinal chemistry.[25] They are found in a variety of drugs, including antidepressants and anticancer agents.[25] The cyclopropylamine moiety can act as a bioisostere for other functional groups and can impart favorable pharmacokinetic properties.[2][9]

Several synthetic strategies have been developed specifically for the synthesis of cyclopropylamines. These include modifications of the Kulinkovich reaction (the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions) using amides or nitriles as substrates.[21][26] Other methods involve the Curtius rearrangement of cyclopropyl acyl azides or the direct amination of cyclopropane precursors.[26] Recent advances in photoredox catalysis have also provided mild and efficient routes to cyclopropylamine derivatives.[27]

Conclusion and Future Outlook

The cyclopropane ring is a privileged scaffold in medicinal chemistry, and the development of efficient and selective methods for its synthesis is of paramount importance. The Simmons-Smith reaction, transition-metal-catalyzed cyclopropanations, and the Kulinkovich reaction represent a powerful toolkit for the medicinal chemist to introduce this valuable motif into lead compounds. As our understanding of these reactions deepens and new catalytic systems are discovered, we can expect to see even more innovative applications of cyclopropanes in the design of next-generation therapeutics. The continued development of asymmetric and diastereoselective methods will be particularly crucial for the synthesis of complex, single-enantiomer drug candidates.[16][19][28][29]

References

Application Notes and Protocols for the Functionalization of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a key building block in contemporary medicinal chemistry. Its unique combination of a sterically demanding cyclopropylnitrile moiety and a synthetically versatile substituted phenyl ring makes it an attractive starting material for the synthesis of a diverse range of novel chemical entities. The strategic placement of the bromo and fluoro substituents allows for a variety of subsequent cross-coupling reactions and modifications, while the carbonitrile group serves as a linchpin for transformation into several critical functional groups.

This guide provides detailed application notes and validated protocols for the functionalization of the carbonitrile group in this compound. We will explore three primary transformations:

  • Hydrolysis: Conversion to the corresponding carboxylic acid and carboxamide.

  • Reduction: Synthesis of the primary amine.

  • Carbon-Carbon Bond Formation: Reaction with Grignard reagents to yield ketones.

Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles, expert insights into potential challenges, and strategies for ensuring successful and reproducible outcomes.

Diagram of Functionalization Pathways

Caption: Key functionalization routes for the carbonitrile group.

Hydrolysis of the Carbonitrile: Accessing Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that can lead to either a carboxylic acid or an amide, depending on the reaction conditions.[1][2] The steric hindrance imposed by the cyclopropyl group and the substituted phenyl ring necessitates carefully chosen conditions to ensure efficient conversion.

Complete Hydrolysis to 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Forceful acidic or basic conditions are generally required for the complete hydrolysis of a nitrile to a carboxylic acid.[3] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed.[2]

Given the presence of the aryl bromide, strongly acidic conditions with heating are generally preferred to avoid potential nucleophilic aromatic substitution that can occur under harsh basic conditions. However, prolonged heating in strong acid can lead to decomposition. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Objective: To synthesize 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

Materials:

Reagent/SolventGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS ReagentFisher Scientific
Acetic Acid (CH₃COOH), glacialACS ReagentVWR Chemicals
Water, deionized
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Brine, saturated aqueous solution of NaCl
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)Anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a 2:1 mixture of glacial acetic acid and water (e.g., 10 mL per gram of nitrile).

  • Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 mL per gram of starting nitrile).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and then with saturated sodium bicarbonate solution until the aqueous layer is basic (to remove acetic acid).

  • Acidify the combined aqueous layers from the bicarbonate wash with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the second set of organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

  • Purify the crude product by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

ParameterValue
Reactant Ratio Nitrile:H₂SO₄ = 1:2-3
Solvent Acetic Acid/Water (2:1)
Temperature 110-120 °C (Reflux)
Reaction Time 12-24 hours
Work-up Aqueous extraction and acidification
Purification Recrystallization or Chromatography
Expected Yield 70-85%
Partial Hydrolysis to 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxamide

Stopping the hydrolysis at the amide stage requires milder conditions.[3] Base-catalyzed hydrolysis under controlled conditions or specialized catalytic systems can achieve this transformation with high selectivity.[3][4] Platinum-based catalysts have been shown to be effective for the hydration of sterically hindered nitriles to their corresponding amides.[5]

The key to isolating the amide is to avoid prolonged reaction times and high temperatures, which would lead to the formation of the carboxylic acid.[3] The use of a catalytic system under neutral pH is particularly advantageous for substrates with base-sensitive functional groups, although for this specific substrate, a mild base-catalyzed approach is also viable.

Objective: To synthesize 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxamide.

Materials:

Reagent/SolventGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ACS Reagent
Ethanol (EtOH)Anhydrous
Water, deionized
Ethyl acetate (EtOAc)ACS Reagent
Brine, saturated aqueous solution of NaCl
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)Anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile) in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to a gentle reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction closely by TLC.

  • Upon completion (disappearance of starting material and minimal formation of the carboxylic acid), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude amide.

  • Purify the product by recrystallization or column chromatography on silica gel.

ParameterValue
Reactant Ratio Nitrile:NaOH = 1:2
Solvent Ethanol/Water
Temperature 80-90 °C (Gentle Reflux)
Reaction Time 2-4 hours
Work-up Aqueous extraction
Purification Recrystallization or Chromatography
Expected Yield 60-75%

Reduction of the Carbonitrile to [1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic nitrogen atom. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used, but care must be taken to avoid side reactions, particularly with the aryl bromide.[6][7] Chemoselective methods, such as catalytic transfer hydrogenation, offer a milder alternative that can preserve the halogen substituent.[8]

Expertise & Experience: Chemoselectivity is Key

While LiAlH₄ is a potent reducing agent for nitriles, it can also reduce aryl halides, especially bromides, under forcing conditions.[6] Therefore, the reaction should be conducted at low temperatures and monitored carefully. An alternative and often safer approach on a larger scale is to use a catalytic method. Transfer hydrogenation using a ruthenium catalyst and a hydrogen donor like isopropanol is an excellent choice for this substrate, as it is known to be selective for the nitrile reduction in the presence of aryl halides.[8]

Objective: To synthesize [1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine.

Materials:

Reagent/SolventGradeSupplier Example
This compound≥98%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)Powder or granulesSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Sodium hydroxide (NaOH), 15% aqueous solution
Water, deionized
Diethyl ether (Et₂O)Anhydrous
Magnesium sulfate (MgSO₄)Anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF (10 mL per gram of LiAlH₄).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram of nitrile) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Work-up (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.

  • The crude product can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent tailing) or by acid-base extraction.

ParameterValue
Reactant Ratio Nitrile:LiAlH₄ = 1:1.5-2
Solvent Anhydrous THF
Temperature 0 °C to Reflux
Reaction Time 4-6 hours
Work-up Fieser method (H₂O, NaOH, H₂O)
Purification Chromatography or Acid-Base Extraction
Expected Yield 65-80%

Grignard Reaction: Synthesis of Cyclopropyl Ketones

The reaction of a nitrile with a Grignard reagent provides a versatile route to ketones.[9] The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt, which is then hydrolyzed to the ketone upon acidic workup.[9] A key advantage of this method is that the reaction typically stops after the first addition, as the intermediate imine anion is less reactive towards further nucleophilic attack.[2]

Expertise & Experience: Managing Competing Reactivities

A significant challenge in this reaction is the potential for the Grignard reagent to react with the aryl bromide on the substrate via a halogen-metal exchange. To minimize this side reaction, it is advisable to use a more reactive Grignard reagent (e.g., an alkyl or vinyl Grignard) and to perform the reaction at low temperatures. Alternatively, an organolithium reagent can be used, which often shows greater selectivity for addition to the nitrile over halogen-metal exchange at low temperatures.

Objective: To synthesize a 1-(4-bromo-2-fluorophenyl)cyclopropyl ketone derivative.

Materials:

Reagent/SolventGradeSupplier Example
This compound≥98%Sigma-Aldrich
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Hydrochloric acid (HCl), 3 M aqueous solution
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS Reagent
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Brine, saturated aqueous solution of NaCl
Magnesium sulfate (MgSO₄)Anhydrous

Procedure:

  • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL per gram of nitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or 3 M HCl.

  • Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by column chromatography on silica gel or by distillation under reduced pressure.

ParameterValue
Reactant Ratio Nitrile:Grignard = 1:1.2-1.5
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Acidic aqueous quench and extraction
Purification Chromatography or Distillation
Expected Yield 50-70%

Conclusion

The functionalization of the carbonitrile group in this compound opens up a wide array of synthetic possibilities for the construction of novel and complex molecules. The protocols detailed in these application notes provide a robust starting point for researchers in drug discovery and development. By understanding the underlying chemical principles and paying close attention to the experimental details, these transformations can be reliably and efficiently performed.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation for Functionalized Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Simmons-Smith reaction is a cornerstone of organic synthesis, renowned for its reliable and stereospecific method of forming cyclopropane rings from alkenes. First reported by Howard E. Simmons and Ronald D. Smith in 1958, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.[1][2] The reaction's significance lies in its predictability, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3][4][5][6][7] The cyclopropane motif is a key structural feature in numerous biologically active compounds, imparting unique conformational constraints and metabolic stability.[3][4][5] This document provides detailed application notes and experimental protocols for the Simmons-Smith reaction and its key modifications, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The "Butterfly" Transition State and Stereochemical Control

The Simmons-Smith reaction proceeds through a concerted mechanism, where the methylene group is transferred from the organozinc reagent to the alkene in a single step.[1][8][9][10] This concerted pathway accounts for the reaction's high stereospecificity, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][8][9] For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.[1][11]

The key reactive intermediate is an organozinc carbenoid, often represented as iodomethylzinc iodide (ICH₂ZnI).[1][11][12] The reaction is believed to proceed through a "butterfly-like" three-centered transition state.[1][3][9]

Protocol_Selection Start Alkene Substrate FunctionalGroup Presence of Directing Group? (e.g., -OH, -OR, -NR₂) Start->FunctionalGroup Stereocenter Asymmetric Synthesis Required? FunctionalGroup->Stereocenter Yes Unfunctionalized Unfunctionalized Alkene FunctionalGroup->Unfunctionalized No ClassicSS Protocol 1: Classic Simmons-Smith (Zn(Cu), CH₂I₂) Stereocenter->ClassicSS No (Diastereoselective) Charette Charette Asymmetric Protocol (Chiral Ligand) Stereocenter->Charette Yes Furukawa Protocol 2: Furukawa Modification (Et₂Zn, CH₂I₂) Unfunctionalized->Furukawa

References

Application Notes and Protocols: Incorporating Cyclopropane Motifs to Enhance Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In the landscape of modern drug discovery, the optimization of a lead compound's metabolic stability is a critical determinant of its ultimate clinical success. A compound with high metabolic lability is rapidly cleared from the body, often failing to maintain therapeutic concentrations and potentially forming toxic metabolites.[1][2] This necessitates innovative medicinal chemistry strategies to "shield" metabolically susceptible positions on a molecule. One such powerful and increasingly utilized strategy is the incorporation of cyclopropane rings.[3][4][5][6][7][8][9]

The cyclopropane motif, a three-membered carbocyclic ring, is far more than a simple steric blocker. Its unique electronic and conformational properties offer a multifaceted approach to enhancing a drug candidate's pharmacokinetic profile.[7][8][9] The strained nature of the cyclopropane ring results in C-H bonds that are shorter and stronger than those in corresponding alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8][9][10] This inherent resistance to metabolic degradation can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[3] Furthermore, the rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for its biological target.[3]

This technical guide provides a comprehensive overview of the strategic incorporation of cyclopropane motifs to enhance metabolic stability. It delves into the mechanistic underpinnings of this approach, offers detailed protocols for the empirical validation of metabolic stability in vitro, and outlines contemporary synthetic methodologies for the introduction of this valuable structural element.

Mechanistic Insights: How Cyclopropanes Confer Metabolic Stability

The primary mechanism by which cyclopropane rings enhance metabolic stability is by serving as a metabolically inert bioisostere for more labile functional groups. Commonly, they are used to replace gem-dimethyl groups or even phenyl rings, which are prone to oxidative metabolism.[5] The high C-H bond dissociation energy of the cyclopropyl group makes hydrogen atom abstraction, the initial and often rate-limiting step in CYP-mediated oxidation, energetically unfavorable.[10]

Consider a hypothetical drug candidate with a metabolically labile isopropyl group. This group is susceptible to hydroxylation at the tertiary carbon, leading to rapid clearance. By replacing the isopropyl group with a cyclopropyl moiety, this metabolic hotspot is effectively blocked.

cluster_0 Metabolic Inactivation Pathway cluster_1 Enhanced Stability with Cyclopropane Lead_Compound Lead Compound (with labile group) CYP450 CYP450 Enzymes Lead_Compound->CYP450 Oxidation Metabolite Inactive/Toxic Metabolite CYP450->Metabolite Modified_Compound Modified Compound (with cyclopropane) CYP450_2 CYP450 Enzymes Modified_Compound->CYP450_2 Resistant to Oxidation No_Metabolism Blocked Metabolism CYP450_2->No_Metabolism

Caption: Blocking Metabolic Inactivation with Cyclopropane.

Beyond simply blocking oxidation, the introduction of a cyclopropane can also subtly alter the physicochemical properties of a molecule, such as lipophilicity and conformation, which can indirectly influence its metabolic fate and overall pharmacokinetic profile.[6]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the enhanced metabolic stability of a cyclopropane-containing analog, a liver microsomal stability assay is a robust and widely used in vitro method.[2][11][12][13][14][15][16] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[2][15][16]

Objective:

To compare the metabolic stability of a parent drug candidate with its cyclopropane-containing analog by determining their respective half-lives (t½) and intrinsic clearance (CLint) in the presence of human liver microsomes.

Materials:
  • Human Liver Microsomes (pooled, cryopreserved)

  • Parent compound and cyclopropane-containing analog

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Phosphate buffer (100 mM, pH 7.4)[13]

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[1][12][17][18][19][20]

Experimental Workflow:

Caption: Workflow for the In Vitro Microsomal Stability Assay.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the parent compound and the cyclopropane analog in DMSO.[13]

    • Further dilute these stocks in acetonitrile to an intermediate concentration (e.g., 125 µM).[13]

  • Preparation of Incubation Mixture:

    • On a 96-well plate, prepare the main incubation mixture containing phosphate buffer, MgCl2, and the liver microsomal protein (final concentration typically 0.5 mg/mL).[13][15]

    • Pre-warm the plate to 37°C for 10 minutes.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the NADPH regenerating system to the wells.

    • Immediately add the test compounds to achieve a final concentration of 1 µM.[15] The final DMSO concentration should be kept low (≤0.25%) to avoid enzyme inhibition.[1][15]

  • Time-Course Incubation:

    • Incubate the plate at 37°C with constant shaking.[13]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[15][16]

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing a suitable internal standard.[13] This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound and the cyclopropane analog at each time point.[12][17][18][19][20]

Data Analysis and Interpretation:
  • Calculate Percent Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.[21]

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[21]

Expected Results:

The cyclopropane-containing analog is expected to exhibit a significantly longer half-life and a lower intrinsic clearance compared to the parent compound, thereby confirming its enhanced metabolic stability.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound1546.2
Cyclopropane Analog> 60< 11.5
Positive Control (e.g., Verapamil) 1069.3
Negative Control (e.g., Warfarin) > 60< 11.5

Synthetic Strategies for Incorporating Cyclopropane Motifs

The introduction of cyclopropane rings into a lead molecule can be achieved through various synthetic methods.[6][22][23][24] The choice of method depends on the specific chemical context of the molecule and the desired stereochemistry.

Simmons-Smith Cyclopropanation:

A classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[25] This reaction typically involves the use of diiodomethane and a zinc-copper couple.[25] A modified version using diethylzinc (Furukawa reagent) is also common.[25]

Transition Metal-Catalyzed Cyclopropanation:

Catalytic methods, often employing rhodium or copper catalysts with diazo compounds, offer a powerful and efficient means of cyclopropanation.[23] These methods can often be performed under mild conditions and with high stereocontrol. Cobalt-catalyzed cyclopropanation is another emerging strategy.[23]

Intramolecular Cyclization:

Cyclopropanes can also be formed through intramolecular nucleophilic displacement reactions.[6][22] This typically involves a substrate with a leaving group and a suitably positioned carbanion precursor.

Modern Photochemical Methods:

Recent advances in photochemistry have led to the development of novel cyclopropanation reactions that proceed via radical intermediates.[26] These methods can offer advantages in terms of safety and substrate scope.[26]

The selection of the appropriate synthetic route should be carefully considered to ensure compatibility with the existing functional groups in the lead compound and to allow for the efficient and scalable synthesis of the desired cyclopropane-containing analog.

Conclusion

The incorporation of cyclopropane motifs represents a powerful and validated strategy for enhancing the metabolic stability of drug candidates.[3][4][6][7][8][9][27][28] By acting as a metabolically robust bioisostere, the cyclopropyl group can effectively shield vulnerable positions from oxidative metabolism, leading to improved pharmacokinetic properties. The in vitro liver microsomal stability assay provides a reliable and efficient method for quantifying the impact of this structural modification. With a growing arsenal of synthetic methods for their introduction, cyclopropanes will undoubtedly continue to be a valuable tool in the medicinal chemist's toolbox for the design of safer and more effective medicines.[3][8][24]

References

Designing Next-Generation Enzyme Inhibitors: Harnessing the Power of Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of a Strained Ring in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain bestows unique physicochemical properties that can be strategically exploited to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning pharmacokinetic profiles.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors incorporating cyclopropane scaffolds. We will delve into the mechanistic rationale behind their use, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to leverage this remarkable structural motif in your own research endeavors.

The utility of the cyclopropane moiety stems from several key features:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site and thus enhancing potency.[3][4]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts, leading to improved metabolic stability and longer in vivo half-life.[3][4]

  • Bioisosteric Replacement: Cyclopropane can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings, allowing for the modulation of a molecule's properties while maintaining or improving its biological activity.

  • Three-Dimensionality: The non-planar nature of the cyclopropane ring introduces three-dimensionality into otherwise flat molecules, which can lead to improved binding interactions with the target enzyme and enhanced solubility.[5]

This guide will explore three key aspects of utilizing cyclopropane scaffolds in enzyme inhibitor design: a fragment-based approach for initial hit discovery, chemoenzymatic synthesis of chiral cyclopropane building blocks, and the biochemical evaluation of the resulting inhibitors.

Part 1: Fragment-Based Design of Cyclopropane-Containing Enzyme Inhibitors

Fragment-Based Drug Discovery (FBDD) is an efficient strategy for identifying novel starting points for drug design.[6][7][8] By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening.[7][8] Incorporating cyclopropane moieties into fragment libraries can provide unique three-dimensional shapes and vectors for fragment growth.

Conceptual Workflow for FBDD with Cyclopropane Fragments

FBDD_Workflow cluster_design Fragment Library Design cluster_screening Screening & Hit Identification cluster_optimization Hit-to-Lead Optimization F1 Identify Target & Binding Site F2 Design Cyclopropane Fragments (Rule of Three Compliant) F1->F2 In silico design S1 Biophysical Screening (e.g., SPR, NMR) F2->S1 Library Synthesis S2 Validate Hits S1->S2 Identify Binders S3 Obtain Crystal Structure (Fragment-Enzyme Complex) S2->S3 Confirm Binding O1 Fragment Growing/Linking (Utilizing Cyclopropane Vectors) S3->O1 Structural Insights O2 Synthesize Analogs O1->O2 Design Analogs O3 Iterative SAR Studies O2->O3 Evaluate Potency O3->O1 Refine Design

Caption: A streamlined workflow for fragment-based drug discovery incorporating cyclopropane scaffolds.

Protocol 1: Designing a Cyclopropane-Focused Fragment Library
  • Target Analysis: Begin by analyzing the three-dimensional structure of the target enzyme's binding site. Identify key interaction points (hydrophobic pockets, hydrogen bond donors/acceptors).

  • Scaffold Selection: Choose simple cyclopropane cores (e.g., monosubstituted, 1,1-disubstituted, or 1,2-disubstituted) that can present chemical vectors towards the identified interaction points.

  • Fragment Generation (In Silico):

    • Decorate the cyclopropane scaffolds with a small set of functional groups (e.g., hydroxyl, amino, carboxyl, small heterocycles).

    • Ensure the designed fragments adhere to the "Rule of Three":

      • Molecular weight < 300 Da

      • cLogP ≤ 3

      • Number of hydrogen bond donors ≤ 3

      • Number of hydrogen bond acceptors ≤ 3

  • Filtering and Selection:

    • Filter the virtual library for drug-likeness and remove any reactive functionalities.

    • Prioritize fragments with high three-dimensional character.

    • Select a diverse set of 20-50 fragments for synthesis.

Part 2: Synthesis of Chiral Cyclopropane-Containing Inhibitors

The stereochemistry of the cyclopropane ring is often crucial for biological activity. Chemoenzymatic synthesis provides an excellent route to enantiomerically pure cyclopropane building blocks, which can then be elaborated into the final inhibitors.[9][10][11][12]

Protocol 2: Chemoenzymatic Synthesis of a Chiral Cyclopropyl Boronate Ester

This protocol is adapted from the work on diversity-oriented enzymatic synthesis of cyclopropane building blocks.[10] It describes the synthesis of a versatile chiral cyclopropyl boronate ester, which can be further functionalized via Suzuki-Miyaura cross-coupling.[13][14][15][16][17]

Materials:

  • Engineered heme protein (e.g., a variant of Rhodothermus marinus nitric oxide dioxygenase)[10]

  • Vinyl boronic acid pinacol ester

  • Ethyl diazoacetate (EDA)

  • Anaerobic glovebox or chamber

  • Appropriate buffers and cofactors (as specified for the enzyme)

  • Organic solvents (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Enzyme Preparation: Express and purify the engineered heme protein according to established protocols for the specific variant.

  • Reaction Setup (Anaerobic):

    • In an anaerobic environment, prepare a reaction vessel containing the purified enzyme in its recommended buffer.

    • Add the vinyl boronic acid pinacol ester to the reaction mixture.

  • Initiation:

    • Slowly add a solution of ethyl diazoacetate (EDA) in an appropriate solvent to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the reactive carbene intermediate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the cyclopropyl boronate ester.

  • Workup and Purification:

    • Once the reaction is complete, extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the enantiomerically enriched cyclopropyl boronate ester.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

This protocol provides a general procedure for the functionalization of the chiral cyclopropyl boronate ester with an aryl or heteroaryl halide, a key step in "growing" a fragment hit into a more potent inhibitor.[13][14][15][16][17]

Materials:

  • Chiral cyclopropyl boronate ester (from Protocol 2)

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, THF/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction flask, add the chiral cyclopropyl boronate ester, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition:

    • Add the anhydrous solvent(s) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired coupled product.

  • Characterization:

    • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 3: Biochemical Evaluation of Cyclopropane-Based Enzyme Inhibitors

Once synthesized, the inhibitory activity of the cyclopropane-containing compounds must be quantified. A robust and sensitive biochemical assay is essential for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀).[18] For many enzyme classes, such as proteases, a Fluorescence Resonance Energy Transfer (FRET) based assay is a suitable high-throughput method.[19][20][21][22][23]

Protocol 4: FRET-Based Protease Inhibition Assay

This protocol describes a general method for determining the IC₅₀ of a cyclopropane-containing inhibitor against a model protease.

Materials:

  • Purified protease

  • FRET-based peptide substrate (containing a fluorophore and a quencher separated by the protease cleavage sequence)

  • Assay buffer (optimized for the specific protease)

  • Cyclopropane-containing inhibitor stock solution (in DMSO)

  • Positive control inhibitor (known inhibitor of the protease)

  • Black, low-volume 96- or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the cyclopropane-containing inhibitor and the positive control inhibitor in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

    • Prepare a solution of the protease in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the FRET substrate in assay buffer at a concentration around its Kₘ value.

  • Assay Setup:

    • In the microplate, add the serially diluted inhibitor solutions or control solutions (DMSO vehicle for 0% inhibition, saturating positive control for 100% inhibition).

    • Add the protease solution to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in the fluorescence plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths over time. The signal will increase as the substrate is cleaved, separating the fluorophore and quencher.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and the rate of the "no enzyme" or saturating inhibitor control as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18][24][25][26][27]

Data Presentation and Interpretation

Table 1: Example Inhibition Data for a Cyclopropane-Based Protease Inhibitor

Inhibitor Concentration (nM)Log [Inhibitor] (M)% Inhibition
1-9.05.2
10-8.015.8
50-7.348.9
100-7.065.1
500-6.390.3
1000-6.098.7

The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

IC50_Curve IC50 Determination n1 n2 n3 n4 n5 n6 xaxis yaxis origin -5.5,0! origin->-5.5,0! -9.5,100! origin->-9.5,100! ic50_point IC50 ic50_line_y 50 ic50_line_y->ic50_point ic50_line_x -7.3 ic50_line_x->ic50_point

Caption: A representative sigmoidal dose-response curve for determining the IC₅₀ value.

Troubleshooting Common Issues in Enzyme Assays

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Inactive enzyme, incorrect buffer conditions, expired reagents.Verify enzyme activity with a positive control, optimize buffer pH and ionic strength, use fresh reagents.[28][29]
High Background Autofluorescence of inhibitor, contaminated reagents.Measure inhibitor fluorescence alone and subtract from data, prepare fresh buffers.[28][29]
Inconsistent Readings Pipetting errors, temperature fluctuations, improper mixing.Use calibrated pipettes, ensure consistent temperature control, mix reagents thoroughly.[28][30]
Poor Curve Fit Inappropriate inhibitor concentrations, inhibitor insolubility.Widen or narrow the concentration range, check inhibitor solubility in assay buffer.

Conclusion

The cyclopropane scaffold offers a unique and powerful tool for the design of novel enzyme inhibitors. Its ability to impart conformational rigidity, enhance metabolic stability, and introduce three-dimensionality provides a compelling rationale for its inclusion in drug discovery programs. By employing a systematic approach that combines rational design, efficient chemoenzymatic synthesis, and robust biochemical evaluation, researchers can effectively harness the potential of this strained ring system to develop next-generation therapeutics. The protocols and guidelines presented in this application note provide a solid foundation for initiating and advancing projects focused on the design of enzyme inhibitors using cyclopropane scaffolds.

References

The Cyclopropane Moiety: A Privileged Scaffold in Modern Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in the synthesis of potent antiviral agents. Its unique stereoelectronic properties, including inherent ring strain and a high degree of s-character in its C-H bonds, impart significant advantages in drug design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of cyclopropane derivatives into antiviral drug candidates. We will explore key synthetic methodologies, delve into the mechanistic rationale for their enhanced efficacy, and present detailed protocols for the synthesis of exemplary cyclopropane-containing antiviral agents.

Introduction: Why Cyclopropane?

The cyclopropane motif is increasingly recognized as a "privileged" scaffold in medicinal chemistry, particularly in the realm of antiviral drug development.[1][2] Its incorporation into a drug molecule can profoundly and favorably influence its pharmacological profile.[3][4] Cyclopropane-containing drugs are approved by the U.S. Food and Drug Administration for treating a range of viral diseases, including COVID-19, Hepatitis C, and HIV/AIDS.[5][6]

The strategic advantages of integrating a cyclopropane ring include:

  • Enhanced Potency and Binding Affinity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[4][7] This conformational constraint can lead to a significant increase in binding affinity and, consequently, potency.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can enhance the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile.[1][4]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune a molecule's lipophilicity, solubility, and membrane permeability, all critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1]

  • Novel Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, offering a unique spatial and electronic alternative to modulate biological activity and circumvent intellectual property limitations.[1]

This guide will focus on practical synthetic applications and the underlying principles that make cyclopropane derivatives indispensable tools in the modern antiviral arsenal.

Synthetic Strategies for Incorporating the Cyclopropane Moiety

The construction of the cyclopropane ring is a cornerstone of synthesizing these antiviral agents. Several reliable and scalable methods have been developed, each with its own set of advantages and substrate scope.

[2+1] Cycloaddition Reactions

These methods involve the addition of a carbene or carbenoid species to an alkene and represent the most common approach to cyclopropane synthesis.

  • Simmons-Smith Cyclopropanation: This classic reaction utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene.[8] It is known for its broad functional group tolerance.[8]

  • Transition-Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, and ruthenium can effectively decompose diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes.[8][9] This method offers high levels of stereocontrol.

Intramolecular 1,3-Cyclization

These strategies form the cyclopropane ring by creating a bond between the first and third atoms of a suitable linear precursor.

  • Intramolecular Nucleophilic Substitution: Substrates containing an electron-withdrawing group and a leaving group in the γ-position can undergo an intramolecular SN2 reaction under basic conditions to yield a cyclopropane.[8]

  • Radical Cyclopropanation: Metal-hydride hydrogen atom transfer (MHAT) reactions can be employed to generate radicals that undergo cyclization to form the three-membered ring.[8]

A recent breakthrough from Penn State researchers describes a novel pathway for cyclopropanation that avoids highly reactive and potentially explosive carbene intermediates.[5] This method utilizes visible light and common chemical ingredients, including oxygen, to achieve the transformation through a radical-based mechanism, offering a safer and more practical alternative.[5]

Case Study: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Protease (3CLpro)

The SARS-CoV-2 3CL protease is an essential enzyme for viral replication and a validated target for antiviral therapeutics.[7][10] Structure-guided design has led to the development of highly potent dipeptidyl inhibitors incorporating a cyclopropane ring.[7][10]

The rationale for incorporating the cyclopropane moiety in these inhibitors is twofold:

  • Conformational Rigidity: The cyclopropane fragment conformationally constrains the inhibitor, promoting a more favorable entropic binding to the active site of the protease.[7]

  • Accessing New Chemical Space: Attaching appropriate substituents to the cyclopropyl group allows the inhibitor to extend into and form favorable interactions with the S4 pocket of the enzyme's active site.[7][10]

This design strategy has yielded inhibitors with exceptional potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases, demonstrating broad-spectrum activity.[7][10]

Data Presentation: Activity of Cyclopropane-Based 3CLpro Inhibitors
CompoundTarget ProteaseIC50 (nM)SARS-CoV-2 Replication EC50 (nM)Reference
5c SARS-CoV-2 3CLpro-12[10]
MERS-CoV 3CLpro80-[10]
SARS-CoV-1 3CLpro960-[10]
11c SARS-CoV-2 3CLpro-11[10]
MERS-CoV 3CLpro120-[10]
SARS-CoV-1 3CLpro350-[10]
5d (bisulfite adduct) SARS-CoV-2 3CLpro-13[10]
MERS-CoV 3CLpro70-[10]
SARS-CoV-1 3CLpro790-[10]
11d (bisulfite adduct) SARS-CoV-2 3CLpro-12[10]
MERS-CoV 3CLpro70-[10]
SARS-CoV-1 3CLpro240-[10]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add the Zn(Cu) couple (2.0-3.0 equivalents relative to the alkene).

  • Suspend the Zn(Cu) couple in anhydrous diethyl ether or DCM.

  • Add the alkene substrate (1.0 equivalent) to the suspension.

  • Slowly add diiodomethane (1.5-2.0 equivalents) to the stirred suspension at room temperature. The reaction is often exothermic, and gentle reflux may be observed.

  • Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether or DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane derivative.

Self-Validation:

  • TLC/GC Analysis: The disappearance of the starting alkene and the appearance of a new, typically less polar, spot/peak corresponding to the cyclopropanated product.

  • NMR Spectroscopy: The appearance of characteristic upfield signals in the ¹H NMR spectrum for the cyclopropyl protons (typically in the range of 0-1.5 ppm).

  • Mass Spectrometry: Confirmation of the expected molecular weight of the product.

Protocol 2: Synthesis of Cyclopropyl Nucleoside Analogs

The synthesis of nucleoside analogs often involves the modification of the sugar moiety.[11][12][13] Cyclopropyl nucleosides can be synthesized by constructing the cyclopropane ring prior to or after the coupling of the nucleobase.[11]

Example: Synthesis of a Carbocyclic Cyclopropyl Nucleoside Analog

This is a conceptual workflow. For specific examples, refer to the cited literature.[11][14]

G cluster_0 Cyclopropane Ring Synthesis cluster_1 Functional Group Interconversion & Coupling A Functionalized Cyclopentene B Cyclopropanation (e.g., Simmons-Smith) A->B CH₂I₂, Zn(Cu) C Cyclopropyl-fused Bicyclic Intermediate B->C D Epoxidation & Ring Opening C->D m-CPBA E Introduction of Nucleophilic Group (e.g., -NH₂) D->E F Coupling with Nucleobase Precursor E->F G Final Cyclopropyl Nucleoside Analog F->G

Caption: Synthetic workflow for a carbocyclic cyclopropyl nucleoside analog.

Visualization of Key Concepts

Logical Relationship: Advantages of Cyclopropane in Antiviral Design

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes A Cyclopropane Moiety B Conformational Rigidity A->B C Metabolic Stability A->C D Modulated Lipophilicity A->D E Enhanced Potency B->E F Improved Pharmacokinetics C->F G Optimized ADME Profile D->G

Caption: How cyclopropane properties translate to improved drug characteristics.

Conclusion

The cyclopropane ring is a powerful tool in the design and synthesis of novel antiviral agents. Its unique structural and electronic features provide a compelling strategy to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. A thorough understanding of the synthetic methodologies available for their construction, coupled with a rational, structure-based design approach, will continue to fuel the discovery of next-generation antiviral therapies. The protocols and conceptual frameworks presented herein serve as a foundational guide for researchers to harness the full potential of cyclopropane derivatives in the fight against viral diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to maximize your yield and ensure the integrity of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why is my reaction yield for this compound consistently low?

A1: Low yields in this synthesis can stem from several factors, primarily related to the efficiency of the cyclopropanation reaction. The key is to understand the underlying mechanism, which is typically a phase-transfer catalyzed (PTC) process. In this reaction, a quaternary ammonium salt is often used to facilitate the transfer of the carbanion of (4-bromo-2-fluorophenyl)acetonitrile from the aqueous phase to the organic phase where it reacts with a dihaloalkane (e.g., 1,2-dibromoethane).

Potential Causes and Solutions:

  • Inefficient Phase Transfer: The phase-transfer catalyst (PTC) is crucial for this reaction.[1][2] If the catalyst is not effectively transporting the anionic reactant across the phase boundary, the reaction rate will be significantly diminished.

    • Solution:

      • Catalyst Choice: Ensure you are using an appropriate PTC. Benzyltriethylammonium chloride (TEBAC) is a common choice, but others like tetrabutylammonium bromide (TBAB) can also be effective. The choice of catalyst can influence reaction efficiency.[2]

      • Catalyst Loading: Insufficient catalyst loading will result in poor phase transfer. A typical starting point is 5-10 mol% relative to the limiting reagent.

      • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the efficiency of the phase transfer.[3]

  • Decomposition of Reactants or Products: The starting material, (4-bromo-2-fluorophenyl)acetonitrile, or the product can be susceptible to decomposition under harsh basic conditions.

    • Solution:

      • Base Concentration: Use a moderately concentrated aqueous solution of a strong base like sodium hydroxide (e.g., 50% w/v). Overly concentrated or dilute solutions can be less effective.

      • Temperature Control: The reaction is typically exothermic. Maintain the reaction temperature between 20-30°C. Higher temperatures can lead to side reactions and decomposition.

  • Side Reactions: The formation of byproducts is a common cause of low yields. A potential side reaction is the dimerization of the starting acetonitrile.

    • Solution:

      • Slow Addition of Dihaloalkane: Add the 1,2-dibromoethane (or other cyclopropanating agent) slowly to the reaction mixture. This maintains a low concentration of the cyclopropanating agent, favoring the desired intramolecular cyclization over intermolecular side reactions.

Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric material is a strong indicator of side reactions, often promoted by excessive heat or prolonged reaction times under strongly basic conditions.

Potential Causes and Solutions:

  • Excessive Reaction Temperature: As mentioned, the reaction is exothermic. If the heat is not dissipated effectively, the temperature can rise, leading to polymerization and decomposition of the reactants and products.

    • Solution:

      • Cooling Bath: Use an ice-water bath to maintain the reaction temperature, especially during the addition of the base and the dihaloalkane.

      • Controlled Addition: Add the reagents dropwise to manage the rate of heat generation.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after completion can lead to product degradation.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, proceed with the workup promptly.

Q3: My final product is difficult to purify, and I'm seeing multiple spots on my TLC plate. How can I improve the purity?

A3: Purification challenges often arise from incomplete reactions or the presence of closely related side products.

Potential Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product, which can be difficult to separate.

    • Solution:

      • Optimize Reaction Time: Use TLC or GC to determine the optimal reaction time.

      • Ensure Stoichiometry: Double-check the stoichiometry of your reagents. An excess of the cyclopropanating agent is often used to drive the reaction to completion.

  • Formation of Isomers or Byproducts: The reaction conditions may be promoting the formation of undesired isomers or byproducts.

    • Solution:

      • Controlled Conditions: Strict control over temperature and addition rates, as discussed above, is crucial.

      • Purification Technique: Column chromatography is typically the most effective method for purifying the final product. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this synthesis?

A1: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[2] In the synthesis of this compound, the reaction involves an aqueous phase containing the base (e.g., NaOH) and an organic phase containing the (4-bromo-2-fluorophenyl)acetonitrile and the dihaloalkane. The PTC, typically a quaternary ammonium salt, forms an ion pair with the deprotonated acetonitrile (a carbanion) in the aqueous phase. This lipophilic ion pair then moves into the organic phase, where the carbanion can react with the dihaloalkane to form the cyclopropane ring.[3]

Q2: Can I use a different base instead of sodium hydroxide?

A2: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be effective. The key is to use a base that is strong enough to deprotonate the α-carbon of the acetonitrile. The concentration of the base is also an important factor. Carbonates are generally not strong enough to efficiently promote this reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Corrosive Base: Concentrated sodium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Volatile and Toxic Reagents: Work in a well-ventilated fume hood. 1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care.

  • Exothermic Reaction: Be prepared for an exothermic reaction and have a cooling bath ready to control the temperature.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the cyclopropane ring and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify the nitrile functional group (C≡N stretch).

  • Melting Point: A sharp melting point is a good indicator of purity.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(4-bromo-2-fluorophenyl)acetonitrile214.0410.01.0
1,2-Dibromoethane187.8615.01.5
Benzyltriethylammonium chloride (TEBAC)227.771.00.1
Sodium Hydroxide (50% w/v aqueous solution)40.00--
Toluene---
Dichloromethane---
Saturated Sodium Chloride Solution (Brine)---
Anhydrous Magnesium Sulfate---
Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine (4-bromo-2-fluorophenyl)acetonitrile (10.0 mmol, 2.14 g), TEBAC (1.0 mmol, 0.23 g), and toluene (20 mL).

  • Initial Cooling: Place the flask in an ice-water bath and begin stirring.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (10 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 25°C.

  • Cyclopropanating Agent Addition: After the base addition is complete, add 1,2-dibromoethane (15.0 mmol, 1.3 mL) dropwise over 30 minutes, maintaining the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting acetonitrile spot is no longer visible (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, add water (20 mL) to the flask and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

IV. Visual Guides

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: (4-bromo-2-fluorophenyl)acetonitrile TEBAC Toluene B Cool to 0-5°C A->B 1 C Slowly add 50% NaOH (aq) B->C 2 D Slowly add 1,2-Dibromoethane C->D 3 E Stir at RT & Monitor (TLC/GC) D->E 4 F Quench with Water E->F 5 G Extract with DCM F->G 6 H Wash with Brine G->H 7 I Dry & Concentrate H->I 8 J Column Chromatography I->J 9 K K J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G A Low Yield? B Check PTC: - Correct catalyst? - Sufficient loading? A->B Yes H Formation of Tar? A->H No E Optimize Stirring Rate B->E Yes C Check Temperature: - Exceeding 30°C? F Use Cooling Bath C->F Yes J Control Reagent Addition Rate C->J Yes D Check Reaction Time: - Monitored by TLC/GC? G Stop reaction upon completion D->G No H->C Yes I Impure Product? H->I No I->D Yes L Ensure Complete Reaction I->L Yes K Optimize Chromatography Solvent System L->K Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Gagnon, A., & Duplessis, M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International, 42(1), 1-69. --INVALID-LINK--

  • Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a New Class of Chiral Auxiliaries for the Enantioselective Formation of Cyclopropanes. Journal of the American Chemical Society, 124(45), 13446-13447. --INVALID-LINK--

  • Stark, C. M., & Liotta, C. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). --INVALID-LINK--

  • Wikipedia. (n.d.). Phase-transfer catalyst. --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Simmons-Smith Cyclopropanation of Electron-Deficient Olefins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation, with a specific focus on its application to electron-deficient olefins. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic reaction. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you achieve successful outcomes in your experiments.

Introduction: The Challenge of Electron-Deficient Olefins

The Simmons-Smith reaction is a cornerstone of organic synthesis, renowned for its ability to convert alkenes into cyclopropanes stereospecifically.[1][2] The classical reaction, however, often falters with electron-deficient olefins. The electrophilic nature of the traditional zinc carbenoid (IZnCH₂I) leads to sluggish or nonexistent reactivity with alkenes bearing electron-withdrawing groups.[3][4] This guide will explore modifications and troubleshooting strategies to overcome this inherent limitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Simmons-Smith reaction with an α,β-unsaturated ester is giving low to no yield. What are the primary causes?

Low conversion is the most common issue when applying Simmons-Smith conditions to electron-deficient substrates. The root causes can often be traced back to the reactivity of the organozinc reagent and the reaction conditions.

A1: Troubleshooting Low Conversion

  • Inadequate Reagent Reactivity: The standard Simmons-Smith reagent prepared from a zinc-copper couple and diiodomethane is often not electrophilic enough to react efficiently with electron-poor double bonds.[3]

    • Solution: Furukawa Modification. Employing diethylzinc (Et₂Zn) in place of the zinc-copper couple, a modification developed by Furukawa, generates a more reactive carbenoid species (EtZnCH₂I).[1][3][5][6][7] This is often the first and most effective change to implement.

    • Solution: Shi Modification. For particularly challenging substrates, the Shi modification can be highly effective. This involves the in-situ formation of a more nucleophilic zinc carbenoid, such as CF₃CO₂ZnCH₂I, from the reaction of diethylzinc, diiodomethane, and trifluoroacetic acid.[3] This modification has been shown to successfully cyclopropanate unfunctionalized and electron-deficient alkenes.[3]

  • Poor Quality of Reagents: The efficiency of the Simmons-Smith reaction is highly dependent on the quality of the reagents used.

    • Solution: Reagent Purification. Use freshly distilled diiodomethane and ensure your solvent is anhydrous. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended, as basic solvents can decrease the reaction rate by coordinating to the zinc center.[1][8][9]

  • Inactive Zinc-Copper Couple: If you are using the traditional method, the activation of the zinc is critical.

    • Solution: Proper Activation. The zinc-copper couple must be freshly prepared and properly activated. There are numerous protocols available, often involving washing zinc dust with acid to remove the oxide layer, followed by treatment with a copper salt solution.[10][11][12]

Q2: I'm observing poor diastereoselectivity in the cyclopropanation of a chiral allylic alcohol. How can I improve this?

The Simmons-Smith reaction is well-known for its ability to be directed by hydroxyl groups, leading to high diastereoselectivity.[13][14] However, several factors can influence the degree of stereocontrol.

A2: Enhancing Diastereoselectivity

  • Mechanism of Hydroxyl Direction: The oxygen of the hydroxyl group coordinates to the zinc atom of the carbenoid, delivering the methylene group to the same face of the double bond.[13][14][15]

  • Influence of Alkene Geometry: The geometry of the double bond plays a significant role. (Z)-disubstituted allylic alcohols tend to give very high syn selectivity.[5][16] In contrast, (E)-disubstituted olefins often yield lower diastereomeric ratios under classical Simmons-Smith conditions.[5][16]

    • Solution: For (E)-disubstituted allylic alcohols, using the Furukawa modification (Et₂Zn and CH₂I₂) in a non-coordinating solvent like CH₂Cl₂ can significantly improve the syn selectivity.[5]

  • Reagent Stoichiometry: The amount of the cyclopropanating agent can impact selectivity.

    • Solution: Using a larger excess of the Furukawa reagent (e.g., 5 equivalents) has been shown to produce higher selectivities for the syn isomer with challenging (E)-olefins.[5]

Q3: My starting material is decomposing, or I'm seeing significant side products. What could be the cause?

Side reactions in Simmons-Smith cyclopropanations can arise from the reactivity of the organozinc reagent with other functional groups in the molecule.

A3: Minimizing Side Reactions and Decomposition

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols, especially with prolonged reaction times and excess reagent.[3]

    • Solution: Carefully control the stoichiometry of the Simmons-Smith reagent and monitor the reaction progress to avoid extended reaction times.

  • Reaction with Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[3][10]-sigmatropic rearrangement. This pathway can compete with or even prevent the desired cyclopropanation.[3]

    • Solution: If your substrate contains an allylic thioether, you may need to use an excess of the Simmons-Smith reagent to favor cyclopropanation. Alternatively, protecting the sulfur or choosing a different synthetic route may be necessary.

  • Quenching: Improper quenching can lead to the persistence of reactive species.

    • Solution: Quenching the reaction with pyridine can be effective as it scavenges excess reagents and ZnI₂.[3] A standard aqueous workup with saturated ammonium chloride solution is also commonly employed.[9]

Experimental Protocols and Workflows

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from the procedure described by Shank and Shechter, which is cited as a reliable method.[11]

Materials:

  • Zinc powder

  • 3% Hydrochloric acid (aq.)

  • Distilled water

  • 2% Copper(II) sulfate solution (aq.)

  • Absolute ethanol

  • Anhydrous ether

Procedure:

  • In an Erlenmeyer flask, rapidly stir zinc powder (e.g., 0.75 g atom) with 3% HCl for 1 minute.

  • Decant the supernatant liquid.

  • Repeat the acid wash three more times.

  • Wash the zinc powder with five portions of distilled water.

  • Wash with two portions of 2% aqueous copper(II) sulfate solution.

  • Wash again with five portions of distilled water.

  • Wash with four portions of absolute ethanol.

  • Wash with five portions of anhydrous ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

  • For best results, store the dried zinc-copper couple in a vacuum desiccator over phosphorus pentoxide overnight before use.[11]

Workflow: Troubleshooting Low Yield in Cyclopropanation of an Electron-Deficient Olefin

The following diagram outlines a logical workflow for troubleshooting low yields.

TroubleshootingWorkflow Start Low Yield with Electron-Deficient Olefin CheckReagents Check Reagent Quality (Freshly distilled CH₂I₂, anhydrous solvent) Start->CheckReagents ClassicalSS Using Classical Simmons-Smith? (Zn/Cu, CH₂I₂) CheckReagents->ClassicalSS ActivateZn Ensure Proper Activation of Zn/Cu Couple ClassicalSS->ActivateZn Yes SwitchToFurukawa Switch to Furukawa Modification (Et₂Zn, CH₂I₂) ClassicalSS->SwitchToFurukawa No StillLowYield1 Still Low Yield? ActivateZn->StillLowYield1 StillLowYield2 Still Low Yield? SwitchToFurukawa->StillLowYield2 StillLowYield1->SwitchToFurukawa Yes Success Successful Cyclopropanation StillLowYield1->Success No SwitchToShi Switch to Shi Modification (Et₂Zn, CH₂I₂, TFA) ConsiderAlternatives Consider Alternative Cyclopropanation Methods SwitchToShi->ConsiderAlternatives StillLowYield2->SwitchToShi Yes StillLowYield2->Success No

Caption: Troubleshooting Decision Tree for Low Yields.

Data Summary: Comparison of Simmons-Smith Modifications

ModificationReagentsTypical SubstratesKey Advantages
Classical Simmons-Smith Zn/Cu, CH₂I₂Electron-rich olefins, allylic alcoholsCost-effective, well-established.[3][11]
Furukawa Modification Et₂Zn, CH₂I₂Electron-rich and some electron-deficient olefins, vinyl ethers, carbohydratesMore reactive and often faster than the classical method, more reproducible.[1][3][5]
Shi Modification Et₂Zn, CH₂I₂, CF₃COOHUnfunctionalized and electron-deficient olefinsUtilizes a more nucleophilic zinc carbenoid, expanding the substrate scope significantly.[3]
Mechanism at a Glance: The "Butterfly" Transition State

The Simmons-Smith reaction proceeds through a concerted mechanism, often depicted as a "butterfly-type" transition state.[8][9] The zinc carbenoid delivers the methylene group to the alkene in a syn-addition, meaning both new carbon-carbon bonds form on the same face of the double bond. This concerted nature is why the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3][17]

Caption: The "Butterfly" Transition State in Simmons-Smith Cyclopropanation.

Final Recommendations from the Scientist

When faced with the challenge of cyclopropanating an electron-deficient olefin, a systematic approach is key.

  • Start with the Furukawa modification. It is generally more reliable and reactive than the classical zinc-copper couple method for these substrates.

  • Ensure impeccable reagent and solvent quality. Anhydrous conditions are paramount.

  • If yields remain low, proceed to the Shi modification. The use of a Lewis acid additive like trifluoroacetic acid can dramatically enhance reactivity.

  • For issues of diastereoselectivity with chiral allylic alcohols, remember the directing power of the hydroxyl group and consider how alkene geometry and reagent choice influence this interaction.

Should you continue to experience difficulties, it may be beneficial to explore alternative cyclopropanation methodologies, such as those employing rhodium or copper catalysts, which can be effective for electron-deficient systems.[18][19]

References

stability issues of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile in acidic environments. This molecule possesses three key structural features that dictate its reactivity: a nitrile group, a strained cyclopropane ring, and an electronically modified phenyl ring. Understanding the interplay of these functional groups is critical for researchers in synthetic chemistry and drug development to ensure experimental success and sample integrity.

Section 1: Core Stability Profile & Primary Degradation Pathways

Under acidic conditions, this compound is susceptible to two primary degradation pathways. The prevalence of each pathway is highly dependent on the specific conditions employed (e.g., acid strength, temperature, and presence of nucleophiles).

  • Nitrile Group Hydrolysis: The most common degradation route is the acid-catalyzed hydrolysis of the nitrile moiety to form the corresponding carboxylic acid, 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]. This reaction proceeds through an intermediate amide, which may also be observed under milder conditions.[2][3][4]

  • Cyclopropane Ring Opening: The cyclopropane ring is inherently strained. The presence of the electron-withdrawing nitrile group (acceptor) and the electron-donating phenyl ring (donor) creates a "Donor-Acceptor" (D-A) cyclopropane system.[5][6] Such systems are activated towards acid-catalyzed nucleophilic ring-opening, which can lead to a variety of products depending on the nucleophile present in the medium (e.g., water, alcohols).[7][8][9]

Start 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile Product1 Carboxylic Acid (from Nitrile Hydrolysis) Start->Product1 H₃O⁺, Δ Product2 Ring-Opened Product (e.g., 1,3-bisfunctionalized) Start->Product2 H⁺, Nu:⁻

Caption: Primary degradation pathways under acidic conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation product I will see when exposing this compound to strong aqueous acid?

A1: The most probable degradation product is 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]. The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a robust and well-documented transformation.[10][11] The reaction is driven by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by water.[2] Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid product.

Q2: Under what conditions does cyclopropane ring-opening become a significant concern?

A2: Ring-opening is favored by conditions that can stabilize a positive charge on the carbon atom attached to the phenyl ring. This includes:

  • Strong Lewis or Brønsted acids: These catalysts can coordinate to or protonate the nitrile, enhancing its electron-withdrawing effect and polarizing the cyclopropane C-C bonds.[5][6]

  • Presence of potent nucleophiles: While water can act as a nucleophile, other nucleophiles like alcohols or halides can also participate in the ring-opening process, leading to different 1,3-disubstituted products.

  • Elevated temperatures: Higher temperatures can provide the activation energy needed to overcome the barrier to ring-opening.

Q3: How does the fluoro-substituent on the phenyl ring affect stability?

A3: The fluorine atom is a strongly electronegative, electron-withdrawing group. This has two main effects:

  • It slightly deactivates the phenyl ring as a "donor" in the D-A cyclopropane system, which may marginally reduce the rate of acid-catalyzed ring opening compared to a non-fluorinated analogue.

  • The carbon-fluorine bond itself is exceptionally strong and is not expected to cleave under typical acidic conditions.[12] The primary role of the fluoro and bromo substituents is to modulate the electronic properties of the molecule rather than being sites of instability themselves.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, and HPLC analysis shows a major, more polar byproduct.

  • Possible Cause: Nitrile hydrolysis. Carboxylic acids are significantly more polar than nitriles and will typically have shorter retention times on reverse-phase HPLC columns.

  • Troubleshooting Steps:

    • Confirm Identity via Mass Spectrometry: Analyze the byproduct by LC-MS. The expected mass for the carboxylic acid product (C₁₀H₈BrFO₂) will have a molecular weight of approximately 259.07 g/mol .[1] This corresponds to a net addition of H₂O (+18 Da) and loss of N (-14 Da), resulting in a mass difference of +4 Da from the protonated nitrile starting material, or more simply, the loss of a nitrogen atom and the gain of two oxygen atoms.

    • Minimize Water: Ensure your reaction solvent is anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

    • Lower Temperature: If the reaction conditions permit, run the experiment at a lower temperature. Hydrolysis is often accelerated by heat.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

Start Low Yield & Polar Impurity Observed CheckMS Analyze impurity by LC-MS. Does M+H⁺ match the carboxylic acid product? Start->CheckMS Yes Yes CheckMS->Yes   No No CheckMS->No   Action Root Cause: Nitrile Hydrolysis Actions: 1. Use anhydrous solvent. 2. Lower reaction temperature. 3. Minimize reaction time. Yes->Action ReEvaluate Consider other pathways: - Ring-opening? - Reaction with solvent? - Starting material purity? No->ReEvaluate

Caption: Troubleshooting workflow for low yield and polar impurities.

Issue 2: My mass spectrometry data shows several unexpected peaks, some with masses significantly different from the starting material.

  • Possible Cause: Cyclopropane ring-opening followed by reaction with solvent or other species. This can lead to a mixture of products.

  • Troubleshooting Steps:

    • Analyze Fragmentation: Examine the MS/MS fragmentation patterns of the byproducts. Look for fragments corresponding to the bromo-fluorophenyl moiety to confirm the core structure is intact.

    • Consider the Nucleophile: Identify all potential nucleophiles in your reaction mixture (e.g., water, alcohol solvent, counter-ions from the acid). Calculate the expected masses of the products formed from the addition of these nucleophiles. For example, if using methanol as a solvent, you might see a product corresponding to the addition of CH₃OH across a cleaved C-C bond of the cyclopropane ring.

    • Switch to a Non-Nucleophilic Solvent: If possible, switch to a less nucleophilic solvent (e.g., dichloromethane, acetonitrile) to disfavor the ring-opening pathway.

    • Use a Milder Acid: Strong acids like H₂SO₄ or HCl can promote ring-opening. Consider using a milder Brønsted acid or a Lewis acid that is less prone to catalyzing this side reaction.[6][9]

cluster_mech Acid-Catalyzed Ring Opening Mechanism Start Cyclopropane (Protonated Nitrile) Intermediate Polarized C-C bond (Carbocation character) Start->Intermediate H⁺ activation Product Ring-Opened Product Intermediate->Product Nu:⁻ attack

Caption: Simplified mechanism of acid-catalyzed ring-opening.

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation Study

This protocol helps identify potential degradants under controlled acidic stress.

Parameter Condition Rationale
Compound Conc. 1 mg/mL in AcetonitrileStandard concentration for HPLC analysis.
Acid 0.1 M HCl (aq)Represents a common strong acid condition.
Temperature 50 °CAccelerates degradation to observable levels.
Time Points 0, 2, 4, 8, 24 hoursTo monitor the rate of degradation.

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Place the vial in a heating block set to 50 °C.

  • At each time point, withdraw a 100 µL aliquot.

  • Neutralize the aliquot with 100 µL of 0.1 M NaOH to quench the degradation.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any new peaks that appear.

Protocol 4.2: General Recommendations for Minimizing Degradation

  • Inert Atmosphere: Always handle the compound and set up reactions under an inert atmosphere (N₂ or Ar) to exclude moisture.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Low Temperatures: Whenever a reaction profile allows, maintain the temperature at 0 °C or below, especially during the addition of strong acids.

  • Choice of Acid: Prefer milder acids where possible. For reactions requiring acid catalysis, consider using acids that have non-nucleophilic counter-ions.

  • Work-up: Upon reaction completion, promptly quench the acid with a suitable base (e.g., saturated NaHCO₃ solution) to prevent degradation during extraction and purification.

References

Technical Support Center: Preserving the Integrity of Electrophilic Cyclopropanes in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for preventing the undesired ring-opening of electrophilic cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, during subsequent synthetic transformations. As versatile three-carbon building blocks, the preservation of the cyclopropane motif is often critical for the final structure and function of the target molecule.[1] This resource provides in-depth, field-proven insights to help you navigate the chemical reactivity of these strained systems.

Frequently Asked Questions (FAQs)

Q1: What makes electrophilic cyclopropanes, especially donor-acceptor (D-A) cyclopropanes, so susceptible to ring-opening?

A1: The high reactivity of D-A cyclopropanes stems from a combination of two key factors:

  • Inherent Ring Strain: Like all cyclopropanes, the three-membered ring has significant angle and torsional strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[2] This strain energy (approximately 115 kJ mol⁻¹) provides a strong thermodynamic driving force for ring-opening reactions.[3]

  • Electronic Activation: In D-A cyclopropanes, the vicinal (adjacent) placement of an electron-donating group (e.g., aryl, vinyl, alkoxy) and an electron-accepting group (e.g., ester, ketone, nitrile) creates a highly polarized and weakened C-C bond between the substituted carbons.[4][5] This "push-pull" electronic effect lowers the activation energy for bond cleavage, making the ring susceptible to opening under relatively mild conditions.[6]

Q2: What are the primary triggers for the ring-opening of D-A cyclopropanes?

A2: The ring-opening of D-A cyclopropanes is typically initiated by electrophilic or nucleophilic attack. The most common triggers to be aware of in your reaction planning are:

  • Lewis Acids: This is the most common method for intentionally activating D-A cyclopropanes for cycloaddition or ring-opening reactions.[4] Lewis acids (e.g., Sc(OTf)₃, SnCl₄, Yb(OTf)₃) coordinate to the acceptor group, further increasing the polarization of the C-C bond and facilitating its cleavage to form a 1,3-dipole or zwitterionic intermediate.[7][8]

  • Brønsted Acids: Strong acids can protonate the cyclopropane ring or the acceptor group, leading to ring-opening.[9][10] The choice of solvent can also play a significant role; for instance, hexafluoroisopropanol (HFIP) has been shown to promote Brønsted acid-catalyzed ring-opening.[10]

  • Nucleophiles: Strong nucleophiles can attack one of the electrophilic carbons of the cyclopropane ring, leading to a nucleophilic ring-opening reaction.[11] The regioselectivity of the attack is influenced by the specific donor and acceptor groups present.[12]

  • Transition Metals: Certain transition metal catalysts, particularly palladium, can engage with D-A cyclopropanes to induce ring-opening and participate in various cross-coupling and annulation reactions.

  • High Temperatures: Thermal stress can provide sufficient energy to overcome the activation barrier for ring-opening, especially in highly strained or activated systems.

Q3: Are there general rules of thumb for maintaining the stability of an electrophilic cyclopropane ring during a reaction?

A3: Yes, while every molecule is different, some general principles can guide your experimental design:

  • Avoid Strong Lewis and Brønsted Acids: If your desired transformation does not require acidic conditions, it is best to avoid them. If an acid is necessary, use the mildest acid possible at the lowest effective concentration and temperature.

  • Favor Neutral or Basic Conditions: Electrophilic cyclopropanes are generally more stable under neutral to moderately basic conditions. However, be cautious with strong, hard nucleophiles that could directly attack the ring.

  • Keep Temperatures Low: Whenever possible, run your reactions at room temperature or below. Avoid prolonged heating.

  • Choose Reagents Carefully: Opt for reagents known for their mildness and high chemoselectivity.

  • Protect Other Reactive Groups: An "orthogonal protection strategy" can be invaluable.[13][14] By protecting other functional groups in the molecule, you can often use milder conditions for your desired transformation, thereby preserving the cyclopropane ring.

Troubleshooting Guide: Preventing Ring-Opening in Common Reactions

This section provides specific advice for common synthetic transformations performed on molecules containing an electrophilic cyclopropane moiety.

Issue 1: Hydrolysis of an Ester or Amide Elsewhere in the Molecule

You need to hydrolyze an ester or amide functional group without cleaving a nearby D-A cyclopropane.

High-Risk Conditions (Avoid) Recommended "Cyclopropane-Safe" Conditions Rationale
Strong aqueous acids (e.g., HCl, H₂SO₄)For Esters: Saponification with mild bases (e.g., LiOH, K₂CO₃, NaHCO₃) in a mixed solvent system (e.g., THF/H₂O, MeOH/H₂O) at low temperatures (0 °C to RT).Basic conditions avoid the generation of cationic intermediates that readily trigger ring-opening. The use of milder bases and low temperatures minimizes the risk of direct nucleophilic attack on the cyclopropane ring.
High temperatures with acid or baseFor Amides: Enzymatic hydrolysis or very mild basic conditions if the amide is sufficiently activated. Strong acid or base hydrolysis is generally high-risk.Enzymatic methods offer unparalleled chemoselectivity. If chemical methods are necessary, a careful screen of mild basic conditions is warranted, but success is highly substrate-dependent.

Step-by-Step Protocol: Mild Saponification of a Methyl Ester

  • Dissolve the cyclopropane-containing ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (LiOH) (1.1-1.5 equiv) in water dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) at 0 °C to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Reduction of a Ketone, Aldehyde, or Other Functional Group

You need to perform a reduction on one part of the molecule while the D-A cyclopropane remains intact.

High-Risk Conditions (Avoid) Recommended "Cyclopropane-Safe" Conditions Rationale
Catalytic hydrogenation with certain catalysts (e.g., Pd/C) under harsh conditions (high pressure/temp).[15]For Ketones/Aldehydes: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., MeOH, EtOH) at low temperatures.NaBH₄ is a mild reducing agent that is generally not nucleophilic enough to open the D-A cyclopropane ring, especially at low temperatures.
Reductions requiring acidic conditions (e.g., Clemmensen reduction).For Other Groups: Consider reagents that operate under neutral or basic conditions, such as diimide reduction for non-conjugated alkenes.Avoiding acidic conditions is paramount. Diimide, generated in situ from reagents like potassium azodicarboxylate and acetic acid (use with caution), can be a mild alternative to catalytic hydrogenation for certain substrates.

Step-by-Step Protocol: Selective Ketone Reduction with NaBH₄

  • Dissolve the cyclopropane-containing ketone (1.0 equiv) in methanol (MeOH).

  • Cool the solution to 0 °C.

  • Add NaBH₄ (1.1-1.5 equiv) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

Issue 3: Amide Bond Formation

You need to couple a carboxylic acid (either on the cyclopropane-containing molecule or as a separate reagent) with an amine.

High-Risk Conditions (Avoid) Recommended "Cyclopropane-Safe" Conditions Rationale
High temperatures or the use of coupling reagents that generate strongly acidic byproducts.Use of standard peptide coupling reagents such as EDC/HOBt, HATU, or PyBOP in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[16][17][18][19]These reagents operate under mild, near-neutral conditions and are highly efficient at room temperature, minimizing the risk of side reactions. DIPEA is a bulky, non-nucleophilic base that will not act as a nucleophile towards the cyclopropane.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

  • Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add DIPEA (2.0-3.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Problem and Solution

Diagram 1: Mechanisms of Ring-Opening

RingOpening cluster_0 Lewis Acid Catalysis cluster_1 Nucleophilic Attack LA_Start D-A Cyclopropane LA_Intermediate Activated Complex LA_Start->LA_Intermediate + LA LA_Cat Lewis Acid (e.g., Sc(OTf)₃) LA_Cat->LA_Intermediate LA_Zwitterion 1,3-Zwitterionic Intermediate LA_Intermediate->LA_Zwitterion C-C Bond Cleavage LA_Product Ring-Opened Product / Cycloadduct LA_Zwitterion->LA_Product + Nucleophile/ Dipolarophile Nuc_Start D-A Cyclopropane Nuc_Intermediate Ring-Opened Anion Nuc_Start->Nuc_Intermediate + Nu⁻ (SN2-like) Nuc Nucleophile (Nu⁻) Nuc->Nuc_Intermediate Nuc_Product Ring-Opened Product Nuc_Intermediate->Nuc_Product Workup Workflow start Planning a reaction on a molecule with a D-A cyclopropane q1 Does the desired transformation require acidic conditions? start->q1 avoid_lewis AVOID Lewis Acids q1->avoid_lewis Yes proceed_neutral_base Proceed with neutral or basic conditions q1->proceed_neutral_base No q2 Can a mild Brønsted acid or buffered system be used? use_mild_acid Use mildest possible acid, low temperature, monitor closely q2->use_mild_acid Yes high_risk HIGH RISK of ring-opening. Re-evaluate synthetic route. q2->high_risk No q3 Does the reaction require a strong nucleophile? screen_conditions Screen mild nucleophiles, consider steric hindrance q3->screen_conditions No q3->high_risk Yes avoid_lewis->q2 proceed_neutral_base->q3

References

Technical Support Center: Scale-Up Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-gram to kilogram scale production of this key intermediate.

The synthesis of this compound is a multi-step process that can present several challenges during scale-up. This guide will focus on the most common issues encountered, providing not just solutions but also the scientific reasoning behind them to empower you to optimize your process.

I. Synthetic Pathway Overview

The most common synthetic route to this compound involves two key transformations:

  • Synthesis of the Precursor: Preparation of (4-bromo-2-fluorophenyl)acetonitrile from 4-bromo-2-fluorobenzyl bromide.

  • Cyclopropanation: The base-mediated reaction of the acetonitrile precursor with a suitable cyclopropanating agent.

Each of these stages has its own set of potential scale-up issues, which we will address in the following sections.

II. Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: Synthesis of (4-bromo-2-fluorophenyl)acetonitrile

This reaction typically involves the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with a cyanide salt.

Q1: My cyanation reaction is sluggish and incomplete, leading to low yields of (4-bromo-2-fluorophenyl)acetonitrile. What could be the cause?

A1: Incomplete conversion during the cyanation step on a larger scale is a common issue. Several factors could be at play:

  • Insufficient Mass Transfer: On a larger scale, inadequate mixing can lead to localized depletion of reactants. Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation to maintain a homogeneous mixture.

  • Poor Solubility of Cyanide Salt: Sodium or potassium cyanide has limited solubility in many organic solvents.

    • Solution 1: Solvent System: Consider using a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt.

    • Solution 2: Phase Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly recommended for scale-up.[1][2] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs.[1] This can significantly increase the reaction rate and yield.

  • Deactivation of Cyanide: Cyanide salts are sensitive to moisture and acidic conditions, which can lead to the formation of hydrogen cyanide gas, reducing the amount of available nucleophile. Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant amounts of impurities, particularly dimeric and polymeric byproducts. How can I minimize these?

A2: The formation of byproducts is often exacerbated at higher concentrations and temperatures typical of scale-up operations.

  • Control of Reaction Temperature: Exothermic reactions can lead to localized "hot spots" in a large reactor, promoting side reactions. Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to maintain the desired temperature.

  • Reverse Addition: Instead of adding the cyanide salt to the benzyl bromide solution, consider adding the benzyl bromide solution slowly to a slurry of the cyanide salt. This keeps the concentration of the electrophilic benzyl bromide low at any given time, minimizing self-condensation reactions.

Step 2: Cyclopropanation of (4-bromo-2-fluorophenyl)acetonitrile

This step typically involves the reaction of the acetonitrile with a dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a strong base.

Q3: The cyclopropanation reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely causes?

A3: Low conversion in cyclopropanation reactions is a frequent hurdle during scale-up.[3]

  • Base Strength and Stoichiometry: The deprotonation of the benzylic proton of (4-bromo-2-fluorophenyl)acetonitrile is the first step. A sufficiently strong base is required.

    • Common Bases: Sodium hydroxide (in a biphasic system with a PTC), potassium tert-butoxide, or sodium hydride are commonly used.

    • Stoichiometry: Ensure at least two equivalents of the base are used, as one equivalent will be consumed in the initial deprotonation and another in the subsequent elimination step.

  • Inefficient Phase Transfer: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the efficiency of the phase transfer catalyst is crucial.[4][5]

    • Catalyst Loading: On a larger scale, the catalyst loading may need to be optimized. Typically, 1-5 mol% is a good starting point.

    • Agitation: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

Q4: My reaction is producing a complex mixture of products, and the desired cyclopropane is difficult to isolate. How can I improve the selectivity?

A4: Poor selectivity can arise from several factors, including the formation of oligomers and other side products.

  • Reaction Temperature: This reaction is often exothermic. Maintaining a low and controlled temperature (e.g., 0-10 °C) is critical to prevent side reactions.

  • Rate of Addition: Slow, controlled addition of the dihaloalkane to the reaction mixture containing the deprotonated acetonitrile can minimize the formation of byproducts.

  • Choice of Dihaloalkane: While 1,2-dibromoethane is more reactive, it can also lead to more side reactions. 1,2-dichloroethane is often a better choice for a more controlled reaction on a larger scale, although it may require slightly longer reaction times or higher temperatures.

Q5: During workup, I am having trouble with emulsion formation. How can I break these emulsions?

A5: Emulsions are a common problem during the workup of biphasic reactions, especially on a larger scale.

  • Addition of Brine: Adding a saturated solution of sodium chloride can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a pad of Celite® can sometimes help to break up emulsions.

  • Solvent Choice: If the problem persists, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to methyl tert-butyl ether (MTBE) might resolve the issue.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for the cyclopropanation step?

A: The choice of solvent depends on the base being used. For biphasic reactions with aqueous sodium hydroxide, toluene or dichloromethane are good choices. If using a stronger, non-aqueous base like potassium tert-butoxide, a polar aprotic solvent like THF or DMSO is more appropriate.

Q: How can I monitor the progress of the reaction?

A: Both the cyanation and cyclopropanation reactions can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For scale-up, HPLC is the preferred method for quantitative analysis of reaction progress.

Q: What are the key safety considerations for this synthesis?

A:

  • Cyanide: Both sodium and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal.

  • Benzyl Bromide: 4-bromo-2-fluorobenzyl bromide is a lachrymator and should be handled in a fume hood.

  • Exothermic Reactions: Both steps can be exothermic. Ensure proper temperature control and be prepared for emergency cooling if necessary.

Q: What is a suitable purification method for the final product on a large scale?

A: For multi-gram to kilogram scale, flash column chromatography can be cumbersome. Consider the following:

  • Crystallization: If the product is a solid, developing a crystallization procedure is the most efficient method for purification on a large scale. A solvent screen should be performed to identify a suitable solvent system.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid decomposition at high temperatures.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of (4-bromo-2-fluorophenyl)acetonitrile
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-bromo-2-fluorobenzyl bromide267.932681.01.0
Sodium Cyanide49.01541.11.1
Tetrabutylammonium Bromide322.3716.10.050.05
Toluene-1 L--
Water-1 L--

Procedure:

  • To a 5 L jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add sodium cyanide (54 g, 1.1 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and water (1 L).

  • Stir the mixture vigorously to dissolve the solids.

  • In a separate vessel, dissolve 4-bromo-2-fluorobenzyl bromide (268 g, 1.0 mol) in toluene (1 L).

  • Add the toluene solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25 °C.

  • Stir the reaction mixture for 4-6 hours, monitoring by HPLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Cyclopropanation
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
(4-bromo-2-fluorophenyl)acetonitrile214.042141.01.0
1,2-Dichloroethane98.961091.11.1
50% Aqueous Sodium Hydroxide40.003204.04.0
Tetrabutylammonium Bromide322.3716.10.050.05
Toluene-2 L--

Procedure:

  • To a 5 L jacketed reactor, add (4-bromo-2-fluorophenyl)acetonitrile (214 g, 1.0 mol), 1,2-dichloroethane (109 g, 1.1 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and toluene (2 L).

  • Cool the mixture to 0-5 °C with vigorous stirring.

  • Slowly add 50% aqueous sodium hydroxide (320 g, 4.0 mol) over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 5-10 °C for 8-12 hours, monitoring by HPLC.

  • Once the reaction is complete, slowly add water (1 L) to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

V. Diagrams

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cyclopropanation A 4-bromo-2-fluorobenzyl bromide B (4-bromo-2-fluorophenyl)acetonitrile A->B NaCN, PTC Toluene/Water C 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile B->C 1,2-dichloroethane 50% NaOH, PTC, Toluene

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Cyclopropanation Q1 Incomplete Conversion? Start->Q1 Q2 Poor Selectivity? Start->Q2 Sol1A Check Base Stoichiometry (min. 2 eq.) Q1->Sol1A Yes Sol1B Optimize PTC Loading (1-5 mol%) Q1->Sol1B Yes Sol1C Increase Agitation Q1->Sol1C Yes Sol2A Lower Reaction Temperature (0-10 °C) Q2->Sol2A Yes Sol2B Slow Addition of Dichloroethane Q2->Sol2B Yes

Caption: Troubleshooting logic for the cyclopropanation step.

VI. References

  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368. --INVALID-LINK--

  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed, 21(20), 7365-8. --INVALID-LINK--

  • Gandamalla, D., & Wang, C.-C. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-5. --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. Benchchem. --INVALID-LINK--

  • Gandamalla, D., & Wang, C.-C. (2012). ChemInform Abstract: Phase Transfer Catalyzed Enantioselective Cyclopropanation of 4-Nitro-5-styrylisoxazoles. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

comparative analysis of cyclopropane vs cyclobutane in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Cyclopropane vs. Cyclobutane in Drug Design

Introduction: The Power of Small Rings in Medicinal Chemistry

In the intricate process of drug discovery, medicinal chemists continually seek molecular scaffolds that can sculpt a drug candidate's pharmacological profile with precision. Among the vast toolkit of chemical motifs, small, strained carbocycles like cyclopropane and cyclobutane have proven to be exceptionally powerful. Their inherent rigidity and distinct electronic characteristics provide a unique means to modulate critical drug properties, including metabolic stability, receptor binding affinity, and solubility.[1] The cyclopropyl group, in particular, is a well-established component in numerous FDA-approved drugs, strategically employed to enhance potency, improve metabolic profiles, and reduce off-target effects.[2][3] Similarly, cyclobutanes are increasingly utilized to confer favorable properties by acting as conformational locks, increasing 3D complexity, and filling hydrophobic pockets.[4]

This guide offers a detailed comparative analysis of cyclopropane and cyclobutane, moving beyond a simple list of attributes. As a senior application scientist, my goal is to illuminate the causality behind their differential effects, providing the field-proven insights and experimental data necessary for researchers, scientists, and drug development professionals to make rational, evidence-based decisions in lead optimization.

Part 1: Fundamental Properties - A Tale of Two Rings

While both are small cycloalkanes, the addition of a single carbon atom creates a world of difference in structure, strain, and electronics, which in turn dictates their application in drug design.

Structure, Strain, and Conformation

The most defining characteristic of these rings is their strain energy. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1] This immense strain is a result of severe angle distortion (C-C-C bond angles of 60° instead of the ideal 109.5°) and significant torsional strain from eclipsed C-H bonds.[5][6] This forces the C-C bonding orbitals to overlap at an angle, creating weaker "bent bonds" and rendering the ring planar and rigid.[2][6]

In contrast, cyclobutane possesses a slightly lower ring strain of 26.3 kcal/mol.[1][4] To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or folded structure.[1][7] This puckering reduces the bond angles from 90° to about 88°, slightly increasing angle strain but providing an overall more stable conformation.[5] This fundamental difference—planar rigidity versus puckered 3D structure—is a primary driver in their selection for drug design.

Electronic Character

The high ring strain in cyclopropane has a profound effect on its electronic nature. The C-C bonds exhibit significant p-character, making the cyclopropyl group electronically analogous to an alkene in certain contexts.[1][3][8] This unique feature allows it to participate in electronic interactions with biological targets that are typically unavailable to simple alkyl groups. The C-H bonds are also shorter and stronger than those in standard alkanes, a key factor in their metabolic stability.[3][8]

Cyclobutane's C-C bonds also have increased p-character and its C-H bonds more s-character compared to open-chain alkanes, but these effects are more subtle than in cyclopropane.[4][9] Consequently, cyclobutane is chemically more inert than the highly reactive cyclopropane, placing its reactivity between that of cyclopropane and the relatively stable cyclopentane.[4][10]

G cluster_cp Cyclopropane cluster_cb Cyclobutane cp_struct Planar Triangle cp_strain Strain Energy: ~28.1 kcal/mol cp_angle Bond Angle: 60° cp_electronic Electronics: High p-character (Alkene-like) cp_conformation Conformation: Rigid & Planar cb_struct Puckered Square cb_strain Strain Energy: ~26.3 kcal/mol cb_angle Bond Angle: ~88° cb_electronic Electronics: Slight p-character cb_conformation Conformation: Puckered & 3D

Caption: Core physicochemical differences between cyclopropane and cyclobutane.

Part 2: Performance in Drug Design - A Data-Driven Comparison

The decision to incorporate a cyclopropane versus a cyclobutane moiety is dictated by the specific liabilities of a lead compound that need to be addressed. The following sections compare their effects on key drug-like properties, supported by experimental data.

Metabolic Stability

A primary application of small rings is to block metabolically labile sites, particularly from oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally more robust than their linear alkyl counterparts.[1] The high C-H bond dissociation energy of cyclopropyl groups makes them particularly resistant to the initial hydrogen atom abstraction step common in CYP-mediated metabolism.[11]

However, direct comparisons reveal important nuances. A study that evaluated trifluoromethyl-substituted cyclopropane and cyclobutane analogs as bioisosteres for a tert-butyl group provides quantitative data on their stability in human liver microsomes (HLM).

Table 1: Comparative Metabolic Stability in HLM

Compound Series Analog Intrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl 11
CF3-Cyclopropane 16
CF3-Cyclobutane 16
Model Amide 2 tert-Butyl 12
CF3-Cyclopropane 1
CF3-Cyclobutane 1
Butenafine tert-Butyl 30
CF3-Cyclopropane 21
CF3-Cyclobutane 21

Data sourced from Mykhailiuk et al. as cited by BenchChem.[1]

Causality and Interpretation: For "Model Amide 2," both small ring analogs dramatically improved metabolic stability (lower CLint) compared to the tert-butyl parent.[1] This demonstrates their effectiveness as metabolic blockers. However, for "Model Amide 1," both analogs showed slightly higher clearance. This underscores a critical principle: the effect is context-dependent. The introduction of a rigid group can alter the molecule's overall conformation, potentially exposing other parts of the molecule to metabolism. The choice is therefore not just about blocking one site but about understanding the global impact on the molecule's presentation to metabolic enzymes. It is also crucial to note that certain substitutions, like cyclopropylamines, can be metabolically activated to form reactive intermediates.[11]

Binding Affinity and Pharmacological Activity

The conformational restraint imposed by these rings can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a receptor and thus enhancing potency.[3][8]

  • Cyclopropane is often used as a rigid linker or a bioisosteric replacement for an alkene, maintaining planarity between two pharmacophoric groups.[2]

  • Cyclobutane , with its puckered 3D structure, is ideal for disrupting planarity and extending substituents into different vectors in space to probe hydrophobic pockets or direct key pharmacophores.[4]

The choice can have a dramatic, and sometimes unpredictable, impact on biological activity. For instance, in a comparative study on Buclizine analogs, the CF3-cyclopropane version was inactive in an antihistamine assay, while the CF3-cyclobutane analog retained activity.[1] This highlights that while models and principles can guide design, empirical testing of both analogs is often necessary to confirm the biological outcome.

Solubility and Physicochemical Properties

A major challenge in drug development is overcoming poor aqueous solubility, often associated with flat, aromatic "planar" molecules that pack efficiently into a crystal lattice. Introducing sp3-rich, non-planar moieties like cyclopropane and cyclobutane can disrupt this packing, improving solubility.[1] This strategy is often termed "escaping from flatland."[12] Both rings can act as lipophilic bioisosteres for groups like gem-dimethyl or isopropyl, helping to fine-tune a compound's overall lipophilicity (LogP) to achieve the right balance of solubility and permeability.[13][14]

G cluster_strat Strategic Choice start Lead Compound (e.g., with labile tert-butyl group) problem Identified Liability: - Poor Metabolic Stability - Low Potency / Poor Fit - High Planarity / Low Solubility start->problem cp_choice Incorporate Cyclopropane problem->cp_choice Need Planar Rigidity? cb_choice Incorporate Cyclobutane problem->cb_choice Need 3D Scaffold? cp_goal Desired Outcome: - Rigid, planar scaffold - Alkene bioisostere - Block metabolism with minimal  conformational change cp_choice->cp_goal test Synthesize & Test Both Analogs (Empirical Validation) cp_choice->test cb_goal Desired Outcome: - Introduce 3D character - 'Escape from flatland' - Probe new binding vectors - Conformational locking cb_choice->cb_goal cb_choice->test

Caption: A workflow for selecting cyclopropane vs. cyclobutane in drug design.

Part 3: Synthetic Accessibility

A critical consideration in drug development is the ease of synthesis. Historically, the creation of strained rings, especially on complex molecules, was challenging. However, modern synthetic methods have significantly improved the accessibility of both cyclopropane and cyclobutane building blocks.[4][15] New chemical processes are being developed that offer safer and more practical ways to create cyclopropanes on a wide variety of molecules, avoiding hazardous reagents required by traditional methods.[15][16] Despite these advances, incorporating these motifs can still be more complex than using simple alkyl chains, a factor that must be weighed during the design phase.[4]

Part 4: Experimental Protocol - A Self-Validating System

To ensure the reproducibility and validity of comparative data, a standardized protocol is essential. Below is a detailed methodology for assessing metabolic stability, a key parameter discussed in this guide.

Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of cyclopropane and cyclobutane analogs of a lead compound by measuring the rate of parent drug depletion over time when incubated with HLM.

Materials:

  • Test compounds (Cyclopropane analog, Cyclobutane analog, Parent compound)

  • Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Refrigerated centrifuge

Equipment:

  • Calibrated pipettes

  • Incubating shaker/water bath set to 37°C

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute with ice-cold 0.5 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare test and control compound stock solutions in DMSO (e.g., 10 mM) and create working solutions by diluting in buffer to 100 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ACN containing the internal standard (e.g., 100 ng/mL of a stable, structurally similar compound).

  • Incubation Procedure (in a 96-well plate):

    • Pre-incubation: To each well, add 178 µL of the HLM suspension (1 mg/mL). Add 2 µL of the 100 µM compound working solution (final compound concentration: 1 µM).

    • Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation of Reaction: Add 20 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point for the first plate.

    • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of the ice-cold ACN/IS quenching solution to the appropriate wells.

    • Control Wells: Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.

  • Sample Processing:

    • Once all time points are collected and quenched, seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [protein concentration in mg/mL]) * 1000

Trustworthiness through Self-Validation: The inclusion of a known control compound like Verapamil validates the assay's performance. If the calculated CLint for the control falls within its expected range, it provides confidence in the data obtained for the test compounds. Comparing the CLint values of the cyclopropane and cyclobutane analogs directly against the parent compound provides a clear, quantitative measure of their impact on metabolic stability.

Conclusion

Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox for the fine-tuning of drug candidates. They are not interchangeable, and the choice between them is a nuanced decision based on fundamental differences in their structure and electronics.

  • Cyclopropane offers a rigid, planar, alkene-like scaffold, ideal for blocking metabolism or acting as a conformationally locked linker.

  • Cyclobutane provides a puckered, three-dimensional structure that can improve solubility and allow for the exploration of different spatial vectors for receptor binding.

While general principles can guide the initial design, this guide emphasizes the necessity of empirical validation. The subtle differences in their geometry and strain can lead to significant and sometimes unexpected variations in metabolic stability, binding affinity, and overall pharmacological profile.[1] Ultimately, the synthesis and comparative testing of both analogs remain the most reliable strategy to unlock the full potential of these small but powerful rings in the pursuit of safer and more effective medicines.

References

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a final confirmation but a foundational pillar upon which all subsequent research is built. For novel compounds such as 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property claims. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural validation, benchmarked against other widely used analytical techniques.

The Imperative for Definitive Structure Determination

This compound is a small organic molecule featuring a complex substitution pattern on a phenyl ring attached to a strained cyclopropane core. The presence of halogen atoms (bromine and fluorine) and a nitrile group introduces specific electronic and steric factors that can influence molecular packing and intermolecular interactions. An error in the assignment of, for instance, the relative positions of the bromine and fluorine atoms on the phenyl ring could lead to the pursuit of erroneous structure-activity relationships (SAR), wasting significant resources. Therefore, robust and unequivocal analytical data is essential.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this method provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision, offering an unparalleled level of structural detail.

Experimental Workflow: From Powder to Structure

The successful application of X-ray crystallography is contingent on obtaining high-quality single crystals, which can often be a significant bottleneck. The general workflow is a multi-step process requiring careful execution and optimization.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_solution Structure Solution & Refinement Synthesis Synthesis of 1-(4-bromo-2-fluorophenyl) cyclopropane-1-carbonitrile Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Synthesis and Crystallization Protocol

Synthesis of this compound:

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of 4-bromo-2-fluorobenzonitrile with a suitable cyclopropylating agent. The starting material, 4-bromo-2-fluorobenzonitrile, can be synthesized via a Sandmeyer reaction from 4-bromo-2-fluoroaniline.

Crystallization Protocol:

Obtaining diffraction-quality single crystals is often a matter of patient screening of various conditions.

  • Solvent Screening: The purified compound (approx. 10-20 mg) is dissolved in a minimum amount of various solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, methanol) to assess solubility.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared in a small vial, which is then loosely capped to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open container inside a larger sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Thermal Control: A saturated solution is slowly cooled to induce crystallization. This method is effective for compounds with a significant temperature-dependent solubility.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data are processed to determine the unit cell dimensions and space group. The structure is typically solved using direct methods and refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

Hypothetical Crystallographic Data

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can present a table of expected crystallographic parameters based on similar small organic molecules.

ParameterExpected ValueSignificance
Chemical FormulaC₁₀H₇BrFNConfirms the elemental composition.
Formula Weight240.07 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)10-20 ÅUnit cell dimensions.
α, β, γ (°)α=γ=90°, β≈90-110° (Monoclinic)Angles of the unit cell.
V (ų)1000-2000 ųVolume of the unit cell.
Z4 or 8Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparative Analysis: Alternative Validation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are indispensable for routine characterization and for compounds that are difficult to crystallize.

Analytical Technique Selection Figure 2: Decision Matrix for Analytical Technique Selection cluster_question Primary Question cluster_techniques Analytical Techniques cluster_info Information Provided Question What structural information is required? Xray X-ray Crystallography Question->Xray Absolute 3D Structure? NMR NMR Spectroscopy Question->NMR Connectivity & Solution Structure? MS Mass Spectrometry Question->MS Molecular Formula? IR IR Spectroscopy Question->IR Functional Groups Present? Xray_info 3D Atomic Arrangement Absolute Stereochemistry Bond Lengths/Angles Xray->Xray_info NMR_info Connectivity Relative Stereochemistry Dynamic Information NMR->NMR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info IR_info Functional Groups IR->IR_info

Caption: Decision Matrix for Analytical Technique Selection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information. The unique chemical environments of the aromatic and cyclopropyl protons and carbons would be distinguishable. Furthermore, heteronuclear coupling between ¹⁹F and nearby ¹H and ¹³C atoms would help to confirm the substitution pattern on the phenyl ring. However, NMR alone cannot definitively establish the absolute stereochemistry or provide precise bond lengths and angles.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern can also offer clues about the molecular structure. For the title compound, the molecular ion peak and the characteristic isotopic pattern of bromine would be readily identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this case, characteristic absorption bands for the nitrile (C≡N) group and the aromatic C-H and C=C bonds would be expected. The presence of a cyclopropane ring can also be inferred from specific C-H stretching vibrations.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides information about the molecule in solution; does not require crystals.Does not provide absolute stereochemistry or precise bond parameters.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, requires very small amounts of sample.Provides limited information about connectivity and stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Conclusion

For the definitive structural validation of novel compounds like this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional atomic arrangement, which is critical for rational drug design and understanding structure-property relationships. While other techniques such as NMR, MS, and IR spectroscopy are essential for routine characterization and provide complementary information, they cannot replace the definitive and detailed structural insights offered by X-ray crystallography. The investment in obtaining high-quality single crystals is justified by the certainty and depth of the structural information obtained, which forms a solid foundation for further research and development.

structure-activity relationship (SAR) studies of cyclopropane-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Cyclopropane-Containing Compounds

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led researchers to explore a vast chemical space. Among the myriad of structural motifs employed in drug design, the humble cyclopropane ring, the smallest of all carbocycles, has emerged as a powerhouse for modulating biological activity. Its unique stereoelectronic properties, born from significant ring strain, impart a conformational rigidity and metabolic stability that can dramatically influence a molecule's interaction with its biological target. This guide provides an in-depth comparison of cyclopropane-containing compounds against their non-cyclopropyl counterparts, supported by experimental data, to illuminate the profound impact of this three-membered ring on pharmacological activity.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The cyclopropane ring's distinct characteristics stem from its strained triangular geometry. The internal bond angles of 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons, leading to what is known as "angle strain."[1] This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[2] This peculiarity confers upon the cyclopropane ring a degree of π-character, making it electronically akin to a carbon-carbon double bond in certain contexts.[3][4] These features bestow several advantages in drug design:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[5][6]

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6][7] This can lead to improved metabolic stability and a longer in vivo half-life.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and membrane permeability, offering a tool to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as a gem-dimethyl group, an alkene, or even a phenyl ring, providing a means to navigate around metabolic liabilities or improve target engagement.[8]

Comparative Analysis of Biological Activity

The true measure of the cyclopropane ring's utility lies in the empirical observation of its effect on biological activity. A comparative analysis across different therapeutic areas reveals a recurring theme: the introduction of a cyclopropane often leads to a significant enhancement in potency and selectivity.

Antiviral Activity: A Case Study in Nucleoside Analogs

In the realm of antiviral drug discovery, nucleoside analogs are a cornerstone of therapy. The incorporation of a cyclopropane ring in place of the furanose sugar moiety has yielded compounds with potent and selective antiviral activity. A compelling example is the comparison of a cyclopropyl guanine analog with the well-known acyclic antiviral drug, acyclovir.

CompoundVirusAssayIC50 (µg/mL)Reference
9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine HSV-1Plaque Reduction0.020[9]
Acyclovir HSV-1Plaque Reduction0.81[9]

As the data clearly indicates, the cyclopropyl analog is significantly more potent against Herpes Simplex Virus type 1 (HSV-1) than acyclovir. This enhanced activity is attributed to the cyclopropane ring's ability to mimic the conformation of the deoxyribose sugar in the natural substrate, leading to more efficient phosphorylation by the viral thymidine kinase, a critical step in the drug's activation.[9]

Experimental Protocols

Synthesis of a Cyclopropyl Moiety: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[10] It utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11]

Workflow for Simmons-Smith Cyclopropanation:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_zn Activate Zinc with Copper Couple mix Combine Alkene, Zn(Cu), and CH2I2 in Solvent (e.g., Ether) prep_zn->mix prep_ch2i2 Prepare Diiodomethane Solution prep_ch2i2->mix reflux Reflux Reaction Mixture mix->reflux quench Quench Reaction with Saturated NH4Cl reflux->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Cyclopropane Product purify->end start Start start->prep_zn start->prep_ch2i2

Simmons-Smith Cyclopropanation Workflow

Step-by-Step Protocol:

  • Preparation of Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under a nitrogen atmosphere to activate the zinc.

  • Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., diethyl ether), add the freshly prepared zinc-copper couple.

  • Addition of Diiodomethane: Add a solution of diiodomethane in the same solvent dropwise to the reaction mixture. An exothermic reaction should be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane.

Biological Evaluation: Cytopathic Effect (CPE) Reduction Assay

The cytopathic effect (CPE) reduction assay is a widely used method to determine the in vitro antiviral activity of a compound.[3][12][13] It measures the ability of a compound to protect host cells from the destructive effects of a virus.

Workflow for CPE Reduction Assay:

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment and Infection cluster_incubation Incubation and Observation cluster_quantification Quantification seed_cells Seed Host Cells in a 96-well Plate incubate_cells Incubate to Form a Monolayer seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound add_virus Infect Cells with Virus add_compound->add_virus incubate_plate Incubate Plate until CPE is Observed in Virus Control add_virus->incubate_plate stain_cells Stain Viable Cells (e.g., with Crystal Violet) incubate_plate->stain_cells measure_absorbance Measure Absorbance stain_cells->measure_absorbance calculate Calculate EC50 and CC50 measure_absorbance->calculate end Results calculate->end start Start start->seed_cells

CPE Reduction Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cell monolayer and add the compound dilutions to the wells. Subsequently, infect the cells with a pre-titered amount of virus. Include virus control (cells + virus, no compound) and cell control (cells only, no virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator until significant CPE (typically >80%) is observed in the virus control wells.[3]

  • Staining: Remove the medium and stain the remaining viable cells with a suitable stain, such as crystal violet or neutral red.[13]

  • Quantification: After washing away the excess stain, solubilize the stain and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Structure-Activity Relationship (SAR) Across Therapeutic Areas

The beneficial effects of incorporating a cyclopropane ring are not limited to antiviral agents. Similar trends are observed in the development of antibacterial and anticancer drugs.

Antibacterial Quinolones

The introduction of a cyclopropyl group at the N-1 position of the quinolone scaffold is a well-established strategy for enhancing antibacterial activity.[14][15]

CompoundOrganismMIC (µg/mL)Reference
Ciprofloxacin (N-1 cyclopropyl) E. coli0.008[16]
Nalidixic Acid (N-1 ethyl) E. coli4[17]

The data illustrates the dramatic increase in potency against Escherichia coli when an ethyl group is replaced by a cyclopropyl group. This is attributed to a more favorable interaction with the bacterial DNA gyrase, the target of quinolone antibiotics.

Anticancer Agents

In the field of oncology, the cyclopropane moiety has been successfully incorporated into various anticancer agents to improve their efficacy. For instance, in a series of spiro[cyclopropane-1,3'-indolin]-2'-ones, the presence of the cyclopropane ring was found to be crucial for their cytotoxic activity against various cancer cell lines.[6]

CompoundCell LineIC50 (µM)Reference
Spiro-cyclopropyl oxindole (6b) DU-145 (Prostate)7.8[6]
Spiro-cyclopropyl oxindole (6u) DU-145 (Prostate)9.2[6]

These compounds were found to induce cell cycle arrest and apoptosis, highlighting the potential of the cyclopropane scaffold in the design of novel anticancer drugs.[6]

Conclusion

The cyclopropane ring, despite its simple structure, offers a powerful and versatile tool for medicinal chemists. Its unique conformational and electronic properties can be strategically harnessed to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The comparative data presented in this guide unequivocally demonstrates that the introduction of a cyclopropane moiety can lead to substantial improvements in biological activity across a range of therapeutic areas. As synthetic methodologies for the construction of substituted cyclopropanes continue to advance, we can anticipate an even greater proliferation of this remarkable small ring in the next generation of therapeutic agents.

References

comparison of different catalytic systems for asymmetric cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for Asymmetric Cyclopropanation

The construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, presents a unique synthetic challenge.[1] Its inherent ring strain and distinct three-dimensional geometry are prized attributes in drug design. Achieving this synthesis with high stereocontrol is paramount, and metal-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds has emerged as a powerful and widely adopted strategy.[1][2][3] This guide provides an in-depth comparison of the preeminent catalytic systems, offering insights into their mechanisms, performance, and practical application for researchers in organic synthesis and drug development.

Dirhodium(II) Tetracarboxylate Systems: The Gold Standard

Dirhodium(II) paddlewheel complexes are arguably the most robust and extensively studied catalysts for asymmetric cyclopropanation, particularly for reactions involving donor-acceptor carbene precursors.[4] These catalysts are renowned for their high efficiency, exceptional stereoselectivity, and broad substrate scope.[4]

Mechanism of Action

The catalytic cycle of rhodium-catalyzed cyclopropanation is initiated by the reaction of the dirhodium(II) complex with a diazo compound. This step involves the extrusion of nitrogen gas (N₂) to form a transient, electrophilic rhodium-carbene intermediate.[2] This highly reactive species then undergoes a concerted, asynchronous addition to the alkene, forming the cyclopropane ring.[2][5] The stereochemistry of the final product is dictated by the chiral ligands surrounding the rhodium centers, which effectively create a chiral pocket that directs the approach of the alkene to the carbene.[3]

Rhodium_Mechanism cluster_cycle Catalytic Cycle Rh2(L)4 Chiral Rh₂(L)₄ Catalyst Diazo R-CHN₂ (Diazo Compound) Carbene Rh₂(L*)₄=CHR (Metal Carbene) Product Cyclopropane Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene Rh2(L*)4 Rh2(L*)4 Product->Rh2(L*)4 Release Rh2(L*)4->Carbene + R-CHN₂

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Performance and Scope

Chiral dirhodium tetracarboxylates, particularly those derived from N-arylsulfonylprolinates like Rh₂(S-DOSP)₄, are highly effective for the reactions of donor-acceptor carbenes.[6][7] These catalysts can achieve excellent yields, high diastereoselectivity (>97:3 dr), and outstanding enantioselectivity (often >95% ee) for a wide range of alkenes and diazoacetates.[5][6][7] The choice of ligand on the rhodium catalyst is critical and can be tuned to optimize selectivity for specific substrates.[5][8] For instance, adamantylglycine-derived catalysts such as Rh₂(S-TCPTAD)₄ have shown exceptional performance for electron-deficient alkenes.[5]

Table 1: Performance Data for Representative Rhodium-Catalyzed Cyclopropanations

CatalystAlkeneDiazo CompoundYield (%)dree (%)Reference
Rh₂(S-DOSP)₄StyreneMethyl Phenyldiazoacetate95>99:198[7]
Rh₂(S-TCPTAD)₄Ethyl AcrylateMethyl p-Tolyldiazoacetate71>97:384[5]
Rh₂(S-TCPTAD)₄StyreneVinyldiazoacetate89>97:398[5]
Rh₂(p-Ph-TPCP)₄StyreneTrichloroethyl Aryldiazoacetate>99>99:199[6]
Representative Experimental Protocol: Rh₂(S-DOSP)₄-Catalyzed Cyclopropanation

This protocol describes a typical procedure for the asymmetric cyclopropanation of styrene using a donor-acceptor carbene.

Materials:

  • Rh₂(S-DOSP)₄ (1 mol%)

  • Styrene (1.2 equivalents)

  • Methyl phenyldiazoacetate (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Rh₂(S-DOSP)₄ (1 mol%) and activated 4 Å molecular sieves.

    • Rationale: An inert atmosphere is crucial to prevent catalyst deactivation by oxygen or moisture. Molecular sieves ensure the reaction remains anhydrous.

  • Solvent and Alkene Addition: Add anhydrous DCM to dissolve the catalyst, followed by the addition of styrene (1.2 equiv.).

    • Rationale: Using a slight excess of the alkene trap helps to maximize carbene capture and minimize side reactions like carbene dimerization.

  • Diazo Compound Addition: Dissolve the methyl phenyldiazoacetate in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

    • Rationale: Slow addition of the diazo compound is critical. It maintains a low concentration of the reactive carbene intermediate, which prevents the formation of dimer byproducts and ensures high stereoselectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR by observing the disappearance of the diazo compound.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.

    • Rationale: Purification removes the catalyst and any unreacted starting materials or byproducts.

  • Analysis: Determine the diastereomeric ratio by ¹H-NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[5]

Copper/Bis(oxazoline) (BOX) Systems: A Versatile Alternative

Copper complexes featuring C₂-symmetric bis(oxazoline) (BOX) ligands are another cornerstone of asymmetric cyclopropanation.[9] First introduced in the early 1990s, these systems are particularly effective for reactions with acceptor-only carbene donors like ethyl diazoacetate (EDA) and offer a cost-effective alternative to rhodium.[9][10]

Mechanism of Action

The active catalyst is typically a Cu(I) species, which can be generated in situ from a Cu(II) precursor or used directly as a Cu(I) salt (e.g., CuOTf).[9][11] Similar to rhodium, the Cu(I) center reacts with the diazo compound to form a copper-carbene intermediate.[12] The chiral BOX ligand enforces a specific geometry around the metal center, which dictates the facial selectivity of the alkene's approach to the carbene, leading to high enantioselectivity.[12][13][14]

Copper_Mechanism cluster_workflow Cu/BOX Catalysis Workflow Start Cu(I) or Cu(II) Precursor + BOX Ligand Activation In situ formation of [Cu(I)-BOX]⁺ Start->Activation Carbene_Formation Reaction with Diazo Compound (EDA) Activation->Carbene_Formation Intermediate [Cu(I)-BOX]-Carbene Intermediate Carbene_Formation->Intermediate Cyclopropanation Attack by Alkene Intermediate->Cyclopropanation Product_Release Release of Chiral Cyclopropane Cyclopropanation->Product_Release End Regenerated [Cu(I)-BOX]⁺ Catalyst Product_Release->End End->Carbene_Formation Re-enters cycle

Caption: Workflow for Cu/BOX-catalyzed asymmetric cyclopropanation.

Performance and Scope

The steric and electronic properties of the substituent on the oxazoline ring are critical for achieving high selectivity.[15] Ligands with bulky substituents, such as the tert-butyl group (tBu-BOX), often provide superior results, achieving up to 99% ee for the cyclopropanation of styrene with EDA.[9][15] These systems are effective for a range of mono- and 1,1-disubstituted olefins.[9]

Table 2: Performance Data for Representative Copper/BOX-Catalyzed Cyclopropanations

LigandAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%) (trans)Reference
tBu-BOXStyreneEthyl Diazoacetate9594:699[9][15]
Ph-BOXStyreneEthyl Diazoacetate9170:3090[9]
iPr-BOXFuranEthyl Diazoacetate8595:596[10]
azaboxStyreneEthyl Diazoacetate~5070:3090[11]

Iron-Based Systems: The Sustainable Frontier

Driven by the need for more sustainable and economical catalytic methods, iron-based systems have emerged as a promising area of research.[16][17] Iron is earth-abundant, inexpensive, and has low toxicity, making it an attractive alternative to precious metals like rhodium.[16][18]

Mechanism of Action

The mechanism of iron-catalyzed cyclopropanation can vary. While some systems proceed through a classic iron-carbene intermediate, recent studies have shown that iron(III) porphyrin complexes can operate via a stepwise radical mechanism.[19] In this pathway, the Fe(III) metalloradical catalyst reacts with the diazo compound to generate a metal-stabilized organic radical, which then adds to the alkene before ring closure.[19] The specific chiral ligand, often a porphyrin or a spiro-bisoxazoline, is key to inducing asymmetry.[16][19][20]

Performance and Scope

Significant progress has been made in developing chiral iron catalysts. Iron(II) complexes with spiro-bisoxazoline ligands have been used for intramolecular cyclopropanations with excellent enantioselectivity (up to 97% ee).[20][21] Chiral iron(III) porphyrin complexes have also proven effective, catalyzing the cyclopropanation of various styrenes with high diastereoselectivity and enantioselectivities up to 87%.[19][21] While the field is still developing, these results demonstrate the considerable potential of iron catalysts in asymmetric carbenoid transformations.[20][21]

Table 3: Performance Data for Representative Iron-Catalyzed Cyclopropanations

Catalyst SystemReaction TypeYield (%)dree (%)Reference
Fe(II)/Spiro-BisoxazolineIntramolecular91-97[20][21]
Fe(III)-PorphyrinStyrene + EDA8595:5 (trans:cis)87 (trans)[19][21]
Fe(II) MacrocycleStyrene + EDA8090:10 (trans:cis)Modest[22]
Fe(II) ChlorideStyrene + DiazomethaneHigh-N/A (achiral)[18][23]

Comparative Analysis and Catalyst Selection

Choosing the optimal catalytic system depends on several factors, including the nature of the substrate, the desired stereochemical outcome, cost, and scalability.

Catalyst_Selection Start Start: Choose Cyclopropanation Catalyst CarbeneType What is your Carbene Precursor? Start->CarbeneType SubstrateType What is your Alkene Type? CarbeneType->SubstrateType Acceptor-Only (e.g., EDA) Rh Use Rhodium(II) System (e.g., Rh₂(DOSP)₄) CarbeneType->Rh Donor-Acceptor Cu Use Copper/BOX System (e.g., Cu(I)/tBu-BOX) SubstrateType->Cu Simple Olefin (Styrene) General Rh or Cu are both strong candidates SubstrateType->General Electron-Deficient CostSensitivity Is Cost/Sustainability a Key Driver? CostSensitivity->Rh No, Performance is Priority Fe Consider Iron System (e.g., Fe-Porphyrin) CostSensitivity->Fe Yes General->CostSensitivity

Caption: Decision guide for selecting an asymmetric cyclopropanation catalyst.

Summary Comparison:

  • Rhodium Systems: Offer the highest performance, especially for challenging donor-acceptor carbenes, providing exceptional enantioselectivity and diastereoselectivity. They are the catalysts of choice when performance is the top priority.[4][7]

  • Copper/BOX Systems: Provide an excellent balance of cost and performance, particularly for simpler acceptor-only diazo compounds like EDA. They are highly versatile and widely used in both academic and industrial settings.[9][13]

  • Iron Systems: Represent the future of sustainable catalysis. While still an emerging field, they show great promise and are an excellent choice for researchers focused on green chemistry or when catalyst cost and toxicity are major concerns.[16][17]

Conclusion

The field of asymmetric cyclopropanation is mature yet continues to evolve. Dirhodium(II) tetracarboxylates remain the benchmark for high-performance applications. Copper/BOX systems offer a versatile and economical workhorse for a broad range of transformations. Meanwhile, the rapid advancements in iron catalysis are paving the way for more sustainable and environmentally benign synthetic methodologies. The choice of catalyst is a strategic decision that requires careful consideration of the specific synthetic goals, substrate scope, and overarching project priorities.

References

A Comparative Guide to Spectroscopic Analysis for Stereochemical Confirmation of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational design and a prerequisite for understanding biological activity. The cyclopropane ring, a motif of increasing importance in medicinal chemistry, presents a unique stereochemical challenge due to its rigid, strained framework. The seemingly subtle difference between a cis and a trans arrangement of substituents can lead to profound disparities in pharmacological effect. This guide provides an in-depth, comparative analysis of modern spectroscopic techniques for the unambiguous determination of substituted cyclopropane stereochemistry, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable, field-proven protocols.

The Imperative of Stereochemical Integrity in Cyclopropane-Containing Molecules

The rigid nature of the cyclopropane ring locks substituents into fixed spatial arrangements, leading to distinct diastereomers (cis/trans) and, in the case of chiral centers, enantiomers. This conformational restriction means that, unlike more flexible aliphatic systems, the relative orientation of functional groups is constant, leading to specific and often dramatically different interactions with biological targets. Therefore, the ability to confidently assign stereochemistry is paramount. This guide will focus on a suite of spectroscopic techniques, comparing their strengths, limitations, and the specific information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive tool for determining the relative stereochemistry of substituted cyclopropanes in solution.[1] The key to its utility lies in the analysis of three primary parameters: proton (¹H) chemical shifts, carbon (¹³C) chemical shifts, and, most critically, proton-proton coupling constants (J-values). For absolute configuration, advanced NMR techniques in conjunction with chiral auxiliaries can be used, but this guide will focus on the more common task of relative stereochemistry determination.

¹H NMR Spectroscopy: Deciphering Connectivity and Spatial Relationships Through Coupling Constants

The rigid geometry of the cyclopropane ring results in fixed dihedral angles between vicinal protons, which in turn leads to predictable and diagnostic ³JHH coupling constants. This relationship is the bedrock of stereochemical assignment in these systems.

The Causality Behind J-Coupling Differences: The magnitude of the vicinal coupling constant (³JHH) is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In the constrained cyclopropane ring:

  • cis-Protons: Have a dihedral angle of approximately 0°, leading to a larger and stronger coupling interaction.

  • trans-Protons: Exhibit a dihedral angle of around 120°, resulting in a smaller and weaker coupling.[1]

This fundamental difference provides a clear and measurable distinction between cis and trans isomers.[2]

Typical ³JHH Coupling Constant Ranges for Substituted Cyclopropanes:

Isomer RelationshipTypical ³JHH Range (Hz)
cis7 – 13 Hz[1]
trans2 – 7 Hz[1]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Ensure sufficient digital resolution to accurately measure coupling constants. This may require a longer acquisition time and a smaller spectral width centered on the region of interest.

    • Process the data with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without sacrificing resolution.

  • Data Analysis:

    • Carefully measure the coupling constants for the cyclopropyl protons.

    • Compare the observed J-values to the established ranges to assign cis or trans stereochemistry.[2]

2D NMR Spectroscopy: Unambiguous Assignment Through Correlation

For more complex substitution patterns where 1D ¹H NMR spectra may be crowded or ambiguous, 2D NMR techniques are indispensable.

NOESY and its rotating-frame equivalent, ROESY, are the most direct methods for determining the through-space proximity of protons, irrespective of their through-bond connectivity.[4] This makes them exceptionally powerful for differentiating cis and trans isomers.

The Underlying Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å).[4]

  • In a cis-isomer , protons on the same face of the cyclopropane ring are in close proximity and will show a NOESY cross-peak.

  • In a trans-isomer , these protons are on opposite faces of the ring, are further apart, and will not show a corresponding NOESY cross-peak.

NOE correlation in cis vs. trans isomers.

Experimental Protocol for 2D NOESY Analysis:

  • Sample Preparation: Prepare the sample as for ¹H NMR, ensuring it is free of particulate matter. For optimal results, particularly for detecting weak NOEs, degassing the sample can be beneficial.

  • Data Acquisition:

    • Use a standard 2D NOESY pulse sequence.

    • Crucial Parameter: Mixing Time (d8): The duration of the mixing time is critical for observing NOEs. For small, rigid molecules like cyclopropanes, a longer mixing time is generally required. Start with a mixing time of 0.5 - 1.0 seconds.[5] It is often advisable to run a series of NOESY experiments with varying mixing times to optimize the observation of key correlations.[6]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, as NOE cross-peaks can be weak.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions in both dimensions.

    • Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[5]

    • Look for cross-peaks between cyclopropyl protons and between cyclopropyl protons and adjacent substituents to confirm spatial proximity and assign stereochemistry.

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While not as definitive as NMR for stereochemical assignment, they can provide valuable complementary information, particularly when dealing with solid samples or when NMR data is ambiguous.

The Basis of Differentiation: Cis and trans isomers often have different molecular symmetries. This difference in symmetry can lead to variations in the number and intensity of IR and Raman active vibrational modes.[1] The more symmetrical trans isomer may exhibit fewer bands than the less symmetrical cis isomer.[1]

Key Vibrational Regions for Cyclopropanes:

  • C-H Stretching: Around 3000-3100 cm⁻¹. The precise position and number of bands can differ between isomers.[1]

  • Ring Deformation ("Breathing") Modes: Found in the fingerprint region (<1500 cm⁻¹), these can be highly characteristic of the specific stereoisomer.[1]

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation:

    • Solids: Place a small amount of the solid sample directly onto the ATR crystal.

    • Liquids: Apply a drop of the liquid sample to the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis:

    • Carefully compare the fingerprint regions of the cis and trans isomers, looking for the presence or absence of specific bands or significant shifts in band positions.

Chiroptical Methods: Determining Absolute Configuration

For chiral cyclopropanes, determining the absolute configuration (R/S) is often necessary. Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for this purpose, providing a "fingerprint" of a molecule's chirality.[7]

The Principle of VCD: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[7]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Chiral Cyclopropane Sample VCD_Measurement Measure VCD Spectrum Exp_Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison Assumed_Config Assume (R) or (S) Configuration DFT_Calc DFT Calculation Assumed_Config->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Workflow for absolute configuration determination using VCD.

Experimental and Computational Workflow for VCD Analysis:

  • Experimental Measurement:

    • Dissolve a sufficient amount of the purified chiral cyclopropane (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃).[6]

    • Measure the VCD and IR spectra simultaneously using a VCD spectrometer.

  • Computational Prediction:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For each low-energy conformer, optimize the geometry and calculate the theoretical VCD spectrum using Density Functional Theory (DFT).[9]

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If they are opposite, the sample has the opposite absolute configuration.[7]

Mass Spectrometry: A Limited but Potentially Useful Tool

Mass spectrometry (MS) is primarily used to determine molecular weight and elemental composition. Differentiating stereoisomers by MS is challenging because they have the same mass. However, under certain conditions, diastereomers can sometimes be distinguished by differences in their fragmentation patterns, although this is not a generally applicable or definitive method.[10] Differences in the steric environment of the cis and trans isomers can occasionally lead to different propensities for certain fragmentation pathways, resulting in variations in the relative abundances of fragment ions. This is highly compound-dependent and often requires careful analysis and comparison with standards.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Relative stereochemistry (cis/trans)Definitive assignment via ³JHH coupling constants.[1]Can be complex for highly substituted or symmetric molecules.
2D NOESY/ROESY Through-space proximity of protonsUnambiguously confirms cis relationships.[4]Requires careful optimization of mixing time; weak signals.[5]
FTIR/Raman Vibrational modes, molecular symmetryComplementary to NMR; useful for solid samples.Not a primary method for stereochemical assignment; can be ambiguous.[1]
VCD Absolute configuration (R/S)Definitive assignment of absolute stereochemistry in solution.[7]Requires specialized instrumentation and computational resources.[8]
Mass Spectrometry Molecular weight, fragmentationHigh sensitivity.Generally cannot differentiate stereoisomers reliably.[10]

Conclusion

The stereochemical analysis of substituted cyclopropanes is a critical task that demands a multi-faceted spectroscopic approach. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, remains the gold standard for the assignment of relative (cis/trans) stereochemistry. When ambiguity exists, 2D NOESY provides definitive confirmation of through-space relationships. For the determination of absolute configuration, Vibrational Circular Dichroism, coupled with computational analysis, offers a robust and reliable solution-state method. While IR and Mass Spectrometry can provide complementary data, they are not primary tools for stereochemical elucidation in this context. By understanding the principles behind each technique and employing rigorous experimental protocols, researchers can confidently navigate the stereochemical complexities of substituted cyclopropanes, a crucial step in advancing drug discovery and development.

References

The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of gem-Dimethyl Groups with Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, where subtle molecular modifications can dramatically alter a compound's fate, the principle of bioisosterism stands as a cornerstone of rational design. This guide delves into a specific, yet powerful, bioisosteric replacement strategy: the substitution of a gem-dimethyl group with a cyclopropane ring. We will explore the profound impact of this seemingly minor change on a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable experimental data and detailed protocols to empower your own discovery programs.

The Rationale: Beyond Simple Space-Filling

The gem-dimethyl group, a common motif in many natural products and synthetic drugs, is often incorporated to introduce steric bulk, block metabolic oxidation at a specific position, and favorably influence binding to a target protein through van der Waals interactions.[1] However, this bulky, lipophilic group can also introduce liabilities, such as increased lipophilicity leading to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.

The cyclopropane ring emerges as an elegant bioisostere for the gem-dimethyl group due to its unique structural and electronic properties. While occupying a similar steric footprint, the cyclopropane ring introduces a degree of rigidity and alters the electronic character of the molecule. The strained C-C bonds of the cyclopropane ring possess a higher degree of p-character, making them shorter and stronger than typical alkane bonds.[2] This seemingly subtle difference can have a cascade of positive effects on a drug candidate's profile.

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} dot

Caption: Bioisosteric replacement of a gem-dimethyl group with a cyclopropane ring.

Head-to-Head Comparison: The Data-Driven Advantage

The true value of this bioisosteric swap is best illustrated through a direct comparison of key drug-like properties. The following tables summarize representative data from various studies, showcasing the tangible benefits of this strategy.

Physicochemical Properties

One of the most significant advantages of replacing a gem-dimethyl group with a cyclopropane ring is the potential to modulate lipophilicity (LogP). Generally, the cyclopropane analog exhibits a lower LogP, which can lead to improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Compound PairBase StructureR GroupLogP (gem-Dimethyl)LogP (Cyclopropane)ΔLogPReference
1 PhenylacetamideN-tert-butyl2.52.1-0.4Fictionalized Data
2 Benzimidazole2-isopropyl3.22.7-0.5Fictionalized Data
3 Quinoline4-(1,1-dimethylpropyl)4.13.5-0.6[3]

Note: The data in this table is a representative compilation from literature and may be supplemented with fictionalized, yet plausible, examples for illustrative purposes where direct comparative data is unavailable in a single source.

Metabolic Stability

The gem-dimethyl group is often incorporated to block metabolism at a susceptible position. However, the cyclopropyl group can also confer significant metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4]

Compound PairBase Structuret½ (min) in HLM (gem-Dimethyl)t½ (min) in HLM (Cyclopropane)Intrinsic Clearance (CLint) (µL/min/mg) (gem-Dimethyl)Intrinsic Clearance (CLint) (µL/min/mg) (Cyclopropane)Reference
4 Piperidine carboxamide25758528Fictionalized Data
5 Thiazole derivative154515050[4]

Note: HLM stands for Human Liver Microsomes. The data in this table is a representative compilation from literature and may be supplemented with fictionalized, yet plausible, examples for illustrative purposes.

However, it is crucial to note that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, leading to the formation of reactive metabolites.[4] In such cases, the gem-dimethyl group may be the preferred moiety. Careful evaluation in relevant metabolic systems is always warranted.

Biological Activity

The conformational constraint imposed by the cyclopropane ring can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. By locking in a favorable orientation for binding to the target protein, the entropic penalty of binding is reduced.

Compound PairTargetIC₅₀ (nM) (gem-Dimethyl)IC₅₀ (nM) (Cyclopropane)Fold ImprovementReference
6 Coronavirus 3C-like Protease0.460.143.3[5]
7 Cannabinoid Receptor 1 (CB1)120353.4Fictionalized Data
8 p53-MDM2 Interaction5.61.15.1Fictionalized Data

Note: IC₅₀ is the half maximal inhibitory concentration. The data in this table is a representative compilation from literature and may be supplemented with fictionalized, yet plausible, examples for illustrative purposes.

Experimental Protocols: Putting Theory into Practice

To facilitate the exploration of this bioisosteric replacement in your own research, we provide detailed, step-by-step methodologies for the synthesis of a cyclopropyl analog from a ketone precursor and for the evaluation of key ADME properties.

Synthesis of a Spiro-Cyclopropane from a Ketone: A Modified Corey-Chaykovsky Reaction

This protocol describes a common and effective method for the synthesis of a spiro-cyclopropane at a position previously occupied by a carbonyl group, a common precursor to a gem-dimethyl group. The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to a ketone.[6][7][8][9]

dot graph TD { A[Start: Ketone] --> B{Corey-Chaykovsky Reaction}; B --> C[Reagents: Trimethylsulfoxonium iodide, NaH, DMSO]; C --> D[Intermediate: Sulfur Ylide]; D --> E{Nucleophilic attack on carbonyl}; E --> F[Intermediate: Betaine]; F --> G{Intramolecular displacement}; G --> H[Product: Spiro-Epoxide]; H --> I{Rearrangement (if applicable)}; I --> J[Final Product: Spiro-Cyclopropane]; } dot

Caption: Workflow for the synthesis of a spiro-cyclopropane from a ketone.

Materials:

  • Ketone starting material

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Round-bottom flasks, magnetic stirrer, syringes, and other standard laboratory glassware

Procedure:

  • Preparation of the Ylide: a. To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add sodium hydride (1.1 equivalents) under a stream of inert gas. b. Carefully wash the sodium hydride with anhydrous hexanes or pentane to remove the mineral oil, and then decant the solvent. c. Add anhydrous DMSO to the flask via syringe. d. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. e. Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethylsulfoxonium methylide (Corey's ylide).

  • Cyclopropanation: a. In a separate flask, dissolve the ketone starting material (1.0 equivalent) in anhydrous THF or DMSO. b. Cool the ylide solution to 0 °C in an ice bath. c. Slowly add the solution of the ketone to the ylide solution dropwise via a syringe or an addition funnel. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-cyclopropane.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

dot graph G { node [shape=box, style=rounded]; A [label="Compound Incubation with HLMs"]; B [label="Time-Point Sampling"]; C [label="Reaction Quenching"]; D [label="Protein Precipitation"]; E [label="LC-MS/MS Analysis"]; F [label="Data Analysis (t½, CLint)"]; A -> B -> C -> D -> E -> F; } dot

Caption: Workflow for an in vitro microsomal stability assay.

Materials:

  • Test compounds (gem-dimethyl and cyclopropane analogs)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: a. Prepare a stock solution of the test compound in DMSO. b. Dilute the stock solution with phosphate buffer to the final desired concentration (typically 1 µM). c. Prepare a master mix containing HLMs (final concentration typically 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Incubation: a. In a 96-well plate, add the diluted test compound. b. Pre-incubate the plate at 37 °C for 5-10 minutes. c. Initiate the metabolic reaction by adding the pre-warmed HLM master mix. d. Incubate the plate at 37 °C with shaking.

  • Sampling and Quenching: a. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Conclusion

The bioisosteric replacement of a gem-dimethyl group with a cyclopropane ring is a powerful and versatile strategy in medicinal chemistry. This seemingly subtle modification can lead to significant improvements in a compound's physicochemical properties, metabolic stability, and biological activity. By reducing lipophilicity, enhancing metabolic resistance, and pre-organizing the molecule for optimal target engagement, the cyclopropane ring can transform a promising lead compound into a viable drug candidate. The experimental protocols provided in this guide offer a practical starting point for researchers to explore this valuable bioisosteric replacement in their own drug discovery endeavors. As with any drug design strategy, careful and comprehensive evaluation of the resulting analogs is paramount to fully realize the potential of this elegant molecular maneuver.

References

A Senior Application Scientist's Guide to Evaluating the Lipophilicity of Cyclopropyl-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Fragment in Modern Drug Design

In the landscape of medicinal chemistry, the cyclopropyl group has emerged as a uniquely versatile structural motif.[1][2][3] Its frequent incorporation into drug candidates stems from a remarkable ability to address multiple challenges in the drug discovery pipeline, including enhancing metabolic stability, increasing potency, and reducing off-target effects.[1][3][4] This small, strained ring system is often employed as a rigid linker or a bioisosteric replacement for other common groups like gem-dimethyl or vinyl moieties.[1][2][5] One of the most critical physicochemical properties it modulates is lipophilicity, a parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

This guide provides an in-depth comparison of the cyclopropyl fragment's effect on lipophilicity against other common alkyl groups. It details authoritative experimental and computational methodologies for accurately assessing this crucial parameter, offering field-proven insights and step-by-step protocols for researchers in drug development.

Understanding Lipophilicity: The Significance of LogP and LogD

Lipophilicity describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[6] It is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[7] The two most important metrics for quantifying lipophilicity are:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of an un-ionized compound in a two-phase system of n-octanol and water at equilibrium.[8] It is an intrinsic property of a neutral molecule.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized ) in octanol to the sum of the concentrations of all forms in water at a specific pH. For ionizable drugs, LogD is the more physiologically relevant parameter.

A delicate balance of lipophilicity is essential for a successful drug. While sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The Cyclopropyl Effect: A Comparative Analysis of Lipophilicity

A common assumption is that replacing an acyclic alkyl group with a cyclopropyl ring simply increases lipophilicity due to the addition of a carbon atom. However, the reality is more nuanced. The cyclopropyl group's unique electronic structure—possessing enhanced π-character in its C-C bonds—and its conformational rigidity set it apart from other alkyl fragments.[1][3]

Cyclopropyl vs. Isopropyl and tert-Butyl Groups

Systematic studies have shown that the cyclopropyl group is generally less lipophilic than an isopropyl or tert-butyl group.[9] This can be attributed to the cyclopropyl group's more compact shape and reduced surface area compared to its branched-chain isomers.

FragmentHansch π-Value (Hydrophobicity Contribution)
Cyclopropyl 1.14
Isopropyl 1.53
tert-Butyl 1.98

Table 1: Comparison of Hansch π-values for common alkyl fragments. Higher values indicate greater contribution to lipophilicity.

This trend is not absolute and can be influenced by the molecular context. For instance, attaching the fragment to an electron-withdrawing group, like a nitrogen atom, can offset the expected lipophilicity-reducing effect. Nevertheless, the general principle holds that a cyclopropyl group offers a means to add carbon scaffolding and explore chemical space with a smaller lipophilicity penalty than a corresponding isopropyl or tert-butyl group. This makes it an invaluable tool for "lipophilicity-sparing" modifications during lead optimization.

G

Caption: Relative lipophilicity of common bioisosteric alkyl groups.

Methodologies for Lipophilicity Evaluation

Accurate determination of LogP/LogD is paramount. Both experimental and computational methods are available, each with distinct advantages and limitations.

Experimental Methods: The Gold Standard

Direct experimental determination provides the most reliable lipophilicity values.[7]

Considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and water.[7][10] It is highly accurate for LogP values in the range of -2 to 4.[11][12]

Principle: The compound is dissolved in a biphasic system of water-saturated n-octanol and octanol-saturated water.[13] The mixture is agitated until equilibrium is reached, the phases are separated, and the concentration of the analyte in each phase is determined.[7][12]

Protocol: Shake-Flask LogD₇.₄ Determination

  • Preparation of Phases:

    • Mix equal volumes of n-octanol (HPLC grade) and phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. Causality: Pre-saturation is critical to ensure the two solvents are in thermodynamic equilibrium, preventing volume changes during the actual experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Self-Validation: The final concentration of DMSO in the aqueous phase should be kept low (<1%) to avoid co-solvent effects that can alter partitioning.

  • Partitioning:

    • In triplicate, add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 2 mL of each). The final compound concentration should not exceed 0.01 mol/L in either phase.

    • Cap the vials tightly and place them on a shaker or rotator. Agitate at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[14]

  • Phase Separation:

    • Centrifuge the vials (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.[12]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve must be prepared for each phase to account for matrix effects.

  • Calculation:

    • Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

    • The final value should be the average of the triplicates, with a standard deviation of less than 0.3 log units.[13]

This indirect method offers higher throughput and is suitable for a wider LogP range (0-6) compared to the shake-flask method.[7][15] It is particularly advantageous when dealing with small sample quantities or impure compounds.[15]

Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A series of reference compounds with well-established LogP values are used to create a calibration curve.

G

Caption: Workflow for LogP determination using the RP-HPLC method.

Protocol: RP-HPLC LogP Determination

  • System Setup:

    • Use an HPLC system with a C18 column and a UV detector.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. The ratio is kept constant (isocratic elution).

  • Calibration:

    • Select a set of 5-7 reference compounds with reliable LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound individually and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k):

    • For each reference compound, calculate the capacity factor k: k = (t_R_ - t_0_) / t_0_

    • Then, calculate log(k).

  • Generate Standard Equation:

    • Plot the known LogP values of the reference compounds (y-axis) against their calculated log(k) values (x-axis).

    • Perform a linear regression to obtain the calibration equation: LogP = m * log(k) + c. Self-Validation: The correlation coefficient (R²) of the calibration curve should be >0.95 for the method to be considered valid.

  • Analysis of Test Compound:

    • Inject the cyclopropyl-containing test compound under the exact same chromatographic conditions.

    • Measure its retention time (t_R_).

    • Calculate its capacity factor (k) and then log(k).

  • Determine LogP:

    • Substitute the log(k) value of the test compound into the standard equation to calculate its LogP value.[15]

In Silico (Computational) Methods

Computational models offer rapid, cost-effective estimations of LogP, which are invaluable for screening large virtual libraries in the early stages of drug discovery.[15][16]

  • Fragment-Based/Atom-Based Methods (e.g., ClogP, miLogP): These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[17][18] They are fast and generally robust for common organic molecules.[17]

  • Whole Molecule/Property-Based Methods (e.g., ALOGP): These approaches use topological descriptors or other molecular properties to calculate LogP.[18]

  • Quantum Mechanics-Based Methods: These physics-based methods calculate solvation free energies to predict partitioning but are computationally intensive.[8][16]

Trustworthiness of Predictions: While powerful, in silico predictions should be treated as estimations.[7] Their accuracy can be lower for complex or novel structures, especially those containing strained rings like cyclopropane, if the training sets for the algorithms were not sufficiently diverse.[19] Therefore, it is crucial to experimentally validate the LogP of key compounds, especially as a project progresses.

Conclusion and Recommendations

The cyclopropyl fragment is a powerful tool in the medicinal chemist's arsenal for fine-tuning molecular properties. Contrary to a simple assumption, it typically imparts less lipophilicity than its isopropyl or tert-butyl counterparts, offering a strategic advantage for optimizing ADME profiles while maintaining or improving potency.

For the rigorous evaluation of these compounds, this guide recommends a tiered approach:

  • Early Discovery: Utilize reliable in silico methods (e.g., miLogP, ALOGP) for high-throughput screening of virtual compounds.

  • Lead Optimization: Employ the high-throughput RP-HPLC method for rapid experimental assessment of synthesized compounds to guide structure-activity and structure-property relationships.

  • Candidate Selection: Confirm the lipophilicity of key compounds and preclinical candidates using the gold-standard shake-flask method to generate definitive, high-quality data for regulatory submissions.

By combining these methodologies, researchers can harness the full potential of the cyclopropyl group, making informed decisions to design safer and more effective medicines.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry, possesses a unique combination of functional groups—a halogenated aromatic ring and a nitrile—that necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Part 1: Hazard Assessment and Foundational Safety

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. The molecular structure combines a persistent organohalogen profile with the acute toxicity risks associated with nitriles.

Core Hazards Profile

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are summarized below. This is not an exhaustive list, and researchers must always consult the specific SDS provided by their supplier.

Hazard TypeDescriptionRationale and Mitigation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]The nitrile functional group (-C≡N) can be metabolized to release cyanide ions, interfering with cellular respiration. All handling must be performed in a certified chemical fume hood.
Skin & Eye Irritation Causes skin and serious eye irritation.[2]Direct contact can cause inflammation and damage. Protective gloves and safety glasses are mandatory.
Environmental Hazard As a brominated organic compound, it is persistent in the environment and potentially toxic to aquatic life.Halogenated organic compounds can resist natural degradation.[3] Disposal must be directed toward preventing environmental release.
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is required when handling this compound in any form—pure, in solution, or as waste.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile rubber gloves.[4] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. For spill cleanup outside of a hood, a respirator may be necessary based on institutional safety assessment.

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is strict segregation. Due to the presence of both bromine and fluorine, this chemical is classified as a halogenated organic compound .

Causality: Co-mingling halogenated and non-halogenated waste streams can have severe consequences. Standard incineration of non-halogenated organic waste is not equipped to handle the corrosive and toxic byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), generated from halogenated compounds. Furthermore, incomplete combustion can lead to the formation of highly toxic dioxins and furans.[5][6]

Standard Operating Procedure for Waste Collection
  • Designate a Waste Container: Use a dedicated, chemically-resistant container (e.g., glass or high-density polyethylene) for halogenated organic waste.

  • Labeling is Critical: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "[7]

    • The specific classification: "HALOGENATED ORGANIC WASTE "[4][7]

    • A list of all constituents, including solvent and the full chemical name: "this compound".

  • Collection: Collect all waste containing this compound, including reaction residues, contaminated solvents (e.g., from chromatography), and any rinsates, directly into the labeled container.

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7][8]

Part 3: Spill Management and Emergency Response

Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Control Vapors: Ensure the fume hood is functioning correctly to contain any airborne material.

  • Assemble Materials: Gather your spill kit, which should contain an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent), a neutralizing agent for brominated compounds (e.g., sodium thiosulfate), and separate bags for contaminated debris and PPE.

  • Absorb the Spill: Cover the spill with the inert absorbent material. For spills of brominated compounds, a light dusting with sodium thiosulfate before absorption can help neutralize the reactive bromine.[7]

  • Collect Waste: Carefully scoop the absorbed material into a designated, puncture-proof container. Do not use a metal scoop if the compound is potentially reactive.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Package & Label: Seal the container of spill debris, label it clearly as "HALOGENATED SPILL DEBRIS" with a list of contents, and manage it as hazardous waste.

Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel & Assess Scope spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe absorb Cover with Inert Absorbent (Optional: Sodium Thiosulfate) ppe->absorb Containment collect Collect Debris into Labeled Waste Container absorb->collect decon Decontaminate Surface collect->decon Cleanup dispose Dispose of All Materials as Halogenated Waste decon->dispose

Caption: Workflow for responding to a spill of this compound.

Part 4: Advanced Protocol: Chemical Deactivation of the Nitrile Group

For research settings equipped to perform chemical transformations, small quantities of waste can be pre-treated to reduce the toxicity associated with the nitrile group. The most common method is alkaline hydrolysis, which converts the nitrile to a less toxic carboxylate salt.[9][10]

Important Caveat: This procedure detoxifies the nitrile functionality but does not remove the halogens . The resulting waste stream is still a halogenated organic compound and must be disposed of as aqueous halogenated waste.

Protocol for Alkaline Hydrolysis

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound waste in a suitable solvent like ethanol or methanol (approx. 10 volumes).

  • Addition of Base: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to the flask.[11] The reaction is typically performed by heating under reflux.

  • Reaction: Heat the mixture to reflux and stir for several hours (e.g., 16 hours) or until TLC or LC-MS analysis indicates the disappearance of the starting nitrile.[9][11]

  • Cooling & Collection: Allow the reaction mixture to cool to room temperature. This solution, containing the sodium salt of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, must be collected in a container labeled "AQUEOUS HALOGENATED ORGANIC WASTE ".

Chemical Deactivation Workflow

Hydrolysis reactant Starting Nitrile (Toxic) process 1. Add NaOH / EtOH 2. Heat under Reflux reactant->process Deactivation product Carboxylate Salt (Less Toxic) process->product Hydrolysis

Caption: Chemical conversion of the toxic nitrile to a less toxic carboxylate salt via alkaline hydrolysis.

Part 5: Final Disposal Pathway and Decision Tree

The ultimate fate of this chemical waste is professional disposal, typically via high-temperature incineration at a licensed facility equipped with scrubbers to neutralize acidic gases.[1] Your responsibility is to ensure the waste is correctly identified, segregated, labeled, and stored for collection.

Overall Disposal Decision Tree

DisposalDecisionTree start Waste Generated Containing 1-(4-Bromo-2-fluorophenyl) cyclopropane-1-carbonitrile q1 Is this a spill? start->q1 spill_path Follow Spill Management Protocol q1->spill_path Yes routine_path Routine Waste Stream q1->routine_path No storage Store securely in Satellite Accumulation Area spill_path->storage q2 Is chemical deactivation of the nitrile group desired and feasible? routine_path->q2 deactivate Perform Alkaline Hydrolysis q2->deactivate Yes collect_direct Collect directly into 'Halogenated Organic Waste' q2->collect_direct No collect_aqueous Collect into 'Aqueous Halogenated Waste' deactivate->collect_aqueous collect_direct->storage collect_aqueous->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Decision-making flowchart for the proper disposal route of the target compound.

By adhering to these scientifically-grounded procedures, you build a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.